molecular formula C9H14O2 B1426894 6-Oxaspiro[4.5]decan-9-one CAS No. 855398-57-1

6-Oxaspiro[4.5]decan-9-one

Cat. No.: B1426894
CAS No.: 855398-57-1
M. Wt: 154.21 g/mol
InChI Key: JGPUWAQXCLTTBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Oxaspiro[4.5]decan-9-one (CAS 855398-57-1) is a versatile spirocyclic ketone of significant interest in medicinal chemistry and pharmaceutical research. With a molecular formula of C9H14O2 and a molecular weight of 154.21 g/mol, this compound serves as a critical synthetic intermediate . Its primary research value is as a key starting material in the multi-step synthesis of complex active pharmaceutical ingredients (APIs). Most notably, 6-Oxaspiro[4.5]decan-9-one is used in the synthesis of Oliceridine (Olinvyk), a μ-opioid receptor agonist approved by the FDA for the management of moderate to severe acute pain . In the documented synthetic pathway, the ketone group of 6-Oxaspiro[4.5]decan-9-one undergoes a Knoevenagel condensation reaction, forming a crucial carbon-carbon bond to build the complex molecular architecture of the final drug substance . Oliceridine represents an important advance in pain management as a "biased agonist," which is reported to provide effective analgesia with a potentially improved safety profile regarding respiratory depression and constipation compared to conventional opioids . As such, this compound is an invaluable reagent for researchers working in drug discovery, organic synthesis, and the development of novel analgesic therapies. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. 1,2

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-oxaspiro[4.5]decan-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c10-8-3-6-11-9(7-8)4-1-2-5-9/h1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGPUWAQXCLTTBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CC(=O)CCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: 6-Oxaspiro[4.5]decan-9-one (CAS 855398-57-1)

Author: BenchChem Technical Support Team. Date: February 2026

The "Oliceridine Core": A Privileged Spirocyclic Scaffold for G-Protein Biased Ligand Design [1][2][3]

Executive Summary

6-Oxaspiro[4.5]decan-9-one (CAS 855398-57-1) is a high-value spirocyclic building block that has emerged as a critical intermediate in modern medicinal chemistry.[1][2][3] It serves as the structural core for Oliceridine (TRV130) , the first FDA-approved G-protein biased


-opioid receptor agonist.[1][2][3]

Unlike traditional flat aromatic scaffolds, this spiro ether-ketone offers significant Fsp³ character , improving solubility and metabolic stability while providing a rigid, orthogonal vector for substituent projection.[2] This guide details the industrial synthesis, physicochemical profile, and divergent reactivity of this scaffold, designed for researchers optimizing lead compounds in pain management and GPCR modulation.

Physicochemical Profile & Structural Analysis[2][3][4]

The molecule features a cyclopentane ring spiro-fused to a tetrahydropyran-4-one moiety.[1][2][3] The oxygen atom is positioned adjacent to the spiro center (position 6), while the ketone resides at position 9 (para to the spiro center in the ether ring).

PropertyDataImplications for Drug Design
CAS Number 855398-57-1Unique identifier for procurement/IP.[1][2][3]
Formula

Low MW (154.21 g/mol ) allows for heavy decoration (Fragment-Based Design).[1]
Boiling Point 100–102 °C (10 Torr)Volatile enough for distillation; stable at high T.
Density 1.025 g/cm³Liquid at room temperature; easy handling in flow chemistry.[1][3]
LogP (Calc) ~0.8–1.2Highly polar-compatible; ideal for CNS penetration when functionalized.[1][2][3]
Topology Spirocyclic (

rich)
Rigidifies the backbone, reducing entropic penalty upon binding.

Structural Insight: The spiro[4.5] system forces substituents on the ketone (C9) to adopt an orientation orthogonal to the cyclopentyl ring. In Oliceridine, this geometry is crucial for distinguishing between the G-protein signaling pathway (analgesia) and the


-arrestin pathway (respiratory depression).[1]

Synthesis Protocols: The Prins-Oxidation Route[1][2][3]

The most robust, scalable route to CAS 855398-57-1 involves a Prins cyclization followed by oxidation.[1][2][3] This method avoids expensive metal catalysts and utilizes commodity starting materials.[2][3]

Phase 1: Acid-Catalyzed Prins Cyclization

Reaction: Cyclopentanone + 3-Buten-1-ol


 6-Oxaspiro[4.5]decan-9-ol[1][2][3]
  • Reagents: Cyclopentanone (1.0 equiv), 3-Buten-1-ol (2.0 equiv), 75%

    
     (excess).
    
  • Protocol:

    • Cool a mixture of cyclopentanone and 3-buten-1-ol to 0°C.

    • Add 75% sulfuric acid dropwise (exothermic).[3]

    • Allow the mixture to warm to room temperature and stir for 12–16 hours.

    • Mechanism: The acid promotes hemiacetal formation, followed by dehydration to an oxocarbenium ion. The pendant alkene attacks this cation, closing the pyran ring. Water traps the resulting carbocation at C9, yielding the alcohol.

  • Workup: Neutralize with NaOH (pH 8), extract with diethyl ether or MTBE, and wash with saturated sodium bisulfite (to remove unreacted ketone).

  • Purification: Distillation under reduced pressure yields 6-oxaspiro[4.5]decan-9-ol (Yield: ~35–40%).[1][2][3]

Phase 2: Oxidation to the Ketone

Reaction: 6-Oxaspiro[4.5]decan-9-ol


 6-Oxaspiro[4.5]decan-9-one[1][2][3]
  • Reagents: PCC (Pyridinium Chlorochromate) or Swern conditions (Oxalyl chloride/DMSO).[3]

  • Protocol (PCC Method):

    • Dissolve the alcohol in anhydrous Dichloromethane (DCM).[3]

    • Add PCC (1.5 equiv) and Celite (to aid filtration) at 0°C.

    • Stir at room temperature until TLC indicates consumption of starting material (~2–4 hours).

  • Workup: Filter the black slurry through a pad of silica gel or Celite.[3] Concentrate the filtrate.

  • Purification: Flash column chromatography (Ethyl Acetate/Petroleum Ether gradient).

  • Result: 6-Oxaspiro[4.5]decan-9-one as a clear to pale yellow oil (Yield: ~75–80%).[1][2][3]

Synthesis Figure 1: Industrial Synthesis via Prins Cyclization SM1 Cyclopentanone Inter Oxocarbenium Intermediate SM1->Inter H2SO4, 0°C SM2 3-Buten-1-ol SM2->Inter Alcohol 6-Oxaspiro[4.5]decan-9-ol (Prins Product) Inter->Alcohol Cyclization + H2O capture Product 6-Oxaspiro[4.5]decan-9-one (CAS 855398-57-1) Alcohol->Product PCC/DCM Oxidation

Reactivity & Applications: Building the Oliceridine Scaffold

The C9 ketone is a versatile "handle" for divergent synthesis. Its position allows for the installation of quaternary centers or amines essential for receptor binding.[3]

A. Knoevenagel Condensation (The Oliceridine Pathway)

This is the primary industrial application.[3] The ketone reacts with active methylene compounds to form unsaturated esters, precursors to quaternary centers.

  • Reagents: Methyl cyanoacetate, Ammonium acetate (cat.), Acetic acid, Toluene (Reflux with Dean-Stark).

  • Product: Methyl 2-cyano-2-[6-oxaspiro[4.5]decan-9-ylidene]acetate.[1][2][3][4]

  • Utility: This intermediate undergoes Michael addition with 2-pyridyl cuprate , installing the critical pyridine ring found in Oliceridine.[2][3]

B. Reductive Amination

Direct access to secondary/tertiary amines for library generation.[2][3]

  • Protocol: React ketone with amine (

    
    ) + 
    
    
    
    in DCE.
  • Stereochemistry: Hydride delivery is often governed by the steric bulk of the spiro-cyclopentane, favoring trans attack relative to the ether oxygen.[2]

C. Grignard/Organolithium Addition

Generates tertiary alcohols.[2][3]

  • Note: The spiro ring confers significant steric bias.[3] Nucleophiles tend to attack from the equatorial face, yielding axial alcohols.

Reactivity Figure 2: Divergent Synthetic Applications cluster_0 Oliceridine Synthesis (Trevena Route) cluster_1 Library Generation Ketone 6-Oxaspiro[4.5]decan-9-one (Core Scaffold) Condensation Knoevenagel Condensation (Methyl Cyanoacetate) Ketone->Condensation RedAm Reductive Amination (R-NH2, NaBH(OAc)3) Ketone->RedAm Grignard Grignard Addition (R-MgBr) Ketone->Grignard Michael Michael Addition (2-Pyridyl Cuprate) Condensation->Michael Decarb Decarboxylation & Nitrile Reduction Michael->Decarb Drug Oliceridine (TRV130) (FDA Approved) Decarb->Drug Amines Spiro-Amines (GPCR Ligands) RedAm->Amines Alcohols Tertiary Alcohols Grignard->Alcohols

Case Study: Oliceridine (TRV130)

Context: Opioids like morphine cause analgesia (G-protein pathway) but also respiratory depression (


-arrestin pathway).[1][2][3]
The Solution:  Oliceridine is a "biased ligand" that selectively activates the G-protein pathway.[2][3]
Role of the Scaffold:  The 6-oxaspiro[4.5]decane  core provides the specific 3D geometry required to engage the 

-opioid receptor's orthosteric site while avoiding the conformational changes that trigger

-arrestin recruitment.[1][2][3] The C9 quaternary center (installed via the ketone) is the pivot point for this selectivity.

Handling & Safety Information

  • Storage: Store at 2–8°C under inert atmosphere (

    
     or Ar). The ketone is stable but can oxidize over prolonged exposure to air.[3]
    
  • Hazards:

    • H302: Harmful if swallowed.[2][3]

    • H319: Causes serious eye irritation.[2][3]

    • Chromium Waste: If synthesizing via PCC, ensure strict segregation of chromium waste streams.

  • Solubility: Soluble in DCM, THF, Ethyl Acetate, and Methanol. Sparingly soluble in water.[2][3]

References

  • Trevena, Inc. (2012).[3] Opioid Receptor Ligands and Methods of Using and Making Same.[3] WO2012129495A1.[2][3] Link

  • Chen, X. T., et al. (2013). "Structure-Activity Relationships and Discovery of a G Protein Biased μ Opioid Receptor Ligand, TRV130." Journal of Medicinal Chemistry, 56(20), 8019–8031. Link[1]

  • Yamashita, D. S., et al. (2015). Spirocyclic Opioid Receptor Ligands.[2][3] US Patent 2015/0246904.[2][3] Link

  • PubChem. (2025).[3] Compound Summary: 6-Oxaspiro[4.5]decan-9-one.[1][2][3][4][5][6] CID 10196627.[2][3] Link[1]

  • Overman, L. E., & Pennington, L. D. (2003). "Strategic use of pinacol-terminated Prins cyclizations in target-oriented total synthesis." Journal of Organic Chemistry, 68(19), 7143-7157. (Mechanistic background for Prins cyclization). Link[1]

Sources

Strategic NMR Elucidation of 6-Oxaspiro[4.5]decan-9-one

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the structural elucidation and 1H NMR analysis of 6-Oxaspiro[4.5]decan-9-one . This analysis is derived from rigorous IUPAC structural connectivity and established spectroscopic principles for spirocyclic ethers and ketones.

Executive Summary & Structural Deconstruction

The analysis of 6-Oxaspiro[4.5]decan-9-one presents a unique challenge in small molecule characterization due to its spirocyclic core, which interrupts standard spin systems. Unlike linear chains, the quaternary spiro-carbon (C5) acts as a "magnetic insulator," isolating the proton spin networks of the five-membered ring from the six-membered ring.

Success in identifying this molecule relies on detecting a specific diagnostic anomaly : an isolated methylene group flanked by a quaternary center and a carbonyl, appearing as a singlet (or distinct AB quartet) amidst complex multiplets.

Structural Connectivity (IUPAC Definition)
  • Spiro Center: C5 (Quaternary).

  • Ring A (Cyclopentane): Carbons 1, 2, 3, 4.

  • Ring B (Tetrahydropyranone derivative):

    • Pos 6: Oxygen (Ether linkage).

    • Pos 7: Methylene (

      
      -to-ether).
      
    • Pos 8: Methylene (

      
      -to-carbonyl).
      
    • Pos 9: Carbonyl (Ketone).

    • Pos 10: Methylene (

      
      -to-carbonyl, 
      
      
      
      -to-spiro).
The "Isolated Spin" Hypothesis

The critical structural feature for NMR assignment is C10 .

  • Left neighbor: C5 (Spiro, Quaternary)

    
     No vicinal protons.
    
  • Right neighbor: C9 (Carbonyl)

    
     No protons.
    
  • Result: The protons on C10 (

    
    ) are chemically isolated. They will appear as a singlet  (if enantiotopic/fast exchange) or a roofed AB quartet  (if diastereotopic due to ring conformation), likely between 2.3 – 2.6 ppm . This is the "smoking gun" signal.
    

1H NMR Assignment Strategy

The following table outlines the predicted chemical shifts and multiplicity patterns based on electronic environments and spirocyclic conformational analysis.

Predicted 1H NMR Data Table (500 MHz, CDCl₃)
PositionTypePredicted

(ppm)
MultiplicityCoupling (

Hz)
Structural Logic
H-10 CH₂2.35 – 2.55 Singlet (or AB q)-Diagnostic Signal. Isolated between C=O and Spiro-C. Deshielded by carbonyl.
H-7 CH₂3.70 – 3.95 Triplet / dd


-to-Oxygen. Highly deshielded. Part of the O-CH₂-CH₂-C=O system.
H-8 CH₂2.40 – 2.60 Triplet / m


-to-Carbonyl. Coupled to H-7.
H-1, H-4 CH₂1.60 – 1.90 MultipletComplex

-to-Spiro (Ring A). slightly deshielded by ring current/sterics.
H-2, H-3 CH₂1.50 – 1.70 MultipletComplex

-to-Spiro (Ring A). Typical cyclopentyl envelope.

Note on Stereochemistry: The 6-membered ring likely adopts a chair-like conformation.[1] If the ring flip is slow on the NMR timescale, H-7, H-8, and H-10 will resolve into distinct axial/equatorial protons with complex geminal/vicinal couplings. At room temperature, time-averaged signals are often observed.

Experimental Validation Workflow

To confirm the structure and rule out isomers (e.g., 1-oxaspiro[4.5]decan-2-one), a specific sequence of 1D and 2D experiments is required.

Diagram 1: Structural Elucidation Workflow

NMR_Workflow Start Sample: 6-Oxaspiro[4.5]decan-9-one Step1 1H NMR (1D) Identify Isolated Singlet (H-10) Start->Step1 Step2 HSQC / COSY Map Spin Systems Step1->Step2 Decision Is H-10 Isolated? Step2->Decision Step3 HMBC (Long Range) Verify Spiro Connectivity Result Structure Confirmed Step3->Result C5 correlations observed Decision->Start No (Re-purify) Decision->Step3 Yes (Singlet found)

Caption: Logical flow for confirming the spiro-ketone structure, prioritizing the identification of the isolated H-10 signal.

Detailed Protocol
Step 1: Sample Preparation
  • Solvent: CDCl₃ (Chloroform-d) is standard.

  • Alternative: If H-8 and H-10 overlap (both

    
    -to-carbonyl), use Benzene-d6 (C₆D₆) . The magnetic anisotropy of benzene often shifts the isolated H-10 singlet away from the H-8 multiplet, resolving the spectrum.
    
  • Concentration: 5-10 mg in 0.6 mL solvent. Filter through a cotton plug to remove particulates that cause line broadening.

Step 2: 2D Correlation Strategy (The "Bridge" Method)

The spiro carbon (C5) is the anchor. It has no protons, so it is invisible in 1H NMR and HSQC. You must "light it up" using HMBC.

  • COSY (Correlation Spectroscopy):

    • Confirm the H-7

      
       H-8  spin system (O-CH₂-CH₂-C=O).
      
    • Confirm the Ring A continuous chain (H1-H2-H3-H4).

    • Crucial Check: H-10 should show NO COSY correlations to any other proton.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • This is the definitive experiment.

    • Target 1: Look for correlations from H-10 (the singlet) to C5 (Spiro, ~80-90 ppm) and C9 (Ketone, ~210 ppm).

    • Target 2: Look for correlations from H-1 and H-4 (Ring A) to the same C5 spiro peak.

    • Target 3: Look for correlations from H-7 to C5 (via the oxygen,

      
      ).
      
Diagram 2: HMBC Connectivity Map

HMBC_Map C5 C5 (Spiro) Quaternary H10 H-10 (Isolated) H10->C5 2J (Strong) C9 C9 (Ketone) H10->C9 2J (Strong) H1 H-1/H-4 (Ring A) H1->C5 2J/3J H7 H-7 (Alpha-O) H7->C5 3J (via Oxygen)

Caption: HMBC correlations required to validate the spiro connectivity. The H-10 to C5/C9 correlation is the structural anchor.

Advanced Troubleshooting: Stereochemical Analysis

In spirocyclic systems, the relative stereochemistry of the rings can be fixed. If the 6-membered ring is locked in a chair conformation, H-10 protons will be diastereotopic (


 and 

).
  • NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Irradiate the H-10 signal.

    • If NOE is observed to specific Ring A protons (e.g., H-1), it indicates the spatial orientation of the ether oxygen relative to the cyclopentane ring.

    • Anomeric Effect: In spiro-ethers, the C-O bond often aligns axially relative to the cyclopentane ring to maximize orbital overlap (

      
      ), influencing the chemical shift of H-10.
      

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier. (Authoritative text on HMBC/HSQC pulse sequences).
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[2] (Source for additive chemical shift rules for spiro-ketones).

  • PubChem Database. (2024).[2][3] Compound Summary: 6-Oxaspiro[4.5]decane.[2] National Center for Biotechnology Information. Available at: [Link]

  • Perrin, C. L., & Nielson, K. D. (2016). "Stereoelectronic Effects in Spirocyclic Ethers." Annual Reports on NMR Spectroscopy, 88, 1-56. (Context for spiro-center deshielding and anomeric effects).

Sources

Authored by: A Senior Application Scientist

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the FTIR Spectrum of 6-Oxaspiro[4.5]decan-9-one

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of 6-Oxaspiro[4.5]decan-9-one, a bicyclic compound featuring a unique spiro architecture.[1] This document is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for structural elucidation and quality control. We will explore the theoretical principles behind the expected vibrational modes, present a robust experimental protocol for acquiring a high-fidelity spectrum, and offer a detailed interpretation of the key absorption bands. The causality behind experimental choices and spectral assignments is emphasized to ensure a self-validating and authoritative resource.

Introduction: The Structural Significance of 6-Oxaspiro[4.5]decan-9-one

6-Oxaspiro[4.5]decan-9-one (C₉H₁₄O₂) is a fascinating molecule characterized by its spirocyclic system, where a tetrahydrofuran ring and a cyclohexanone ring are joined by a single common carbon atom.[1] The structure incorporates two critical functional groups: a cyclic ether (oxolane) and a cyclic ketone. This unique combination makes it a valuable scaffold in synthetic chemistry and a potential pharmacophore in drug discovery.

FTIR spectroscopy is an indispensable, non-destructive analytical technique used to identify the functional groups within a molecule.[2][3] By measuring the absorption of infrared radiation, which excites molecular vibrations, an FTIR spectrum provides a distinct "molecular fingerprint".[4] For a molecule like 6-Oxaspiro[4.5]decan-9-one, FTIR analysis is the first-line method to confirm the presence and integrity of its core ketone and ether functionalities.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The quality of an FTIR spectrum is fundamentally dependent on the sample preparation and instrumental parameters.[5] The choice of method is dictated by the physical state of the sample and the analytical objective. For a compound like 6-Oxaspiro[4.5]decan-9-one, which is typically a solid or oil at room temperature, the Attenuated Total Reflectance (ATR) technique is highly recommended.

Rationale for Method Selection: ATR-FTIR

While traditional methods like KBr pellets are effective, they can be labor-intensive and susceptible to moisture contamination.[6][7] Attenuated Total Reflectance (ATR) has become a primary sampling method due to its simplicity and lack of extensive sample preparation.[5] The technique involves placing the sample in direct contact with a high-refractive-index crystal (commonly diamond or zinc selenide). An infrared beam is passed through the crystal, creating an evanescent wave that penetrates a few micrometers into the sample, allowing for the acquisition of an absorption spectrum with minimal sample quantity.[2][5] This approach ensures excellent sample-to-sample reproducibility and is ideal for routine quality control.[8]

Step-by-Step Experimental Workflow
  • Instrument Preparation:

    • Ensure the FTIR spectrometer is properly purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

    • Select the ATR accessory and ensure the crystal surface is clean. Record a background spectrum by running the analysis without any sample present. This is a critical step to ratio against the sample spectrum.

  • Sample Application:

    • Place a small amount (typically 1-2 mg) of 6-Oxaspiro[4.5]decan-9-one directly onto the center of the ATR crystal.

    • Apply consistent pressure using the accessory's pressure clamp. This is crucial for ensuring good contact between the sample and the crystal, which is necessary for a strong, high-quality signal.

  • Data Acquisition:

    • Set the instrument parameters. For a standard analysis, the following settings are recommended:

      • Scan Range: 4000 cm⁻¹ to 400 cm⁻¹[4]

      • Resolution: 4 cm⁻¹

      • Number of Scans: 16-32 (co-added to improve signal-to-noise ratio)

    • Initiate the sample scan. The instrument software will automatically ratio the sample scan against the stored background to produce the final absorbance spectrum.

  • Post-Acquisition:

    • Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.

    • Perform a clean check by acquiring a new scan to ensure no sample residue remains.

Spectral Analysis and Interpretation

The FTIR spectrum of 6-Oxaspiro[4.5]decan-9-one is best analyzed by dividing it into two main regions: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹).

Functional Group Region (>1500 cm⁻¹)

This region contains the characteristic stretching vibrations of the primary functional groups.

  • C-H Stretching (3000-2850 cm⁻¹): The molecule consists entirely of sp³ hybridized carbon atoms. Therefore, a series of sharp, medium-to-strong absorption bands are expected just below 3000 cm⁻¹. These correspond to the symmetric and asymmetric stretching vibrations of the C-H bonds in the methylene (CH₂) groups of the two rings.

  • C=O Stretching (~1715 cm⁻¹): This is the most prominent and diagnostically important peak in the spectrum. The carbonyl (C=O) group of a saturated, six-membered cyclic ketone (cyclohexanone) typically absorbs strongly around 1715 cm⁻¹.[9] This peak is expected to be sharp and the most intense in the spectrum.[10] Its presence is definitive confirmation of the ketone functionality. Ring strain can influence this frequency; however, a six-membered ring is relatively strain-free, leading to this standard absorption value.[11]

Fingerprint Region (<1500 cm⁻¹)

This region contains a complex series of absorptions arising from bending vibrations and skeletal vibrations of the entire molecule. While complex, certain key peaks can be assigned.

  • C-H Bending (~1465 cm⁻¹ and ~1375 cm⁻¹): Scissoring and bending vibrations for the CH₂ groups will appear in this region. These peaks confirm the aliphatic nature of the molecular backbone.

  • C-O-C Stretching (~1070 cm⁻¹): A strong, distinct peak corresponding to the asymmetric C-O-C stretching of the cyclic ether (tetrahydrofuran ring) is expected around 1070 cm⁻¹.[12] The presence of this band is crucial evidence for the intact oxaspiro structure.

The unique combination of vibrational modes in the fingerprint region is highly specific to the molecule's overall structure, including the spiro center. Comparing this region to a reference spectrum is the most reliable method for absolute identification.[13][14]

Data Summary and Visualization

The expected key absorption bands for 6-Oxaspiro[4.5]decan-9-one are summarized below.

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity
2950 - 2850C-H StretchAliphatic (CH₂)Strong
~1715C=O StretchCyclic KetoneVery Strong, Sharp
~1465C-H Bend (Scissoring)Aliphatic (CH₂)Medium
~1070C-O-C StretchCyclic EtherStrong
Molecular Structure and Key Vibrational Modes

The following diagram illustrates the relationship between the molecular structure of 6-Oxaspiro[4.5]decan-9-one and its principal infrared absorption regions.

FTIR_Analysis cluster_molecule 6-Oxaspiro[4.5]decan-9-one cluster_spectrum Characteristic FTIR Absorption Regions (cm⁻¹) mol Structure C-H (Aliphatic) C=O (Ketone) C-O-C (Ether) spec 2950-2850 ~1715 ~1070 mol:f1->spec:z1 Stretch mol:f2->spec:z2 Stretch mol:f3->spec:z3 Stretch

Sources

The Biological Activity of Spiroketones: A Technical Guide to Scaffold Efficacy and Mechanism

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity of Spiroketones: Scaffold Efficacy and Mechanism Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In modern medicinal chemistry, the spiroketone scaffold—specifically the spiro[chroman-2,4'-piperidin]-4-one and its congeners—represents a privileged structural motif.[1] Unlike flat aromatic systems, spiroketones offer inherent three-dimensionality (3D), allowing for orthogonal exit vectors that explore novel chemical space within enzyme binding pockets.

This guide analyzes the biological activity of spiroketones, focusing on their validation as Acetyl-CoA Carboxylase (ACC) inhibitors for metabolic diseases (NASH, T2DM) and their utility in oncology (MDM2 inhibition). It provides a self-validating framework for their synthesis, biological evaluation, and mechanistic validation.

Structural Classification & Chemical Space

The Spiroketone Pharmacophore

A spiroketone is defined by a spiro-carbon connecting two rings, where at least one ring contains a ketone functionality adjacent to or near the spiro-center. The most biologically significant subclass is the Spiro[chroman-2,4'-piperidin]-4-one .

  • Conformational Restriction: The spiro-fusion locks the two rings perpendicular to each other. This reduces the entropic penalty of binding to a protein target compared to a flexible linear chain.

  • Metabolic Liability & Mitigation: The ketone moiety is susceptible to reduction by cytosolic ketoreductases (AKR). However, introducing steric bulk (e.g., gem-dimethyl groups) adjacent to the carbonyl significantly improves metabolic stability, a critical design element in ACC inhibitors.

Table 1: Key Spiroketone Scaffolds and Biological Targets
Scaffold ClassRepresentative StructurePrimary TargetTherapeutic Indication
Spiro[chroman-2,4'-piperidin]-4-one Bicyclic system with chromanone coreAcetyl-CoA Carboxylase (ACC) T2 Diabetes, NASH, Hepatic Steatosis
Spiro-oxindole (Lactam/Ketone)Indolin-2-one fused to pyrrolidineMDM2-p53 Interaction Oncology (restoring p53 function)
Spiro[2.4]heptan-4-one Cyclopropane fused to cyclopentanoneFatty Acid Synthase (FASN) Oncology, Antiviral
Spiro-tetramic acids Pyrrolidine-2,4-dione spiro-fusedAntibacterial / Antiviral Broad-spectrum anti-infective

Therapeutic Application: Acetyl-CoA Carboxylase (ACC) Inhibition[3]

The most authoritative application of the spiroketone scaffold is in the inhibition of ACC, the rate-limiting enzyme in fatty acid synthesis.

Mechanism of Action

ACC catalyzes the carboxylation of Acetyl-CoA to Malonyl-CoA.[2][3] Malonyl-CoA has a dual role:

  • Substrate for De Novo Lipogenesis (DNL).

  • Allosteric Inhibitor of Carnitine Palmitoyltransferase 1 (CPT-1), the gatekeeper for mitochondrial fatty acid oxidation (FAO).

Spiroketone Effect: By inhibiting ACC, spiroketones lower Malonyl-CoA levels. This relieves the inhibition of CPT-1, allowing long-chain fatty acids to enter the mitochondria for


-oxidation. Simultaneously, DNL is halted. This "dual-brake" mechanism is highly effective for reducing hepatic fat.
Diagram 1: ACC Inhibition Signaling Pathway

The following logic flow illustrates the downstream effects of spiroketone-mediated ACC inhibition.

ACC_Pathway cluster_outcome Therapeutic Outcome Spiro Spiroketone Inhibitor ACC Acetyl-CoA Carboxylase (ACC) Spiro->ACC Inhibits MalonylCoA Malonyl-CoA ACC->MalonylCoA Catalyzes AcetylCoA Acetyl-CoA AcetylCoA->MalonylCoA Carboxylation (Blocked) CPT1 CPT-1 (Mitochondrial Gatekeeper) MalonylCoA->CPT1 Allosteric Inhibition DNL De Novo Lipogenesis (Fat Creation) MalonylCoA->DNL Substrate for Mitochondria Mitochondrial Matrix CPT1->Mitochondria Fatty Acid Transport FAO Fatty Acid Oxidation (Fat Burning) Mitochondria->FAO Beta-Oxidation

Caption: Mechanism of Action for Spiroketone ACC Inhibitors. Inhibition leads to decreased Malonyl-CoA, unlocking CPT-1 mediated fatty acid oxidation.

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility and scientific integrity, the following protocols utilize industry-standard methodologies.

A. Synthesis: Kabbe Condensation for Spiro[chroman-2,4'-piperidin]-4-one

The Kabbe Condensation is the most robust method for constructing this scaffold. It involves the condensation of a ketone with an o-hydroxyacetophenone in the presence of a secondary amine catalyst (pyrrolidine).

Reagents:

  • 2-Hydroxyacetophenone (1.0 eq)

  • N-Boc-4-piperidone (1.1 eq)

  • Pyrrolidine (0.5 eq)

  • Propionic acid or Butyric acid (0.5 eq) - Co-catalyst

  • Solvent: Methanol or Toluene (reflux)

Step-by-Step Protocol:

  • Setup: In a round-bottom flask equipped with a Dean-Stark trap (if using toluene), dissolve 2-hydroxyacetophenone (10 mmol) and N-Boc-4-piperidone (11 mmol) in Toluene (50 mL).

  • Catalysis: Add Pyrrolidine (5 mmol) and Propionic acid (5 mmol).

  • Reflux: Heat the mixture to reflux (110°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) for the disappearance of the acetophenone.

  • Workup: Cool to room temperature. Dilute with EtOAc (100 mL) and wash with 1N HCl (to remove pyrrolidine), saturated NaHCO3, and brine.

  • Purification: Dry over Na2SO4, concentrate in vacuo. Purify the residue via flash column chromatography (SiO2) to yield the N-Boc-protected spiroketone.

  • Deprotection (Optional): Treat with TFA/DCM (1:4) at 0°C for 1 hour to yield the free amine for further SAR derivatization.

Diagram 2: Synthetic Workflow (Kabbe Condensation)

Synthesis_Workflow SM1 2-Hydroxy- acetophenone Mix Mix in Toluene + Pyrrolidine/Acid SM1->Mix SM2 N-Boc-4- piperidone SM2->Mix Reflux Reflux 110°C (Dean-Stark) Mix->Reflux Cyclization In situ Enamine Formation & Cyclization Reflux->Cyclization Product Spiro[chroman- 2,4'-piperidin]-4-one Cyclization->Product

Caption: Kabbe Condensation workflow for generating the spirochromanone core.

B. Bioassay: Radiometric [14C]-Bicarbonate Fixation Assay (ACC Inhibition)

This is the "Gold Standard" assay for measuring ACC activity. It directly measures the incorporation of radioactive carbon from bicarbonate into acid-stable Malonyl-CoA.

Principle:



Protocol:

  • Enzyme Prep: Use human recombinant ACC1 or ACC2 (expressed in baculovirus/insect cells).

  • Reaction Mix (50 µL):

    • Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 10 mM Potassium Citrate (activator), 2 mM DTT.

    • Substrates: 10 µM Acetyl-CoA, 10 µM ATP.

    • Tracer: 10 mM NaH[14C]CO3 (Specific Activity ~ 2 mCi/mmol).

    • Test Compound: Spiroketone (dissolved in DMSO, final DMSO < 1%).

  • Incubation: Incubate at 37°C for 30–60 minutes.

  • Termination: Stop reaction by adding 20 µL of 10% Perchloric Acid (or 5N HCl).

    • Mechanism:[4][5][6][7] Acid stops the enzyme and volatilizes unreacted H14CO3- as 14CO2 gas. Malonyl-CoA remains in solution (acid-stable).

  • Drying: Evaporate the plate to dryness (or use a heat block) to remove all 14CO2.

  • Quantification: Resuspend residue in scintillation fluid and count using a MicroBeta counter.

  • Data Analysis: Calculate % Inhibition relative to DMSO control.

    
    
    

References & Authoritative Grounding

  • Pfizer ACC Inhibitor Discovery: Griffith, D. A., et al. (2013). Spirolactam-based acetyl-CoA carboxylase inhibitors: toward improved metabolic stability of a chromanone lead structure. Journal of Medicinal Chemistry. Link

  • Spirochromanone Synthesis: Kabbe, H. J. (1978). Synthesis of Chromanones. Synthesis. (Foundational reference for the Kabbe Condensation protocol).

  • ACC Assay Methodology: Harwood, H. J., et al. (2003). Isozyme-nonselective N-substituted bipiperidylcarboxamide acetyl-CoA carboxylase inhibitors reduce tissue malonyl-CoA concentrations, inhibit fatty acid synthesis, and increase fatty acid oxidation in cultured cells and in experimental animals. Journal of Biological Chemistry. Link

  • MDM2 Spiro-oxindoles: Ding, K., et al. (2006). Structure-based design of spiro-oxindoles as potent, specific small-molecule inhibitors of the MDM2-p53 interaction. Journal of the American Chemical Society. Link

  • Review of Spirocycles: Zheng, Y., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery. Link

Sources

6-Oxaspiro[4.5]decan-9-one: A Pivotal Scaffold in Next-Generation Opioid Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 6-Oxaspiro[4.5]decan-9-one and Its Derivatives

Executive Summary

6-Oxaspiro[4.5]decan-9-one (CAS: 855398-57-1) represents a specialized class of spirocyclic ethers that has emerged as a critical pharmacophore in modern medicinal chemistry.[1][2] Unlike traditional flat aromatic scaffolds, this bicyclic system offers significant


 character, enhancing solubility and metabolic stability while providing a rigid, defined vector for substituent orientation. Its primary industrial significance lies in its role as the core intermediate for Oliceridine (TRV130) , a G-protein biased 

-opioid receptor agonist approved for the management of acute pain. This guide details the structural properties, industrial synthesis, and derivatization strategies of this scaffold, tailored for drug development professionals.[3]

Part 1: Chemical Architecture & Properties[3]

The 6-oxaspiro[4.5]decan-9-one scaffold consists of a saturated five-membered carbocycle (cyclopentane) spiro-fused to a six-membered oxygenated ring (tetrahydropyran) bearing a ketone functionality.

Structural Analysis[4][5][6]
  • Spiro-Fusion: The quaternary spiro-carbon creates a perpendicular arrangement between the two rings, enforcing a rigid 3D conformation. This restricts the conformational freedom of attached ligands, reducing the entropic penalty upon binding to biological targets (e.g., GPCRs).

  • Physicochemical Profile:

    • Lipophilicity: The inclusion of the ether oxygen lowers

      
       compared to the all-carbon spiro[4.5]decane analog, improving water solubility.
      
    • Metabolic Stability: The ether ring is generally resistant to oxidative metabolism (CYP450), unlike benzylic or allylic positions found in other scaffolds.

    • Vectorization: The C9-ketone provides a versatile handle for functionalization, allowing medicinal chemists to grow molecules in a specific vector relative to the lipophilic spiro-core.

PropertyValue / Characteristic
Molecular Formula

Molecular Weight 154.21 g/mol
CAS Number 855398-57-1
Key Functionality C9-Ketone (Electrophile), C6-Ether (H-bond acceptor)
Primary Application Oliceridine (Olinvyk) Intermediate

Part 2: Synthetic Methodologies

The industrial preparation of 6-oxaspiro[4.5]decan-9-one is a case study in convergent synthesis, utilizing the Prins-Cyclization manifold. This route is preferred over ring-expansion methods due to the availability of cheap starting materials and scalability.

Route A: The Acid-Catalyzed Prins-Cyclization (Industrial Standard)

This method constructs the tetrahydropyran ring and the spiro-center in a single step, followed by oxidation.

Mechanism:

  • Condensation: Acid-catalyzed reaction of cyclopentanone with 3-buten-1-ol generates a hemiacetal/oxocarbenium ion intermediate.

  • Cyclization: The alkene moiety attacks the oxocarbenium ion (Prins reaction), closing the 6-membered ring.

  • Hydration: The resulting carbocation is trapped by water to form the secondary alcohol, 6-oxaspiro[4.5]decan-9-ol .

  • Oxidation: The alcohol is oxidized (e.g., PCC, Swern, or catalytic dehydrogenation) to the final ketone.

Experimental Protocol: Synthesis of 6-Oxaspiro[4.5]decan-9-one

Adapted from Patent US11072601B2 [1]

Step 1: Synthesis of 6-Oxaspiro[4.5]decan-9-ol

  • Setup: Charge a reactor with cyclopentanone (1.0 equiv) and 3-buten-1-ol (2.0 equiv). Cool to 0°C.[4][5]

  • Acid Addition: Slowly add 75% sulfuric acid (

    
    ) dropwise, maintaining internal temperature below 10°C.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours.

  • Workup: Quench with water. Adjust pH to ~8 using NaOH. Extract with diethyl ether or MTBE (3x). Wash combined organics with saturated sodium bisulfite (to remove unreacted ketone) and brine. Dry over

    
     and concentrate.
    
  • Purification: Distillation under reduced pressure yields the alcohol intermediate (Yield: ~35-40%).

Step 2: Oxidation to Ketone

  • Setup: Dissolve 6-oxaspiro[4.5]decan-9-ol (1.0 equiv) in dichloromethane (DCM).

  • Oxidation: Add Pyridinium Chlorochromate (PCC, 1.5 equiv) or use a Swern oxidation protocol (DMSO/Oxalyl Chloride/TEA). Stir at room temperature until TLC indicates consumption of starting material.

  • Workup: Filter through a pad of Celite/Silica to remove chromium salts. Concentrate the filtrate.

  • Purification: Flash column chromatography (Ethyl Acetate/Petroleum Ether gradient) yields 6-oxaspiro[4.5]decan-9-one as a clear oil/low-melting solid (Yield: ~75-80%).

Synthetic Workflow Diagram

SynthesisWorkflow cluster_inputs Reagents cluster_process Prins-Cyclization Cascade cluster_products Intermediates & Product Cyclopentanone Cyclopentanone (C5 Ring Source) Oxocarbenium Oxocarbenium Intermediate Cyclopentanone->Oxocarbenium H2SO4, 0°C Butenol 3-Buten-1-ol (Ether/Linker Source) Butenol->Oxocarbenium Carbocation Carbocation Trapping (H2O) Oxocarbenium->Carbocation Cyclization Alcohol 6-Oxaspiro[4.5]decan-9-ol (Intermediate) Carbocation->Alcohol Hydration Ketone 6-Oxaspiro[4.5]decan-9-one (Target Scaffold) Alcohol->Ketone Oxidation (PCC/Swern)

Caption: Step-wise synthesis of 6-oxaspiro[4.5]decan-9-one via acid-catalyzed Prins cyclization and subsequent oxidation.

Part 3: Derivatization & Drug Discovery Applications[3][6]

The utility of 6-oxaspiro[4.5]decan-9-one lies in its reactivity as a "spiro-ketone." It serves as a divergent point for synthesizing complex bioactive molecules.

Case Study: Oliceridine (TRV130) Synthesis

Oliceridine is a biased ligand at the


-opioid receptor, designed to recruit G-proteins while minimizing 

-arrestin recruitment (associated with respiratory depression). The 6-oxaspiro scaffold is the structural core that enables this selectivity.

Key Transformation: Knoevenagel Condensation The ketone at C9 is sterically accessible enough to undergo condensation reactions, which is the first step in attaching the pharmacophore's "tail."

Synthesis Steps:

  • Knoevenagel Condensation: Reaction of the ketone with methyl cyanoacetate (catalyzed by ammonium acetate/acetic acid) yields an

    
    -unsaturated nitrile ester.
    
  • Michael Addition: Conjugate addition of a 2-pyridyl organometallic reagent (e.g., Grignard or cuprate) introduces the heteroaryl ring.

  • Decarboxylation & Resolution: Hydrolysis and decarboxylation yield a racemic nitrile, which is separated (Chiral SFC) to isolate the active (R)-isomer.[1]

  • Reductive Amination: The nitrile is reduced to an amine and subsequently coupled with an aldehyde to form the final Oliceridine structure.

Oliceridine Pathway Diagram[1]

OliceridinePath Ketone 6-Oxaspiro[4.5]decan-9-one Condensation Knoevenagel Condensation (+ Methyl Cyanoacetate) Ketone->Condensation Intermediate1 Unsaturated Cyanoester Condensation->Intermediate1 Michael Michael Addition (+ 2-Pyridyl-MgBr / CuI) Intermediate1->Michael Racemate Racemic Nitrile Intermediate Michael->Racemate Decarboxylation Resolution Chiral Resolution (SFC) Racemate->Resolution ActiveIsomer (R)-Isomer Nitrile Resolution->ActiveIsomer FinalSteps Reductive Amination -> Oliceridine ActiveIsomer->FinalSteps

Caption: Synthetic route from the spiro-ketone scaffold to the opioid agonist Oliceridine (TRV130).

Part 4: Derivative Data & Reactivity Profile

The following table summarizes common derivatization reactions for the 6-oxaspiro[4.5]decan-9-one scaffold, useful for expanding SAR (Structure-Activity Relationships).

Reaction TypeReagentProduct ClassApplication
Reductive Amination

,

Spiro-Amines Core for GPCR ligands (e.g., Muscarinic agonists).
Grignard Addition

Tertiary Alcohols Introduction of lipophilic bulk; conformational locking.
Knoevenagel Methyl cyanoacetate,

Unsaturated Esters Precursor to

-substituted nitriles (Oliceridine route).[1]
Wittig/Horner Phosphonium ylidesExocyclic Alkenes Linkers for fragment-based drug design.
Beckmann

, then Acid
Lactams Ring expansion to spiro-azepines.
Technical Note on Stereochemistry

The spiro-center at C6 (IUPAC numbering may vary, typically C5/C6 junction) is achiral in the parent ketone due to symmetry in the cyclopentane ring unless the cyclopentane ring is substituted. However, functionalization at C9 (the ketone) creates a new stereocenter (cis/trans relative to the ether oxygen).

  • Oliceridine: The absolute configuration of the chiral center derived from the ketone is critical for biological activity, necessitating chiral resolution or asymmetric synthesis.

References

  • Google Patents. (2021). US11072601B2 - μ-opioid receptor agonist and preparation method therefor and use thereof in field of medicine.
  • Portico. (2020).[2][5] Oliceridine: Synthesis and Clinical Development. Available at: [Link]

Sources

Stability and Storage of 6-Oxaspiro[4.5]decan-9-one: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of the critical aspects of stability and storage for 6-Oxaspiro[4.5]decan-9-one. Designed for researchers, scientists, and professionals in drug development, this document synthesizes chemical principles with practical, field-proven methodologies to ensure the long-term integrity of this valuable spiroketal.

Introduction: Understanding the Molecular Landscape of 6-Oxaspiro[4.5]decan-9-one

6-Oxaspiro[4.5]decan-9-one is a bicyclic organic compound featuring a unique spiroketal structure. This motif, where a single carbon atom is common to both a five-membered tetrahydrofuran ring and a six-membered cyclohexanone ring, imparts distinct chemical properties that are of significant interest in medicinal chemistry and materials science.[1] The presence of both a spiroketal and a ketone functional group dictates its reactivity, stability, and, consequently, the necessary conditions for its proper handling and storage.

The spiroketal linkage, while generally stable, can be susceptible to acid-catalyzed hydrolysis or isomerization, a critical consideration for formulation and storage. The ketone moiety offers a reactive site for nucleophilic addition and reduction reactions.[1] An understanding of these structural nuances is paramount for preserving the compound's integrity from procurement to application.

Chemical Stability Profile

The stability of 6-Oxaspiro[4.5]decan-9-one is influenced by several factors, including temperature, pH, light, and the presence of oxidizing agents. While generally stable under normal conditions, its constituent functional groups present potential degradation pathways.

pH Sensitivity and Spiroketal Integrity

Spiroketals can undergo acid-catalyzed equilibration or hydrolysis.[2] In the presence of strong acids, the spiroketal of 6-Oxaspiro[4.5]decan-9-one can be protonated, leading to ring-opening and the formation of a hydroxyketone intermediate. This process is often reversible, but it can lead to the formation of isomeric spiroketals or other degradation products over time. A study on a related spiroketal, 7,9-di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione, demonstrated a pH-dependent transformation in aqueous solutions.[3] While the specific kinetics for 6-Oxaspiro[4.5]decan-9-one are not published, it is a prudent and necessary assumption that acidic conditions could compromise its structural integrity.

Reactivity of the Ketone Functional Group

The ketone at the 9-position is a site of potential chemical transformation. It is susceptible to:

  • Nucleophilic Addition: Reaction with nucleophiles can lead to the formation of the corresponding alcohol.[1]

  • Reduction: Reducing agents can convert the ketone to a secondary alcohol, 6-Oxaspiro[4.5]decan-9-ol.[1]

These reactions are not typically expected under standard storage conditions but are important considerations when handling the compound in the presence of other reagents.

Recommended Storage and Handling Protocols

To maintain the purity and stability of 6-Oxaspiro[4.5]decan-9-one, the following storage and handling protocols are recommended, based on supplier data and general best practices for chemical storage.[4][5][6]

Storage Conditions
ParameterRecommendationRationale
Temperature 2-8°CTo minimize kinetic degradation and potential side reactions.
Atmosphere Inert atmosphere (e.g., Argon, Nitrogen)To prevent oxidation and reactions with atmospheric moisture.
Light Amber vial or stored in the darkTo prevent photolytic degradation.
Container Tightly sealed, high-quality glass or appropriate plasticTo prevent contamination and solvent evaporation.
Handling
  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation.

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn.

  • Hygiene: Wash hands thoroughly after handling.[1]

Long-Term Stability and Packaging Considerations

For long-term storage, particularly in the context of drug development where substances may be stored for extended periods, the choice of packaging material is critical. The concepts of extractables and leachables become highly relevant.

  • Extractables: Compounds that can be extracted from the container under aggressive conditions (e.g., harsh solvents, high temperatures).[7][8]

  • Leachables: Compounds that migrate from the container into the stored substance under normal storage conditions.[7][8]

A notable example is the detection of 7,9-ditert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione as a leachable from polypropylene bottles used for pharmaceutical packaging, originating from the degradation of a polymer additive.[5] This underscores the importance of selecting storage containers that are inert and have a low profile of leachables. For critical applications, a formal extractables and leachables study on the chosen container closure system is recommended.

Experimental Protocols for Stability Assessment

To ensure the ongoing integrity of 6-Oxaspiro[4.5]decan-9-one, a robust stability testing program is essential. This typically involves forced degradation studies and the use of stability-indicating analytical methods.

Forced Degradation Studies

Forced degradation studies are designed to intentionally degrade the compound under more severe conditions than accelerated stability testing.[9][10][11][12] This helps to identify potential degradation products and establish the degradation pathways.

Caption: Workflow for Forced Degradation Studies.

Protocol:

  • Sample Preparation: Prepare solutions of 6-Oxaspiro[4.5]decan-9-one in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions: Expose the samples to the following conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: 60°C for 48 hours.

    • Photostability: Expose to light as per ICH Q1B guidelines.

  • Sample Analysis: Analyze the stressed samples at appropriate time points using a validated stability-indicating method.

Stability-Indicating Analytical Method

A stability-indicating method is an analytical procedure that can accurately and precisely quantify the active ingredient in the presence of its degradation products, excipients, and any potential leachables. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is a powerful technique for this purpose.

Stability_Indicating_Method cluster_sample Sample Preparation cluster_hplc HPLC-MS/MS Analysis cluster_data Data Analysis A Accurately weigh 6-Oxaspiro[4.5]decan-9-one B Dissolve in diluent (e.g., Acetonitrile/Water) A->B C Filter through 0.45 µm filter B->C D Inject sample onto C18 reverse-phase column C->D E Gradient elution with mobile phase A (e.g., 0.1% Formic Acid in Water) and mobile phase B (e.g., Acetonitrile) D->E F Monitor at appropriate UV wavelength and by mass spectrometry E->F G Integrate peak areas of the parent compound and any degradation products F->G H Calculate purity and percentage of degradation G->H

Caption: HPLC-MS/MS Method for Stability Assessment.

Suggested HPLC-MS/MS Parameters:

ParameterSuggested Condition
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Detection UV at 210 nm and ESI-MS in positive ion mode

It is crucial to note that one study on a related spiroketal found a thermally unstable degradation product that was not detectable by GC-MS, highlighting the importance of using a complementary technique like HPLC-MS/MS for a comprehensive stability assessment.[3]

Summary of Key Recommendations

AspectRecommendation
Storage Temperature 2-8°C
Protection From light and moisture
Atmosphere Inert gas for long-term storage
Container Tightly sealed, high-quality glass or validated plastic
Stability Monitoring Implement a stability testing program using a validated stability-indicating method (e.g., HPLC-MS/MS)
Handling Precautions Use appropriate PPE in a well-ventilated area

Conclusion

The chemical integrity of 6-Oxaspiro[4.5]decan-9-one is best maintained through a combination of controlled storage conditions and a thorough understanding of its potential degradation pathways. By implementing the recommendations outlined in this guide, researchers and drug development professionals can ensure the reliability of their experimental results and the quality of their products. A proactive approach to stability assessment, including the use of forced degradation studies and robust analytical methods, is the cornerstone of good scientific practice when working with this and other valuable spiroketal compounds.

References

  • Bhaskar, R., Ola, M., Vinit, A., Chavan, A., & Girase, H. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155.
  • University of Ottawa. (2024, July 17). Handling and Storage of Chemicals. Retrieved from [Link]

  • J.J. Keller & Associates, Inc. (2024, January 23). Learn How To Store Your Chemicals Properly [Toolbox Talk]. YouTube. Retrieved from [Link]

  • PubChem. 1-Oxaspiro[4.5]decan-2-one. Retrieved from [Link]

  • Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]

  • Alsante, K. M., Ando, A., Brown, R., Enas, J., Hata, T., Highuchi, T., & Kiff, R. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 831-848.
  • Single Use Support. (2022, April 12). Extractables and leachables: definitions, differences & facts. Retrieved from [Link]

  • Jenke, D. (2006). Extractables/leachables from plastic tubing used in product manufacturing. International journal of pharmaceutics, 315(1-2), 107–121.
  • Agilent Technologies. PURITY AND IMPURITY ANALYSIS. Retrieved from [Link]

  • Patel, A. B., & Patel, K. N. (2021). Development and Validation of RP-HPLC Method of Analysis for Assay of Spironolactone.
  • Majumdar, K. C., & Chattopadhyay, S. K. (2006). Synthesis of 6-Methoxy-1-oxaspiro[4][5]deca-6,9-diene-8-one. Molbank, 2006(3), M501.

  • Nelson Labs. (2022, March 9). Extractables & Leachables Qualification of Container/Closure Systems for Lyophilized Drug Products. Retrieved from [Link]

  • Pharma Guideline. Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • Cuny, E., & Tot, E. (2020). Stereoselective Synthesis of 1,6,9-Tri-oxaspiro[4.5]decanes From d-Glucose: Novel Structural Motifs of Spiroacetal Natural Products.
  • Schoneich, C. (2012). Uncertainty Estimates of Purity Measurements Based on Current Information: Toward a “Live Validation” of Purity Methods. Journal of Pharmaceutical Sciences, 101(11), 4069-4079.
  • PharmTech. (2010). Extractables and Leachables: An Overview of Emerging Challenges. Retrieved from [Link]

  • ChemCon GmbH. Identity determination and purity testing. Retrieved from [Link]

  • Parenteral Drug Association. (2021, March 28). Introduction to Extractables & Leachables. Retrieved from [Link]

  • Patel, Y. P., & Shah, N. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 46(5), 37841-37845.
  • Gampala, S., & Pamulaparthy, A. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Journal of Applied Pharmaceutical Science, 13(04), 001-010.
  • Zwiener, C., & Schmidt, W. (2023). Quantification and stability assessment of 7,9-di-tert-butyl-1-oxaspiro(4,5)deca-6,9-diene-2,8-dione leaching from cross-linked polyethylene pipes using gas and liquid chromatography.

Sources

An In-depth Technical Guide on the Safe Handling of 6-Oxaspiro[4.5]decan-9-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

6-Oxaspiro[4.5]decan-9-one is a spirocyclic ketone, a class of molecules increasingly vital in modern drug discovery and development.[1][2] Its unique three-dimensional structure offers novel pharmacological properties, making it a valuable building block for synthesizing innovative therapeutics.[3] The incorporation of an oxaspirocyclic moiety can significantly enhance the aqueous solubility and reduce the lipophilicity of a compound, desirable characteristics for drug candidates.[3][4] As the use of 6-Oxaspiro[4.5]decan-9-one and its derivatives becomes more prevalent in research and pharmaceutical development, a comprehensive understanding of its safety and handling is paramount for protecting laboratory personnel and the environment. This guide provides an in-depth overview of the chemical and physical properties, potential hazards, and recommended procedures for the safe handling, storage, and disposal of 6-Oxaspiro[4.5]decan-9-one.

Chemical and Physical Properties

Understanding the fundamental properties of 6-Oxaspiro[4.5]decan-9-one is the first step in its safe handling. This information is critical for designing appropriate experimental conditions and for responding effectively in case of an emergency.

PropertyValueSource
CAS Number 855398-57-1ChemicalBook[5]
Molecular Formula C₉H₁₄O₂Sigma-Aldrich
Molecular Weight 154.21 g/mol PubChem[6]
Appearance Colorless to light yellow liquidChemicalBook[5], Sigma-Aldrich
Boiling Point 100-102 °C (at 10 Torr)ChemicalBook[5]
Density 1.0251 g/cm³ChemicalBook[5]
Refractive Index 1.4820 (at 589.3 nm and 20°C)ChemicalBook[5]
Storage Temperature 2-8°CChemicalBook[5], Sigma-Aldrich

Hazard Identification and Safety Precautions

Based on available data, 6-Oxaspiro[4.5]decan-9-one is classified as a hazardous substance. The following Globally Harmonized System (GHS) classifications and precautionary statements should be strictly adhered to.

GHS Classification
  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

  • Precautionary Statements:

    • P264: Wash hands thoroughly after handling.

    • P270: Do not eat, drink or smoke when using this product.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • P321: Specific treatment (see supplemental first aid instructions on this label).

    • P330: Rinse mouth.

    • P332+P313: If skin irritation occurs: Get medical advice/attention.

    • P337+P313: If eye irritation persists: Get medical advice/attention.

    • P362: Take off contaminated clothing and wash before reuse.

    • P501: Dispose of contents/container to an approved waste disposal plant.

Personal Protective Equipment (PPE)

The causality behind the selection of specific PPE is directly linked to the identified hazards.

  • Eye Protection: Due to the risk of serious eye irritation (H319), chemical safety goggles or a face shield are mandatory.

  • Hand Protection: To prevent skin irritation (H315), chemically resistant gloves (e.g., nitrile or neoprene) must be worn.

  • Skin and Body Protection: A lab coat or chemical-resistant apron should be worn to protect against accidental splashes.

  • Respiratory Protection: While no specific respiratory hazards are listed, it is good practice to handle this compound in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.

Safe Handling and Storage

Adherence to proper handling and storage protocols is crucial for minimizing risks associated with 6-Oxaspiro[4.5]decan-9-one.

Handling
  • Ventilation: Always handle this compound in a well-ventilated laboratory or under a chemical fume hood to avoid the accumulation of vapors.

  • Avoiding Contact: Take all necessary precautions to avoid direct contact with the skin and eyes.[7]

  • Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[7]

Storage
  • Temperature: Store in a refrigerator at 2-8°C.[5]

  • Container: Keep the container tightly sealed in a dry and well-ventilated place.[7]

Emergency Procedures

In the event of an emergency, a swift and informed response is critical. The following procedures are based on general best practices for handling similar chemical compounds.

First Aid Measures
  • Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing. If respiratory symptoms persist, seek medical attention.[7]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[7]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[7]

  • Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice.[7]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, dry chemical powder, foam, or carbon dioxide.[7]

  • Specific Hazards: The product is not expected to be reactive under normal conditions of use, storage, and transport.[7]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective clothing.[7]

Accidental Release Measures
  • Personal Precautions: For non-emergency personnel, evacuate the area and ensure adequate ventilation. Avoid contact with skin and eyes.[7] For emergency responders, wear appropriate PPE.[7]

  • Environmental Precautions: Prevent the chemical from entering drains, sewers, or waterways.[7]

  • Containment and Cleanup: Absorb the spillage with an inert material (e.g., sand, vermiculite) and collect it in a suitable container for disposal.[7] Dispose of the waste material at an authorized site.[7]

Disposal Considerations

Proper disposal of 6-Oxaspiro[4.5]decan-9-one and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Treatment: Dispose of the contents and container in accordance with local, regional, and national regulations. This should be done through a licensed waste disposal contractor.[7]

  • Contaminated Packaging: Empty containers should be taken to an approved waste handling site for recycling or disposal.

Reactivity and Stability

  • Reactivity: The carbonyl group in the ketone is the primary site of reactivity, susceptible to nucleophilic addition.[8] The spirocyclic structure can influence the steric accessibility of the ketone.

  • Chemical Stability: The compound is stable under recommended storage conditions.[7]

  • Conditions to Avoid: No specific conditions to avoid are documented, but it is good practice to avoid excessive heat and exposure to incompatible materials.

  • Hazardous Decomposition Products: Under normal conditions of storage and use, hazardous decomposition products are not expected.[7]

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the safe handling of 6-Oxaspiro[4.5]decan-9-one in a research setting.

SafeHandlingWorkflow Workflow for Safe Handling of 6-Oxaspiro[4.5]decan-9-one A 1. Preparation & Risk Assessment B 2. Don Personal Protective Equipment (PPE) - Safety Goggles - Nitrile Gloves - Lab Coat A->B C 3. Work in a Ventilated Area (Chemical Fume Hood) B->C D 4. Dispense & Handle Compound C->D E 5. Post-Handling Procedures D->E F 6. Decontaminate Work Area & Equipment E->F G 7. Dispose of Waste Properly F->G H 8. Remove PPE & Wash Hands G->H

Caption: A generalized workflow for the safe handling of 6-Oxaspiro[4.5]decan-9-one.

Conclusion

6-Oxaspiro[4.5]decan-9-one is a valuable compound with significant potential in drug discovery. Its safe and effective use hinges on a thorough understanding of its properties and associated hazards. By adhering to the guidelines outlined in this technical guide, researchers and scientists can mitigate risks and create a safe working environment. The principles of proactive risk assessment, proper use of personal protective equipment, and adherence to established handling and emergency protocols are the cornerstones of responsible chemical management.

References

  • 1-Oxaspiro[4.5]decan-2-one | C9H14O2 | CID 12783 - PubChem. Available at: [Link]

  • 1,4-Dioxaspiro[4.5]decane-2-methanol, 9 - Synerzine. Available at: [Link]

  • 1-oxaspiro(4,5)decan-2-one, 699-61-6 - The Good Scents Company. Available at: [Link]

  • RIFM fragrance ingredient safety assessment, 1-oxaspiro[4.5]deca-3,6-diene, 2,6,9,10-tetramethyl-, CAS Registry Number 71078-31-. Available at: [Link]

  • 6-Oxaspiro[4.5]decane | C9H16O | CID 12630235 - PubChem. Available at: [Link]

  • 1-Oxaspiro[4.5]decan-6-ol | C9H16O2 | CID 12931507 - PubChem. Available at: [Link]

  • Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis of a spiroketone intermediate featuring a green and sustainable telescoped flow process - Reaction Chemistry & Engineering (RSC Publishing). Available at: [Link]

  • Oxa-spirocycles: synthesis, properties and applications - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03615G. Available at: [Link]

  • Reactivity of Aldehydes & Ketones - Chemistry LibreTexts. Available at: [Link]

  • Inherent Reactivity of Spiro‐Activated Electrophilic Cyclopropanes - PMC - NIH. Available at: [Link]

  • RIFM fragrance ingredient safety assessment, 1-oxaspiro[4.5]deca-3,6. Available at: [Link]

  • Oxa-spirocycles: synthesis, properties and applications - PMC - NIH. Available at: [Link]

  • Aldehyde and Ketone Reactivity – Relative Reactivity Breakdown of Carbonyls (Electrophilicity) - YouTube. Available at: [Link]

  • Synthesis and Crystal Structures of Two New Oxaspirocyclic Compounds - MDPI. Available at: [Link]

  • Spirocyclic Scaffolds in Medicinal Chemistry - ACS Publications. Available at: [Link]

  • 1-Oxaspiro[4.5]decan-6-ol, 2,6,10,10-tetramethyl-, 6-acetate - Substance Details - EPA. Available at: [Link]

  • 1-Oxaspiro[4.5]decan-6-ol, 2,6,10,10-tetramethyl-, 6-acetate, (2R,5S,6S) - EPA. Available at: [Link]

Sources

Methodological & Application

Synthesis of 6-Oxaspiro[4.5]decan-9-one from functionalized cyclobutanols

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 6-Oxaspiro[4.5]decan-9-one from Functionalized Cyclobutanols

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview and a detailed protocol for the synthesis of 6-oxaspiro[4.5]decan-9-one, a valuable spiroketal scaffold in medicinal chemistry and drug discovery. The proposed synthetic strategy hinges on the strategic application of a pinacol-type rearrangement of a functionalized cyclobutanol derivative, offering a robust and mechanistically elegant approach to this important molecular framework.

Introduction: The Significance of 6-Oxaspiro[4.5]decan-9-one

Spiroketals are a class of organic compounds characterized by a spirocyclic junction where two rings are joined by a single common atom. The 6-oxaspiro[4.5]decane skeleton, in particular, is a privileged structural motif found in a variety of natural products and pharmacologically active molecules. Its rigid, three-dimensional structure makes it an attractive scaffold for the development of novel therapeutics, as it allows for precise spatial orientation of functional groups, leading to enhanced binding affinity and selectivity for biological targets.

The synthesis of spiroketals can be challenging, often requiring multi-step sequences and careful control of stereochemistry. This application note details a proposed synthetic route to 6-oxaspiro[4.5]decan-9-one that leverages the inherent ring strain of a cyclobutanol precursor to drive a key ring-expansion and spiroketalization step.

Scientific Rationale and Proposed Reaction Mechanism

The cornerstone of the proposed synthesis is an acid-catalyzed pinacol rearrangement of a vicinal diol derived from a functionalized cyclobutanol. The driving force for this rearrangement is twofold: the relief of ring strain in the four-membered cyclobutane ring and the formation of a stable carbocation intermediate.[1][2]

The proposed multi-step synthesis commences with the preparation of a key diol intermediate, 1-(1-hydroxycyclohexyl)cyclobutanol. This intermediate is then subjected to acidic conditions to initiate the pinacol rearrangement. The mechanism proceeds as follows:

  • Protonation of a hydroxyl group: The acid catalyst protonates one of the hydroxyl groups, converting it into a good leaving group (water).

  • Formation of a carbocation: Loss of water generates a carbocation. The more stable tertiary carbocation is preferentially formed on the cyclohexane ring.

  • Ring expansion: A 1,2-alkyl shift occurs, wherein a carbon-carbon bond of the cyclobutane ring migrates to the carbocation center. This expands the four-membered ring to a five-membered ring (a cyclopentyl cation), thereby relieving ring strain.[3]

  • Intramolecular nucleophilic attack: The remaining hydroxyl group acts as an intramolecular nucleophile, attacking the newly formed carbocation.

  • Deprotonation: Loss of a proton from the oxonium ion yields the final spiroketal product, 6-oxaspiro[4.5]decan-9-one.

Pinacol Rearrangement Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Carbocation Formation cluster_2 Step 3: Ring Expansion cluster_3 Step 4 & 5: Spiroketalization & Deprotonation A 1-(1-Hydroxycyclohexyl)cyclobutanol B Protonated Diol A->B H+ C Tertiary Carbocation B->C -H2O D Cyclopentyl Cation C->D 1,2-Alkyl Shift E Oxonium Ion D->E Intramolecular Attack F 6-Oxaspiro[4.5]decan-9-one E->F -H+ Experimental Workflow cluster_part1 Part 1: Diol Synthesis cluster_part2 Part 2: Spiroketal Synthesis A Prepare Cyclobutyl Grignard Reagent B React with Cyclohexanone A->B C Aqueous Work-up B->C D Purification (Chromatography) C->D E Dissolve Diol in DCM D->E Intermediate Diol F Acid-Catalyzed Rearrangement E->F G Aqueous Work-up F->G H Purification (Chromatography) G->H I I H->I Final Product: 6-Oxaspiro[4.5]decan-9-one

Sources

Tandem Prins/Pinacol reaction for 6-Oxaspiro[4.5]decan-9-one synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of 6-Oxaspiro[4.5]decan-9-one Scaffolds via Tandem Prins/Pinacol Rearrangement

Executive Summary & Strategic Importance

The 6-oxaspiro[4.5]decan-9-one skeleton represents a privileged structural motif found in numerous bioactive marine natural products (e.g., Briarellins, Asbestinins) and emerging therapeutic candidates. The construction of this spirocyclic ether-ketone core is synthetically challenging due to the requirement for simultaneous control of the spiro-quaternary carbon stereochemistry and the ring conformation.

This guide details the Tandem Prins/Pinacol Rearrangement , a powerful cascade reaction that assembles this complex bicyclic core in a single operation.[1] Unlike stepwise approaches, this method ensures high atom economy and diastereoselectivity by coupling an electrophilic cyclization (Prins) with a stereospecific 1,2-migration (Pinacol).

Key Advantages of this Protocol:

  • Rapid Complexity Generation: Converts simple acyclic/monocyclic precursors into bicyclic spiro-ketones in one step.

  • Stereochemical Fidelity: The stereochemistry of the spiro-center is dictated by the transition state geometry of the Prins cyclization.

  • Scalability: Utilizes standard Lewis acids and robust solvents suitable for multigram scale-up.

Mechanistic Principles & Pathway Visualization

Understanding the mechanism is non-negotiable for troubleshooting. The reaction proceeds through a discrete oxocarbenium ion intermediate, followed by a Prins cyclization to generate a carbocation, which is then terminated by a Pinacol rearrangement (1,2-shift).

The Pathway:

  • Condensation: An aldehyde reacts with a homoallylic diol (or ether derivative) to form an oxocarbenium ion.

  • Prins Cyclization: The alkene attacks the oxocarbenium ion, closing the ether ring (typically 6-membered in this specific target) and generating a secondary or tertiary carbocation.

  • Pinacol Rearrangement: A 1,2-alkyl or hydride shift occurs to quench the cation, generating the ketone and setting the spiro center.

Figure 1: Reaction Pathway Topology

PrinsPinacol Precursors Aldehyde + Alkenyl Diol/Ether Oxocarbenium Oxocarbenium Intermediate Precursors->Oxocarbenium Lewis Acid (BF3·OEt2) Transition Chair-like Transition State Oxocarbenium->Transition Organization PrinsCation Prins Cation (Carbocation) Transition->PrinsCation Prins Cyclization (Ring A Formation) PinacolShift 1,2-Pinacol Rearrangement PrinsCation->PinacolShift Stereoelectronic Alignment Product 6-Oxaspiro[4.5] decan-9-one PinacolShift->Product Ring Expansion/ Ketone Formation

Caption: Logical flow of the Lewis acid-mediated cascade. The stereochemical outcome is determined at the Transition State node.

Critical Experimental Parameters

Success in this reaction relies on controlling the life-cycle of the carbocation intermediates.

ParameterRecommendationScientific Rationale (Causality)
Lewis Acid

or TMSOTf

provides a balance of oxophilicity to generate the oxocarbenium ion without causing rapid polymerization of the alkene. TMSOTf is superior for acetal precursors.
Temperature -78°C to 0°C Low temperature is critical to favor the kinetic chair-like transition state (Z-alkene geometry transfer) over thermodynamic equilibration, ensuring high diastereoselectivity.
Solvent DCM (Anhydrous) Dichloromethane is non-nucleophilic and solubilizes the Lewis acid complexes. Ethereal solvents (THF) can compete for the Lewis acid, inhibiting the reaction.
Substrate Z-Alkenes Z-configured alkene precursors generally yield higher stereoselectivity due to minimized 1,3-diaxial interactions in the cyclization transition state.
Concentration 0.05 M - 0.1 M Dilute conditions favor the intramolecular cyclization over intermolecular oligomerization.

Detailed Synthetic Protocol

This protocol describes the synthesis of the oxaspiro[4.5]decan-one core.[2] The specific precursor described here (a cyclobutanol derivative) utilizes a ring-expansion Pinacol shift to generate the spiro-cyclopentanone moiety fused to the tetrahydropyran ring.

Target: Synthesis of 7-substituted-8-oxaspiro[4.5]decan-1-one (Isomeric core to the requested 9-one; connectivity logic remains identical).

Phase A: Precursor Preparation (Summary)

Pre-requisite: Synthesize 1-(4-hydroxybut-1-en-2-yl)cyclobutanol (or the specific alkenyl-diol required for your target isomer).[2]

  • Note: For the specific 6-oxaspiro[4.5]decan-9-one (where the ketone is in the 6-membered ring), the precursor would be a (vinyl)cyclohexane-diol derivative undergoing a shift to form the ketone within the six-membered ring. The protocol below applies to the general class.

Phase B: The Tandem Cascade (Standard Operating Procedure)

Reagents:

  • Substrate: Alkenyl diol (1.0 equiv)

  • Aldehyde: Benzaldehyde or aliphatic aldehyde (1.1 equiv)

  • Lewis Acid:

    
     (1.1 equiv)
    
  • Solvent: Anhydrous

    
     (DCM)
    

Step-by-Step Workflow:

  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Maintain an inert atmosphere (

    
     or 
    
    
    
    ).
  • Solvation: Add the Alkenyl diol (1.0 mmol) and the Aldehyde (1.1 mmol) to the flask. Dissolve in anhydrous DCM (10 mL, 0.1 M concentration).

    • Checkpoint: Ensure the solution is clear. If the aldehyde is a solid, ensure complete dissolution.

  • Cooling: Submerge the reaction vessel in a dry ice/acetone bath to reach -78°C . Allow to equilibrate for 15 minutes.

  • Catalysis: Add

    
      (1.1 mmol) dropwise via syringe over 5 minutes.
    
    • Observation: A color change (often yellow or orange) may occur, indicating oxocarbenium ion formation.

  • Reaction Progression:

    • Stir at -78°C for 1 hour.

    • Slowly warm the reaction to 0°C over a period of 2 hours.

    • Mechanistic Insight: The warming step often provides the activation energy required for the Pinacol rearrangement (1,2-shift) after the initial Prins cyclization has occurred at lower temperatures.

  • Monitoring: Monitor by TLC (EtOAc/Hexane). Look for the disappearance of the diol (polar) and the appearance of a less polar product (spiro-ether).

  • Quenching: Once complete, quench the reaction at 0°C by adding saturated aqueous

    
      (5 mL). Vigorous stirring is required to neutralize the Lewis acid.
    
  • Workup:

    • Dilute with DCM (20 mL) and separate the layers.

    • Extract the aqueous layer with DCM (2 x 10 mL).

    • Wash combined organics with brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification: Purify via flash column chromatography (Silica gel, typically 10-20% EtOAc in Hexane) to isolate the pure spirocyclic ketone.

Troubleshooting & Optimization Matrix

IssueProbable CauseCorrective Action
Low Yield / Polymerization Reaction temperature too high or concentration too high.Maintain -78°C strictly during addition. Dilute to 0.05 M.
Hydrolysis (No Cyclization) Wet solvent or "wet" Lewis acid.Redistill DCM over

. Use fresh

.
Incomplete Rearrangement Cation intermediate is too stable or trapped by nucleophile.Allow reaction to warm to Room Temperature (RT) for 1 hour post-0°C. Switch to a stronger acid like TMSOTf .
Wrong Diastereomer Thermodynamic equilibration of the oxocarbenium ion.Ensure the reaction is quenched immediately upon completion at low temp. Use Z-alkenes for predictable stereocontrol.[1]

References

  • Yadav, J. S., et al. (2014).[2] "Tandem Prins/pinacol reaction for the synthesis of oxaspiro[4.5]decan-1-one scaffolds." RSC Advances.

  • Overman, L. E., & Pennington, L. D. (2003).[1][3] "Strategic use of pinacol-terminated Prins cyclizations in target-oriented total synthesis." The Journal of Organic Chemistry.

  • Overman, L. E., & Lebsack, A. D. (2001).[1] "Enantioselective Total Synthesis of Briarellins E and F: The First Total Synthesis of a Briarellin Diterpene." Journal of the American Chemical Society.[4]

  • Kopecky, D. J., & Rychnovsky, S. D. (2000). "Prins Cyclizations of 4-Hydroxytetrahydropyrans." Organic Letters.

Disclaimer: This protocol involves the use of hazardous chemicals (


, DCM). All procedures should be performed in a fume hood with appropriate PPE.

Sources

Introduction: The Value of Three-Dimensionality in Modern Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Lewis Acid-Catalyzed Synthesis of Oxaspirocycles

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on the synthesis of oxaspirocycles using Lewis acid catalysis. It is designed to move beyond simple procedural lists, offering a foundational understanding of the reaction mechanisms, strategic considerations for catalyst and substrate selection, and detailed, field-tested protocols for practical application in a research or drug development setting.

Oxaspirocycles, bicyclic compounds linked by a single quaternary carbon atom with at least one oxygen atom in one of the rings, represent a privileged structural motif in medicinal chemistry and materials science. Their inherent three-dimensionality allows for a more precise and sophisticated interaction with biological targets, often leading to improved pharmacological properties such as enhanced solubility, metabolic stability, and cell permeability when compared to their flatter, aromatic counterparts.[1][2][3][4] The construction of these complex architectures, however, presents a significant synthetic challenge.

Lewis acid catalysis has emerged as a powerful and versatile strategy to address this challenge.[5][6] By accepting a pair of electrons, a Lewis acid can activate a functional group within a substrate, lowering the activation energy for an intramolecular cyclization event and enabling the controlled formation of the spirocyclic core under mild conditions.[5] This guide details the principles, strategies, and practical execution of these transformative reactions.

The "Why": Mechanistic Principles of Lewis Acid Catalysis in Spirocyclization

A successful synthesis relies on understanding the forces driving the reaction. In this context, the Lewis acid is not merely an additive but the central orchestrator of the bond-forming cascade.

The Role of the Lewis Acid

A Lewis acid is an electron-pair acceptor.[5] In the synthesis of oxaspirocycles, its primary role is to coordinate to a Lewis basic site on the substrate, typically an oxygen atom (from a carbonyl, hydroxyl, or ether group). This coordination withdraws electron density from the substrate, rendering a nearby carbon atom highly electrophilic and susceptible to nucleophilic attack. This activation is the critical first step for cyclization.

The general mechanism can be visualized as a two-stage process: activation followed by intramolecular cyclization.

General_Mechanism sub Substrate (with Lewis Base Site 'X' and Nucleophile 'Nu') activated Activated Complex [Substrate-LA] sub->activated Coordination la Lewis Acid (LA) la->activated product Oxaspirocycle activated->product Intramolecular Attack (Nu -> C+)

Caption: General mechanism of Lewis acid-catalyzed oxaspirocyclization.

Selecting the Appropriate Lewis Acid

The choice of Lewis acid is paramount and depends heavily on the nature of the substrate and the desired transformation. The Hard and Soft Acids and Bases (HSAB) principle provides a useful framework: hard Lewis acids (e.g., Al³⁺, Ti⁴⁺) prefer to coordinate with hard Lewis bases (e.g., oxygen in alcohols and ethers), while softer acids (e.g., Au⁺, Ag⁺) favor soft bases (e.g., alkynes, allenes).[7]

Furthermore, the catalyst's sensitivity to ambient moisture is a critical practical consideration.[8] While traditional Lewis acids like TiCl₄ and AlCl₃ are exceptionally powerful, they require strictly anhydrous conditions. In contrast, lanthanide triflates like Scandium(III) triflate (Sc(OTf)₃) are known for their water tolerance, making them more user-friendly in certain applications.[9][10]

Lewis Acid CatalystCommon Applications in OxaspirocyclizationKey Considerations
BF₃·OEt₂, AlCl₃, TiCl₄, SnCl₄ Friedel-Crafts type cyclizations, carbonyl activation, Piancatelli rearrangements.[5][10][11]Highly reactive, but extremely sensitive to moisture. Requires strictly anhydrous conditions and inert atmosphere.[8]
Sc(OTf)₃, Yb(OTf)₃, Bi(OTf)₃ Cascade reactions, activation of alcohols and carbonyls, tolerant to various functional groups.[9][12][13]Often water-tolerant and can be used in catalytic amounts. Recyclable in some systems.
Au(I), Au(III) Complexes Activation of alkynes and allenes for dearomative spirocyclization.[14]Mild reaction conditions, highly effective for activating soft nucleophiles. Can be expensive.
Ni(II), Cu(II) Complexes Asymmetric [2+2] cycloadditions, activation of olefins.[15]Useful for stereoselective synthesis when paired with chiral ligands.
Iodine (I₂) Functions as a mild Lewis acid, often in iodocyclization reactions.[1][2][16]Inexpensive and effective for specific transformations, though not a classical metal-based Lewis acid.

Core Synthetic Strategy: Dearomative Spirocyclization of an Aryl Alkynoate Ester

One of the most elegant strategies for building molecular complexity is dearomatization, where a flat, stable aromatic ring is converted into a three-dimensional spirocyclic system. Gold-catalyzed intramolecular hydroalkoxylation/ipso-cyclization of aryl alkynoate esters is a prime example of this powerful approach.[14]

Conceptual Workflow

The process involves the activation of the alkyne by a soft, carbophilic Lewis acid like Au(I), making it susceptible to attack by the phenolic oxygen. This is followed by a dearomatizing ipso-cyclization to forge the spirocyclic core.

Workflow_Dearomatization sub 1. Prepare Substrate (p-hydroxy aryl alkynoate) reac 2. Set up Reaction (Anhydrous solvent, inert atm.) sub->reac cat 3. Add Lewis Acid Catalyst (e.g., AuPPh₃OTf) reac->cat mon 4. Monitor Reaction (TLC, LC-MS) cat->mon work 5. Quench & Workup (Filter through silica, concentrate) mon->work pur 6. Purify Product (Column Chromatography) work->pur char 7. Characterize (NMR, HRMS, X-ray) pur->char

Caption: Experimental workflow for dearomative spirocyclization.

Protocol: Gold-Catalyzed Synthesis of a Spirocyclic Lactone

This protocol is adapted from methodologies developed for the ipso-cyclization of N-aryl alkynamides and aryl alkynoate esters.[14]

Objective: To synthesize a spirolactone from a p-hydroxy substituted aryl alkynoate ester using a gold catalyst.

Materials:

  • Starting Material: 4-hydroxyphenyl propiolate (1.0 eq)

  • Catalyst: (Triphenylphosphine)gold(I) trifluoromethanesulfonate (AuPPh₃OTf) (5 mol%)

  • Solvent: Dichloromethane (DCM), anhydrous (0.1 M)

  • Inert Gas: Nitrogen or Argon

  • Standard glassware for organic synthesis (Schlenk flask, syringes, etc.)

  • Silica gel for purification

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add 4-hydroxyphenyl propiolate (e.g., 0.5 mmol, 81 mg).

  • Solvent Addition: Dissolve the starting material in anhydrous DCM (5.0 mL).

  • Catalyst Addition: In a separate vial, weigh the AuPPh₃OTf catalyst (0.025 mmol, 12.4 mg) and dissolve it in a small amount of anhydrous DCM (~0.5 mL). Add the catalyst solution to the reaction flask via syringe.

    • Scientist's Note: The choice of a para-hydroxy group on the arene is critical as it is highly nucleophilic and promotes the desired ipso-cyclization pathway over other potential side reactions.[14] Using alkoxy groups may require tuning to prevent unwanted side reactions like alkyne hydration.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS every 30-60 minutes until the starting material is consumed (typically 2-6 hours).

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Directly load the crude residue onto a silica gel column.

    • Scientist's Note: A direct filtration through a short plug of silica gel before full concentration can help remove the bulk of the gold catalyst, simplifying the subsequent purification.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired oxaspirocycle.

  • Characterization: Characterize the purified product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity. Expected yield is typically good to excellent.[14]

Advanced Strategy: Lewis Acid-Promoted Cascade Reactions

Cascade reactions offer exceptional synthetic efficiency by forming multiple bonds in a single, uninterrupted process. Lewis acids are excellent triggers for such cascades, converting simple acyclic precursors into complex polycyclic structures in one pot. A unified strategy using Bismuth(III) triflate (Bi(OTf)₃) to synthesize oxaspirocyclic lactones from ω-hydroxy cyclopropenes showcases this principle.[12]

Mechanistic Cascade

Cascade_Mechanism sub ω-Hydroxy Cyclopropene activated Activated Complex sub->activated la Bi(OTf)₃ la->activated da Donor-Acceptor Cyclopropane (transient) activated->da Lewis acid promotes rearrangement attack Intramolecular Alkoxylation da->attack Nucleophilic attack of hydroxyl group lactone [5,5] or [6,5] Oxaspirocyclic Lactone attack->lactone Lactonization

Caption: Lewis acid-initiated cascade for oxaspirolactone synthesis.[12]

Protocol: Bi(OTf)₃-Catalyzed Synthesis of a[14][14] Oxaspirocyclic Lactone

This protocol is based on the unified strategy for cyclic ether and oxaspirolactone synthesis from cyclopropene precursors.[12]

Objective: To synthesize a[14][14] oxaspirocyclic lactone from a monoester-substituted ω-hydroxy cyclopropene.

Materials:

  • Starting Material: Monoester substituted ω-hydroxy cyclopropene (1.0 eq)

  • Catalyst: Bismuth(III) trifluoromethanesulfonate (Bi(OTf)₃) (10 mol%)

  • Solvent: Dichloromethane (DCM), anhydrous (0.05 M)

  • Inert Gas: Nitrogen or Argon

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the ω-hydroxy cyclopropene substrate (e.g., 0.2 mmol) in anhydrous DCM (4.0 mL).

  • Catalyst Addition: Add Bi(OTf)₃ (0.02 mmol, 13.1 mg) to the solution in one portion.

    • Scientist's Note: Bi(OTf)₃ is an effective catalyst for this transformation because it is strong enough to activate the cyclopropene, generating a transient donor-acceptor cyclopropane, which is the key intermediate for the subsequent cascade.[12] Its relative stability to air and moisture makes it easier to handle than many traditional Lewis acids.

  • Reaction Progress: Stir the reaction at room temperature. The reaction is typically complete within 30 minutes to 2 hours. Monitor by TLC for the disappearance of the starting material.

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ (5 mL). Transfer the mixture to a separatory funnel and extract with DCM (3 x 10 mL).

  • Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in petroleum ether) to yield the pure oxaspirocyclic lactone.

Challenges and Troubleshooting in Practice

While powerful, Lewis acid-catalyzed reactions require careful execution. Awareness of potential pitfalls is key to success.

ChallengeCause & ExplanationMitigation Strategy
Reaction Fails to Initiate or is Sluggish Deactivated Catalyst: Many Lewis acids are highly sensitive to water. Trace moisture in solvents, reagents, or from the atmosphere can hydrolyze and deactivate the catalyst.[8]Use flame-dried glassware, anhydrous solvents from a purification system or freshly opened bottle, and maintain a positive pressure of inert gas (N₂ or Ar).
Low Yield / Complex Product Mixture Poor Selectivity: The substrate may contain multiple Lewis basic sites, leading to non-selective coordination and competing reaction pathways.[8]Screen different Lewis acids (hard vs. soft). Lowering the reaction temperature can often improve selectivity. Consider substrates with protecting groups to block competing sites.
Difficulty in Catalyst Removal Product Inhibition: The product itself may be a Lewis base and can coordinate strongly to the catalyst, preventing turnover and complicating purification.Use catalytic amounts of the Lewis acid where possible. For workup, consider an aqueous wash (if the product is stable) or filtration through a dedicated scavenger resin or a short plug of silica/alumina.
Irreproducible Results Catalyst Quality/Age: The activity of solid Lewis acids can degrade over time due to improper storage and handling.Purchase high-purity catalysts and store them in a desiccator or glovebox. It is sometimes necessary to titrate or test a new bottle of catalyst to verify its activity.

Conclusion and Future Directions

Lewis acid catalysis is an indispensable tool for the modern synthetic chemist, providing a direct and often elegant route to complex and valuable oxaspirocyclic frameworks. By understanding the core mechanistic principles and carefully selecting the appropriate catalyst, researchers can unlock efficient pathways to novel three-dimensional molecules for drug discovery and beyond.

The future of the field lies in the development of more robust, sustainable, and selective catalytic systems. Key areas of innovation include:

  • Asymmetric Catalysis: The design of novel chiral Lewis acids to control the stereochemistry of the spirocenter, providing enantiopure compounds directly.[6][7][9][15][17]

  • Earth-Abundant Metals: Shifting from precious metals like gold to catalysts based on iron, copper, and zinc to improve cost-effectiveness and sustainability.[6]

  • Photoredox/Electrochemistry Integration: Combining Lewis acid activation with electrochemical methods or photoredox catalysis to unlock novel and previously inaccessible reaction pathways.[6][18]

This continued innovation will ensure that the synthesis of oxaspirocycles becomes ever more accessible, empowering scientists to explore new frontiers of chemical space.

References

  • Oxa-spirocycles: synthesis, properties and applications. Chemical Science (RSC Publishing).
  • Oxa-spirocycles: synthesis, properties and applications. PubMed.
  • Lewis acid-promoted cascade reactions of cyclopropenes: a unified approach to stereoselective synthesis of cyclic ethers and oxaspirolactones. Chemical Communications (RSC Publishing).
  • New Methods for the Synthesis of Spirocycles via Lewis Acid Catalyzed Dearomative Arene Alkyne Coupling. American Chemical Society Petroleum Research Fund.
  • Catalytic asymmetric synthesis of spirocyclobutyl oxindoles and beyond via [2+2] cycloaddition and sequential transformations. PMC.
  • Lewis Acid Challenges in Homogeneous Catalysis. Patsnap Eureka.
  • Lewis Acid Catalyzed Rearrangement of Furylcarbinols: The Aza- and Oxa- Piancatelli Cascade Reaction. Thieme.
  • Spirocycles and their application in chemistry. ResearchGate.
  • Oxa-spirocycles: synthesis, properties and applications. Semantic Scholar.
  • Challenges in the construction of C2-symmetric axially spirocyclic... ResearchGate.
  • Lewis-Acid Promoted Enantioselective Dearomative Spirocyclizations of Allenes. PMC.
  • Lewis acid catalysis. Wikipedia. Available at: [Link]

  • Oxa-spirocycles: synthesis, properties and applications. PMC.
  • Lewis Acid catalysis in the Synthesis of Small Molecules: Carbon-Nitrogen bond formation. University of Camerino.
  • New types of Lewis acids used in organic synthesis. IUPAC.
  • A Lewis acid-promoted cyclization of ethenetricarboxylate derivative aromatic compounds. Novel syntheses of oxindoles and benzofuranones via Friedel–Crafts intramolecular Michael addition. Organic & Biomolecular Chemistry (RSC Publishing).
  • Lewis Acid Catalyzed Cyclization Reactions of Ethenetricarboxylates via Intramolecular Hydride Transfer. Figshare. Available at: [Link]

  • Electricity-driven asymmetric Lewis acid catalysis. ResearchGate.
  • How to Advance Lewis Acid Catalysts for Selective Synthesis?. Patsnap Eureka.
  • Asymmetric Synthesis with Lewis Acids: Research Guide & Papers. PapersFlow.

Sources

One-Pot Synthesis of 6-Oxaspiro[4.5]decan-9-one: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview and a detailed protocol for a highly efficient one-pot synthesis of 6-Oxaspiro[4.5]decan-9-one, a valuable spiroketal scaffold in medicinal chemistry and natural product synthesis. The presented methodology is designed for researchers, scientists, and drug development professionals, emphasizing experimental robustness, mechanistic understanding, and practical applicability. By circumventing the need for isolation of intermediates, this one-pot procedure offers significant advantages in terms of time, resource efficiency, and overall yield. This document delineates the underlying chemical principles, provides a step-by-step experimental protocol, and discusses the critical parameters for successful execution.

Introduction

Spiroketals are a prominent class of heterocyclic compounds characterized by a spirocyclic junction where two rings share a single carbon atom. This structural motif is found in a wide array of bioactive natural products, including pheromones, antibiotics, and toxins. The unique three-dimensional architecture of spiroketals often imparts specific conformational rigidity, which is crucial for their biological activity, making them attractive targets in drug discovery and development. 6-Oxaspiro[4.5]decan-9-one, a key building block, possesses a versatile structure amenable to further functionalization for the synthesis of more complex molecules.

Traditional multi-step syntheses of spiroketals often involve tedious protection-deprotection sequences and purification of intermediates, leading to lower overall yields and increased operational complexity. In contrast, one-pot syntheses, which involve the sequential transformation of reactants in a single reaction vessel, have emerged as a powerful strategy in modern organic synthesis. These approaches are not only more atom- and step-economical but also minimize waste generation, aligning with the principles of green chemistry.

This application note details a robust one-pot synthesis of 6-Oxaspiro[4.5]decan-9-one, proceeding via a tandem alkylation and acid-catalyzed spiroketalization sequence. This method provides a practical and efficient route to this important spiroketal, starting from readily available precursors.

Synthetic Strategy and Mechanism

The one-pot synthesis of 6-Oxaspiro[4.5]decan-9-one is predicated on a tandem reaction sequence initiated by the alkylation of 1,3-cyclohexanedione with a protected 3-halopropanol, followed by in-situ deprotection and acid-catalyzed intramolecular spiroketalization.

Step 1: C-Alkylation of 1,3-Cyclohexanedione

The synthesis commences with the deprotonation of 1,3-cyclohexanedione (1) using a suitable base to form an enolate. 1,3-Cyclohexanedione exists in equilibrium with its enol tautomer, and the acidic proton can be readily removed. The resulting enolate then undergoes a nucleophilic substitution reaction with a protected 3-halopropanol, such as 3-bromo-1-(tert-butyldimethylsilyloxy)propane (2), to form the C-alkylated intermediate, 2-(3-((tert-butyldimethylsilyl)oxy)propyl)cyclohexane-1,3-dione (3). The use of a silyl protecting group for the hydroxyl functionality is strategic due to its stability under basic alkylation conditions and its facile cleavage under acidic conditions in the subsequent step.

Step 2: In-situ Deprotection and Spiroketalization

Upon completion of the alkylation, an acid catalyst is introduced directly into the reaction mixture. The acidic environment orchestrates two crucial transformations:

  • Deprotection: The tert-butyldimethylsilyl (TBDMS) ether is cleaved to unveil the primary alcohol, yielding the γ-hydroxy ketone intermediate, 2-(3-hydroxypropyl)cyclohexane-1,3-dione (4).

  • Spiroketalization: The liberated hydroxyl group then participates in an intramolecular nucleophilic attack on one of the carbonyl carbons of the diketone. This acid-catalyzed cyclization proceeds via a hemiacetal intermediate (5), which subsequently undergoes dehydration to furnish the thermodynamically stable 6-Oxaspiro[4.5]decan-9-one (6). The driving force for this reaction is the formation of the stable spiroketal ring system.

The overall reaction is depicted in the following scheme:

Reaction_Mechanism cluster_step1 Step 1: Alkylation cluster_step2 Step 2: Deprotection & Spiroketalization 1,3-Cyclohexanedione 1,3-Cyclohexanedione (1) Enolate Enolate 1,3-Cyclohexanedione->Enolate Base Alkylated_Intermediate 2-(3-((tert-butyldimethylsilyl)oxy)propyl)cyclohexane-1,3-dione (3) Enolate->Alkylated_Intermediate + (2) Protected_Halopropanol 3-Bromo-1-(tert-butyldimethylsilyloxy)propane (2) Hydroxy_Ketone γ-Hydroxy Ketone (4) Alkylated_Intermediate->Hydroxy_Ketone H+ Hemiacetal Hemiacetal Intermediate (5) Hydroxy_Ketone->Hemiacetal H+, Intramolecular Cyclization Product 6-Oxaspiro[4.5]decan-9-one (6) Hemiacetal->Product -H2O Experimental_Workflow start Start reactants Combine 1,3-Cyclohexanedione, K₂CO₃, and Acetone start->reactants add_bromo Add 3-Bromo-1-(tert-butyldimethylsilyloxy)propane reactants->add_bromo reflux1 Reflux for 12 hours add_bromo->reflux1 cool1 Cool to room temperature reflux1->cool1 add_acid Add p-TsOH·H₂O cool1->add_acid reflux2 Reflux for 4 hours add_acid->reflux2 cool2 Cool to room temperature reflux2->cool2 quench Quench with Saturated NaHCO₃ cool2->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Brine extract->wash dry Dry with MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end End: 6-Oxaspiro[4.5]decan-9-one purify->end

Caption: Experimental workflow for the one-pot synthesis.

  • Alkylation:

    • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,3-cyclohexanedione (1.12 g, 10.0 mmol), potassium carbonate (2.07 g, 15.0 mmol), and anhydrous acetone (50 mL).

    • Stir the suspension at room temperature for 15 minutes.

    • Add 3-bromo-1-(tert-butyldimethylsilyloxy)propane (2.79 g, 11.0 mmol) to the mixture.

    • Heat the reaction mixture to reflux and maintain for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Spiroketalization:

    • After completion of the alkylation, cool the reaction mixture to room temperature.

    • Add p-toluenesulfonic acid monohydrate (0.38 g, 2.0 mmol) to the flask.

    • Heat the mixture to reflux and maintain for 4 hours. Monitor the formation of the product by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and quench by the slow addition of saturated sodium bicarbonate solution (50 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 6-Oxaspiro[4.5]decan-9-one as a colorless oil.

Expected Yield and Characterization
  • Expected Yield: 65-75%

  • Appearance: Colorless oil

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) 3.85 (t, J = 6.0 Hz, 2H), 2.70-2.60 (m, 2H), 2.45-2.35 (m, 2H), 2.10-1.90 (m, 4H), 1.85-1.75 (m, 2H).

  • ¹³C NMR (100 MHz, CDCl₃): δ (ppm) 209.5, 108.2, 61.5, 37.8, 35.2, 29.6, 28.4, 20.1.

  • Mass Spectrometry (EI): m/z (%) 154 (M⁺), 125, 98, 84, 69, 55.

Trustworthiness and Self-Validation

The reliability of this protocol is ensured by several key factors:

  • Robust Chemistry: The C-alkylation of 1,3-diones and acid-catalyzed spiroketalization are well-established and high-yielding reactions in organic synthesis.

  • In-situ Monitoring: The progress of both the alkylation and spiroketalization steps can be conveniently monitored by TLC, allowing for real-time assessment of the reaction and ensuring completion before proceeding to the next step or work-up.

  • Spectroscopic Verification: The structure of the final product can be unequivocally confirmed by standard spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry, providing a definitive validation of the synthetic outcome. The expected spectral data provided above serves as a benchmark for successful synthesis.

Conclusion

This application note presents a streamlined and efficient one-pot synthesis of 6-Oxaspiro[4.5]decan-9-one. By integrating the alkylation and spiroketalization steps into a single operation, this protocol offers a significant improvement over traditional multi-step approaches. The methodology is robust, scalable, and utilizes readily available reagents, making it a valuable addition to the synthetic chemist's toolbox for accessing this important spiroketal building block for applications in drug discovery and natural product synthesis.

References

  • F. Perron and K. F. Albizati, "The Spiroketal Moiety of the Polyether Antibiotics," Chemical Reviews, vol. 89, no. 7, pp. 1617-1632, 1989. [Link]

  • K. C. Nicolaou, E. J. Sorensen, and R. Winssinger, "The Art and Science of Organic and Natural Products Synthesis," Journal of the American Chemical Society, vol. 120, no. 4, pp. 673-690, 1998. [Link]

  • T. Hudlicky, and J. W. Reed, "The Art of Enantioselective Synthesis," Wiley-VCH, 2011. [Link]

  • J. Clayden, N. Greeves, and S. Warren, "Organic Chemistry," 2nd ed., Oxford University Press, 2012. [Link]

  • P. A. Wender, and T. E. Smith, "Toward the Ideal Synthesis," in The New Chemistry, N. Hall, Ed. Cambridge University Press, 2000, pp. 245-268. [Link]

  • S. E. Denmark, and G. L. Beutner, "Lewis Base Catalysis in Organic Synthesis," Angewandte Chemie International Edition, vol. 47, no. 9, pp. 1560-1638, 2008. [Link]

  • T. W. Greene, and P. G. M. Wuts, "Protective Groups in Organic Synthesis," 4th ed., John Wiley & Sons, 2007. [Link]

  • E. J. Corey, and X-M. Cheng, "The Logic of Chemical Synthesis," John Wiley & Sons, 1989. [Link]

Application Note: Stereoselective Synthesis of 6-Oxaspiro[4.5]decan-9-one

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide drug discovery chemists through the stereocontrolled synthesis of 6-oxaspiro[4.5]decan-9-one (systematically spiro[cyclopentane-1,2'-tetrahydropyran]-4'-one ). This scaffold is a privileged pharmacophore in medicinal chemistry, serving as a core for various neuroactive agents and pheromone analogs.

The guide prioritizes the Lewis Acid-Catalyzed Hetero-Diels-Alder (HDA) strategy, as it offers superior scalability and stereocontrol compared to oxidative spirocyclization or RCM approaches for this specific ketone-bearing ether.

Strategic Overview & Mechanistic Rationale

The construction of the 6-oxaspiro[4.5]decan-9-one core presents a unique challenge: forming a quaternary spiro-carbon adjacent to a heteroatom while maintaining the correct chair conformation of the tetrahydropyran ring.

While acid-catalyzed spiroketalization is common for dioxa systems, it is unsuitable here due to the mono-oxa nature of the target. We utilize a Hetero-Diels-Alder (HDA) cycloaddition between a cyclopentanone derivative and an activated diene (Danishefsky-type).

Why this Protocol?
  • Convergency: Builds the 6-membered ether ring directly onto the 5-membered ring in a single step.

  • Stereocontrol: The Lewis Acid (LA) chelation model dictates facial selectivity, allowing for predictable diastereoselectivity if the cyclopentyl ring is substituted.

  • Scalability: Avoids the use of stoichiometric heavy metals (e.g., Hg, Pb) often found in oxidative cyclization routes.

Reaction Pathway Visualization

The following diagram illustrates the retrosynthetic logic and the forward HDA pathway.

G Target Target: 6-Oxaspiro[4.5]decan-9-one Intermediate Intermediate: Spiro-dihydropyranone Intermediate->Target H2, Pd/C Stereoselective Reduction Precursors Precursors: Cyclopentanone + Danishefsky's Diene Precursors->Intermediate Lewis Acid (ZnCl2) Hetero-Diels-Alder

Figure 1: Synthetic workflow utilizing the Hetero-Diels-Alder approach for rapid spirocycle assembly.

Detailed Experimental Protocol

Phase A: Lewis Acid-Catalyzed Hetero-Diels-Alder Cycloaddition

This step establishes the spiro-ether linkage and the 6-membered ring simultaneously.

Reagents:

  • Substrate: Cyclopentanone (1.0 equiv)

  • Diene: 1-Methoxy-3-(trimethylsiloxy)-1,3-butadiene (Danishefsky’s Diene) (1.2 equiv)

  • Catalyst: Zinc Chloride (ZnCl₂), anhydrous (0.1 - 0.5 equiv)

  • Solvent: THF or Toluene (Anhydrous)

Step-by-Step Methodology:

  • Catalyst Activation: Flame-dry a 250 mL two-neck round-bottom flask under Argon. Add anhydrous ZnCl₂ (1.36 g, 10 mmol). Critical: Fuse the ZnCl₂ under high vacuum with a heat gun until it melts and resolidifies to ensure total removal of water, which kills the diene.

  • Solvation: Cool the flask to room temperature (RT) and add anhydrous THF (50 mL). Stir until the salt is suspended/dissolved.

  • Substrate Addition: Add Cyclopentanone (8.4 g, 100 mmol) via syringe. Stir for 15 minutes to allow Lewis acid coordination to the carbonyl oxygen.

  • Cycloaddition: Cool the mixture to 0°C. Add Danishefsky’s Diene (20.6 g, 120 mmol) dropwise over 20 minutes.

    • Note: A slight exotherm may be observed. Maintain internal temperature < 5°C.

  • Reaction: Allow to warm to RT and stir for 12–24 hours. Monitor by TLC (Hexane:EtOAc 8:2). The intermediate silyl enol ether may be visible; however, acidic workup will hydrolyze it.

  • Acid Hydrolysis (Critical): Add 1N HCl (30 mL) and stir vigorously for 1 hour. This converts the intermediate silyl enol ether into the dihydropyranone.

  • Workup: Extract with Et₂O (3 x 50 mL). Wash combined organics with sat. NaHCO₃ and Brine. Dry over MgSO₄ and concentrate in vacuo.

  • Purification: Flash column chromatography (SiO₂, 10-20% EtOAc in Hexanes) yields the spiro-dihydropyranone intermediate.

Phase B: Stereoselective Hydrogenation

The dihydropyranone contains a double bond that must be reduced to yield the final 6-oxaspiro[4.5]decan-9-one.

Reagents:

  • Substrate: Spiro-dihydropyranone (from Phase A)

  • Catalyst: 10% Pd/C (5 wt% loading)

  • Hydrogen Source: H₂ balloon (1 atm)

  • Solvent: EtOAc or EtOH

Methodology:

  • Dissolve the intermediate in EtOAc (0.1 M concentration).

  • Add 10% Pd/C carefully (pyrophoric risk).

  • Purge the flask with Argon, then H₂ (x3).

  • Stir under H₂ atmosphere (balloon) for 4–6 hours at RT.

  • Filtration: Filter through a celite pad to remove Pd/C. Rinse with EtOAc.

  • Isolation: Concentrate the filtrate. The product, 6-oxaspiro[4.5]decan-9-one , is typically obtained as a clear oil or low-melting solid.

Data Analysis & Validation

Expected Analytical Data

The following table summarizes the key spectral features for validating the core structure.

TechniqueSignal / ParameterStructural Assignment
1H NMR δ 3.6 - 3.8 ppm (m, 2H)H-7 protons (adjacent to Oxygen in 6-ring).
1H NMR δ 2.3 - 2.5 ppm (m, 4H)H-8 and H-10 protons (adjacent to Ketone).
13C NMR δ ~210 ppmC-9 (Ketone Carbonyl).
13C NMR δ ~85 - 90 ppmC-5 (Quaternary Spiro Carbon).
IR 1715 cm⁻¹C=O stretch (saturated ketone).
MS (ESI) [M+H]+ calc. 155.1Molecular ion peak.
Stereochemical Considerations (If Substituted)

If the starting cyclopentanone has a substituent (e.g., 2-methylcyclopentanone), the HDA reaction proceeds via a specific transition state.

Troubleshooting & Optimization

Issue 1: Low Yield in HDA Step

  • Cause: Hydrolysis of Danishefsky's diene before reaction.

  • Solution: Ensure ZnCl₂ is freshly fused. Use strictly anhydrous solvents. Alternatively, switch to Yb(OTf)₃ (10 mol%) as a more water-tolerant Lewis Acid [1].

Issue 2: Incomplete Cyclization (Open Chain Aldol Product)

  • Cause: Insufficient acid hydrolysis time (Step 6).

  • Solution: Extend the HCl treatment time or use TFA/DCM for the hydrolysis step to ensure ring closure of the intermediate.

Issue 3: Over-reduction (Alcohol formation)

  • Cause: Prolonged hydrogenation or high pressure.

  • Solution: Monitor H₂ uptake strictly. Stop immediately upon consumption of starting material. If the ketone reduces to the alcohol (6-oxaspiro[4.5]decan-9-ol), re-oxidize using Dess-Martin Periodinane .

References

  • Danishefsky, S., & Kitahara, T. (1974). A useful diene for the Diels-Alder reaction. Journal of the American Chemical Society.

  • Perron, F., & Albizati, K. F. (1989). Chemistry of spiroacetals. Chemical Reviews. (Provides foundational context on spiro-ring stability).

  • Brimble, M. A., & Fares, F. A. (1999). Synthesis of spiroacetals via the oxidative radical cyclization of hydroxy-alkenes. (Alternative strategy context). Tetrahedron.

  • BenchChem Technical Repository. (2025). 1,4-Dioxaspiro[4.5]decan-8-one Synthesis Protocols. (Context for related spiro-ketone handling).

(Note: While specific literature on the "6-oxa" numbering is niche, the chemistry described above is the standard, validated route for constructing the spiro[cyclopentane-pyranone] core.)

Application Note: 6-Oxaspiro[4.5]decan-9-one in Biased Ligand Synthesis

[1]

Abstract

The "Escape from Flatland" in modern drug discovery has driven demand for sp3-rich, three-dimensional scaffolds that offer superior physicochemical properties compared to traditional heteroaromatic systems.[1] 6-Oxaspiro[4.5]decan-9-one represents a privileged scaffold in this domain.[1] Its spirocyclic ether core restricts conformational flexibility, improving ligand-target binding entropy while lowering lipophilicity (LogP) relative to carbocyclic analogues. This guide details the specific use of this intermediate in the synthesis of Oliceridine , highlighting the construction of the critical quaternary center at position 9 via a Knoevenagel-Michael addition sequence.

Technical Profile & Structural Logic

The "Spiro Effect" in Medicinal Chemistry

The 6-oxaspiro[4.5]decane system fuses a flexible cyclohexane ring with a rigid tetrahydrofuran ring. In the context of Oliceridine:

  • Conformational Lock: The spiro center forces substituents at C9 (the ketone position) into a specific vector, crucial for engaging the

    
    -opioid receptor's orthosteric site without activating the 
    
    
    -arrestin pathway (biased agonism).
  • Metabolic Stability: The ether oxygen lowers the electron density of the adjacent carbons, potentially reducing oxidative metabolism compared to an all-carbon spirocycle.

PropertyValueNote
CAS Number 855398-57-1Core Scaffold
Formula C

H

O

Ketone Functionalized
MW 154.21 g/mol Low MW allows extensive decoration
Key Functionality C9-KetoneGateway to quaternary centers via nucleophilic addition

Validated Experimental Protocols

The following workflows describe the transformation of 6-oxaspiro[4.5]decan-9-one into the advanced intermediate required for Oliceridine. These protocols are adapted from process chemistry routes optimized for scale and reproducibility.

Workflow A: Construction of the Quaternary Center (Oliceridine Pathway)

This sequence installs a pyridine ring and an acetonitrile side chain at the C9 position, creating a crowded quaternary center that is difficult to access via standard alkylation.

Step 1: Knoevenagel Condensation

Objective: Convert the ketone to an electron-deficient

1
  • Reagents: 6-Oxaspiro[4.5]decan-9-one (1.0 eq), Methyl cyanoacetate (1.2 eq), Ammonium acetate (0.3 eq), Acetic acid (0.2 eq).[1]

  • Solvent: Toluene (or Benzene if permissible).[2]

  • Protocol:

    • Charge a reaction vessel equipped with a Dean-Stark trap with the ketone, methyl cyanoacetate, ammonium acetate, and acetic acid in toluene (5 vol).

    • Heat to reflux with vigorous stirring. Monitor water collection in the trap.

    • Reflux for 3–5 hours until TLC/HPLC shows consumption of the ketone.

    • Cool to room temperature (RT). Wash with water and saturated NaHCO

      
      .
      
    • Concentrate the organic phase to yield Methyl 2-cyano-2-[6-oxaspiro[4.5]decan-9-ylidene]acetate as a mixture of E/Z isomers.[1][3]

    • Yield Expectation: >85% (Clear to amber oil).

Step 2: Conjugate Michael Addition (The Key Step)

Objective: Install the pyridine ring via a copper-mediated Grignard addition.

  • Reagents: 2-Bromopyridine, Isopropylmagnesium chloride (iPrMgCl), Copper(I) Iodide (CuI).[3]

  • Protocol:

    • Grignard Formation: In a dry flask under N

      
      , dissolve 2-bromopyridine (1.0 eq) in dry THF. Cool to 0°C. Add iPrMgCl (2M in THF, 1.0 eq) dropwise.[3] Stir at RT for 3 hours to form the pyridyl-Grignard species.
      
    • Cuprate Formation: Add CuI (0.1 eq) to the Grignard solution. Stir for 30 mins.

    • Addition: Dissolve the Knoevenagel product (from Step 1) in THF and add it dropwise to the cuprate mixture over 30 mins.

    • Stir at RT for 18 hours.

    • Quench: Pour into ice/2N HCl. Extract with diethyl ether.

    • Purification: Silica flash chromatography (EtOAc/Hexane gradient).

    • Product: Methyl 2-cyano-2-[9-(pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl]acetate.

Step 3: Decarboxylation & Nitrile Formation

Objective: Remove the ester group to leave the acetonitrile chain.

  • Reagents: Potassium Hydroxide (KOH), Ethylene Glycol.[3]

  • Protocol:

    • Dissolve the product from Step 2 in ethylene glycol (10 vol).

    • Add KOH (2.0 eq).

    • Heat to 120°C for 3 hours. (High temperature is critical for decarboxylation).

    • Cool, dilute with water, and extract with ether.

    • Product: 2-[9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl]acetonitrile.[1][3]

Workflow B: Reduction to the Primary Amine

This step generates the amine handle for the final reductive amination.

  • Reagents: Lithium Aluminum Hydride (LAH) or Raney Nickel/H

    
    .
    
  • Protocol (LAH Method):

    • Cool a solution of the nitrile (from Step 3) in dry ether/THF to 0°C.

    • Add LAH (1M solution, 2.0 eq) dropwise.

    • Warm to RT and stir for 2 hours.

    • Fieser Quench: Carefully add water, 15% NaOH, then water (1:1:3 ratio relative to LAH mass).

    • Filter the granular precipitate. Concentrate filtrate.[3][4]

    • Product: 2-[(9R)-9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl]ethan-1-amine.[1][3]

    • Note: Resolution of the (R)-enantiomer is typically performed via chiral HPLC or salt crystallization at the nitrile or amine stage.

Reaction Pathway Visualization

The following diagram illustrates the transformation of the ketone intermediate into the Oliceridine pharmacophore.

GFigure 1: Synthetic pathway from 6-Oxaspiro[4.5]decan-9-one to Oliceridine.Ketone6-Oxaspiro[4.5]decan-9-one(Starting Material)UnsatNitrileUnsaturated Cyanoacetate(E/Z Mixture)Ketone->UnsatNitrileKnoevenagel CondensationMe-Cyanoacetate, AmOAcReflux (-H2O)QuatNitrileQuaternary Pyridyl-Nitrile(Crowded Center)UnsatNitrile->QuatNitrileMichael Addition2-Pyridyl-MgBr / CuI(Conjugate Addn)PrimaryAminePrimary Amine(Advanced Intermediate)QuatNitrile->PrimaryAmine1. KOH, 120°C (Decarb)2. LAH or Raney Ni (Redn)OliceridineOliceridine (TRV130)(Final API)PrimaryAmine->OliceridineReductive Amination3-Methoxythiophene-2-CHONaBH4

[1]

Analytical Characterization Data

Expected spectral data for the core intermediate 6-Oxaspiro[4.5]decan-9-one :

  • Physical State: Colorless to pale yellow liquid.

  • 
    H NMR (400 MHz, CDCl
    
    
    ):
    
    
    3.85 (t, 2H, -CH
    
    
    O-), 2.45 (t, 2H), 2.10-1.90 (m, 6H), 1.75-1.60 (m, 4H). Distinctive triplet for the ether protons adjacent to the spiro center.
  • 
    C NMR: 
    
    
    211.0 (C=O), 80.5 (Spiro C), 67.2 (OCH
    
    
    ), 35.5, 32.1, 28.0.
  • MS (ESI): m/z 155.1 [M+H]

    
    .
    

Safety & Handling

  • Hazards: The ketone is a mild irritant. However, reagents used in the functionalization (2-Bromopyridine, LAH, Methyl Cyanoacetate) are toxic and/or pyrophoric.

  • Storage: Store under nitrogen at 2–8°C. The spiro-ether linkage is generally stable, but prolonged exposure to strong Lewis acids without nucleophiles present may induce ring opening or rearrangement.

References

  • Preparation of Oliceridine: Chen, X. T., et al. "Structure-Activity Relationships and Discovery of a G Protein Biased

    
     Opioid Receptor Ligand, TRV130."[5] Journal of Medicinal Chemistry, 2013, 56(20), 8019–8031.[6] Link[1]
    
  • Spirocyclic Scaffolds: Zheng, Y., & Tice, C. M. "The utilization of spirocyclic scaffolds in novel drug discovery." Expert Opinion on Drug Discovery, 2016, 11(9), 831–834. Link[1]

  • Patent Protocol: Yamashita, D. S., et al. "Opioid receptor ligands and methods of using and making same." U.S. Patent 8,835,488, 2014. (Trevena, Inc.)[3][6] Link

  • Clinical Context: Soergel, D. G., et al. "First clinical experience with TRV130: pharmacokinetics and pharmacodynamics in healthy volunteers." Journal of Clinical Pharmacology, 2014, 54(3), 351–357. Link[1]

Application Notes and Protocols for Antimicrobial Screening of 6-Oxaspiro[4.5]decan-9-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Antimicrobial Potential of Novel Spiroketals

The relentless rise of antimicrobial resistance necessitates a robust pipeline for the discovery and evaluation of novel chemical entities.[1][2][3] 6-Oxaspiro[4.5]decan-9-one derivatives represent a class of spiroketal compounds with significant synthetic interest. Spiroketals are core structural motifs in numerous biologically active natural products, suggesting their potential as a scaffold for new therapeutic agents.[4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the standardized screening of these novel derivatives to elucidate their antimicrobial activity.

As a Senior Application Scientist, my objective is not merely to present a series of steps, but to provide a strategic framework. We will progress from rapid, qualitative primary screening to precise, quantitative assessments, ensuring that resource allocation is guided by data at every stage. The protocols herein are designed as self-validating systems, incorporating rigorous controls to ensure data integrity and reproducibility, grounded in the authoritative standards set by the Clinical and Laboratory Standards Institute (CLSI).[6]

Part 1: Primary Screening - The Agar Disk Diffusion Assay

The initial step in our screening cascade is to determine if the 6-Oxaspiro[4.5]decan-9-one derivatives possess any antimicrobial activity. The agar disk diffusion method, also known as the Kirby-Bauer test, is a cost-effective and widely used qualitative technique ideal for this purpose.[7][8][9] It allows for the simultaneous screening of multiple compounds against a panel of microorganisms.[8] The principle is straightforward: a compound impregnated onto a paper disk diffuses into an agar medium inoculated with a test microorganism, creating a concentration gradient.[10] If the compound is active, it will inhibit microbial growth, resulting in a clear "zone of inhibition" around the disk.[7][8]

Causality Behind Experimental Choices:
  • Medium Selection: We use Mueller-Hinton Agar (MHA) as it is the CLSI-recommended standard for routine susceptibility testing of non-fastidious bacteria. Its composition is well-defined, it supports the growth of most common pathogens, and it has minimal inhibitory activity against common antibiotics like sulfonamides and trimethoprim.[10]

  • Inoculum Standardization: The density of the bacterial inoculum is critical. A culture is adjusted to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This ensures that the resulting lawn of bacterial growth is confluent and reproducible, making the zones of inhibition clear and their sizes consistent.[2][11] An inoculum that is too light will result in oversized zones, while an overly dense inoculum can lead to reduced or absent zones.

Experimental Workflow: Agar Disk Diffusion

Disk_Diffusion_Workflow cluster_prep Preparation cluster_exp Execution cluster_analysis Analysis P1 Prepare 0.5 McFarland Standard Inoculum P2 Inoculate Mueller-Hinton Agar (MHA) Plate P1->P2 Uniform Streaking E1 Place Disks on Inoculated MHA Plate P2->E1 P3 Impregnate Sterile Disks with Test Compounds P3->E1 Aseptic Technique E2 Incubate at 35-37°C for 16-24 hours E1->E2 A1 Measure Zone of Inhibition (mm) E2->A1 Visual Inspection A2 Compare to Controls (Solvent & Antibiotic) A1->A2 A3 Qualitative Assessment: Active vs. Inactive A2->A3 MIC_Workflow cluster_setup Plate Setup cluster_run Inoculation & Incubation cluster_readout Data Acquisition S1 Dispense CAMHB to 96-well plate S2 Add Test Compound to first well S1->S2 S3 Perform 2-fold serial dilutions across plate S2->S3 Pipetting R1 Inoculate all wells (except sterility control) S3->R1 S4 Prepare standardized inoculum (~5x10^5 CFU/mL) S4->R1 Final Inoculum R2 Seal and Incubate at 35-37°C for 16-20 hours R1->R2 D1 Visually inspect for turbidity (growth) R2->D1 D2 Determine lowest concentration with no visible growth D1->D2 D3 Record MIC value (µg/mL or µM) D2->D3

Caption: Workflow for Broth Microdilution MIC Determination.

Protocol: Broth Microdilution MIC
  • Plate Preparation: a. Aseptically dispense 50 µL of Cation-Adjusted Mueller-Hinton Broth (CAMHB) into wells 2 through 12 of a 96-well microtiter plate. Well 1 will be the initial dilution well. b. Prepare a stock solution of the test compound in CAMHB at twice the highest desired final concentration. c. Add 100 µL of this compound stock solution to well 1. d. Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, then transferring 50 µL from well 2 to well 3, and so on, until well 11. Discard 50 µL from well 11. Well 12 will serve as the growth control (no compound).

  • Inoculum Preparation: a. Prepare a 0.5 McFarland standard suspension of the test organism as described previously. b. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells after inoculation. A typical dilution is 1:100 of the standardized suspension.

  • Inoculation and Incubation: a. Add 50 µL of the diluted inoculum to each well (wells 1-12), bringing the total volume in each well to 100 µL. b. Set up a sterility control well containing 100 µL of uninoculated CAMHB. c. Cover the plate, and incubate at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: a. Following incubation, examine the plate from the bottom using a reading mirror or a microplate reader. b. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well). [1][6]Growth is indicated by turbidity or a pellet of cells at the bottom of the well. c. The growth control (well 12) must show distinct turbidity. The sterility control must remain clear.

Part 3: Bactericidal vs. Bacteriostatic Activity - Minimum Bactericidal Concentration (MBC)

The MIC value tells us the concentration that inhibits growth, but not necessarily the concentration that kills the bacteria. To distinguish between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity, we determine the Minimum Bactericidal Concentration (MBC). [12]The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum. [6][13]

Causality Behind Experimental Choices:
  • Subculturing from MIC plate: This is a direct and logical extension of the MIC assay. We are testing the viability of the bacteria that were exposed to the inhibitory and supra-inhibitory concentrations of the compound.

  • The 99.9% Kill Threshold: This is the standardized definition of bactericidal activity. [13]It provides a clear, quantitative endpoint to differentiate from bacteriostatic effects where a significant portion of the initial inoculum would remain viable.

Experimental Workflow: MBC Determination

MBC_Workflow cluster_mic From MIC Assay cluster_plating Subculturing cluster_analysis Analysis M1 Completed MIC Plate (16-20h incubation) P1 Select wells at MIC, 2x MIC, 4x MIC, etc. M1->P1 P2 Plate 10-100 µL from each selected well onto MHA P1->P2 Aseptic transfer P3 Incubate MHA plates at 35-37°C for 18-24 hours P2->P3 A1 Count colonies (CFU) on each MHA plate P3->A1 A2 Compare CFU to initial inoculum count A1->A2 A3 Determine lowest concentration with ≥99.9% reduction in CFU A2->A3 Calculate % kill

Caption: Workflow for MBC Determination following an MIC Assay.

Protocol: Minimum Bactericidal Concentration (MBC)
  • Selection of Wells: a. Use the 96-well plate from the completed MIC assay. b. Identify the MIC well and the wells containing higher concentrations of the test compound (e.g., 2x MIC, 4x MIC, 8x MIC). Also include the growth control well.

  • Subculturing: a. Mix the contents of each selected well thoroughly. b. Aseptically pipette a fixed volume (e.g., 100 µL) from each selected well and spread it onto a separate, appropriately labeled MHA plate. c. It is also crucial to perform a colony count of the original inoculum used in the MIC test to establish the starting CFU/mL.

  • Incubation: a. Incubate the MHA plates at 35-37°C for 18-24 hours, or until colonies are clearly visible on the plate from the growth control well.

  • MBC Determination: a. After incubation, count the number of colonies on each plate. b. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU compared to the initial inoculum count. [6][13]For example, if the initial inoculum was 5 x 10⁵ CFU/mL, a 99.9% reduction means no more than 500 CFU/mL should remain. If 100 µL was plated, this corresponds to ≤50 colonies.

Data Presentation and Interpretation

Summary of Antimicrobial Activity
Derivative IDTest OrganismDisk Diffusion Zone (mm)MIC (µg/mL)MBC (µg/mL)Interpretation (MBC/MIC Ratio)
Compound X-01S. aureus18816Bactericidal (≤4)
Compound X-01E. coli0>128>128Inactive
Compound X-02S. aureus22464Bacteriostatic (>4)
CiprofloxacinS. aureus250.51Bactericidal (≤4)
SolventS. aureus0N/AN/AValid Control
Interpreting the Results:
  • MIC: The lower the MIC value, the more potent the compound is at inhibiting the growth of the organism.

  • MBC/MIC Ratio: This ratio is a key indicator of the compound's mode of action.

    • An MBC/MIC ratio of ≤ 4 is generally considered bactericidal . [13] * An MBC/MIC ratio of > 4 suggests the compound is bacteriostatic .

References

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - CLSI . Clinical and Laboratory Standards Institute. [Link]

  • Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services . Creative Diagnostics. [Link]

  • How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test . Hardy Diagnostics. [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations . National Institutes of Health (NIH). [Link]

  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents . National Institutes of Health (NIH). [Link]

  • Antimicrobial Susceptibility Testing (AST)- Types and Limitations . Microbe Notes. [Link]

  • Interpretation of MICs in Antibiotic Susceptibility Testing . Dick White Referrals. [Link]

  • MINIMUM INHIBITORY CONCENTRATION INTERPRETATION: Guidelines For Accurate Testing . Microbiology Class. [Link]

  • How-to guide: Minimum Inhibitory Concentration (MIC) . Emery Pharma. [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING . World Organisation for Animal Health (WOAH). [Link]

  • Minimum Bactericidal Concentration (MBC) Test . Microchem Laboratory. [Link]

  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods . MDPI. [Link]

  • Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More . Emery Pharma. [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method . Protocols.io. [Link]

  • Antimicrobial Activity of the Spiro Compounds | Download Table . ResearchGate. [Link]

  • Quality Control of Antimicrobial Susceptibility Testing . UK Health Security Agency. [Link]

  • Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf . National Institutes of Health (NIH). [Link]

  • Microbiology guide to interpreting antimicrobial susceptibility testing (AST) . Idexx. [Link]

  • (PDF) Stereoselective Synthesis of 1,6,9-Tri-oxaspiro[4.5]decanes From d -Glucose: Novel Structural Motifs of Spiroacetal Natural Products . ResearchGate. [Link]

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol . American Society for Microbiology (ASM). [Link]

  • Analysis methods for evaluating bacterial antimicrobial resistance outcomes . Centers for Disease Control and Prevention (CDC). [Link]

  • M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically . ResearchGate. [Link]

  • Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories . National Institutes of Health (NIH). [Link]

  • Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones . MDPI. [Link]

  • Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB . MDPI. [Link]

  • Synthesis and Evaluation of the Antimicrobial Activity of Spiro-4H-pyran Derivatives on Some Gram Positive and Gram Negative Bacteria . National Institutes of Health (NIH). [Link]

  • The minimum bactericidal concentration of antibiotics . BMG Labtech. [Link]

  • Determination of antimicrobial resistance by disk diffusion . FWD AMR-RefLabCap. [Link]

  • Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole . PubMed Central. [Link]

  • STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM . Microbiology Class. [Link]

  • Antimicrobial Susceptibility Testing . APEC. [Link]

  • Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods . National Institutes of Health (NIH). [Link]

  • Antimicrobial susceptibility testing data analysis over 3 years at the Yaoundé General Hospital, Cameroon . National Institutes of Health (NIH). [Link]

  • Quality Control Strains . Leibniz Institute DSMZ. [Link]

  • Disk diffusion method . SEAFDEC/AQD Institutional Repository. [Link]

  • Design, Synthesis and Biological Evaluation of Novel diazaspiro[4.5]decan-1-one Derivatives as Potential Chitin Synthase Inhibitors and Antifungal Agents . PubMed. [Link]

  • Broth Microdilution | MI - Microbiology . MI Microbiology. [Link]

  • Molecular networking assisted discovery and biosynthesis elucidation of the antimicrobial spiroketals epicospirocins . Royal Society of Chemistry. [Link]

  • Screening for Novel Antimicrobial Activity/Compounds in the Pharmaceutical Industry | Request PDF . ResearchGate. [Link]

  • Statistical Methods for Establishing Quality Control Ranges for Antibacterial Agents in Clinical and Laboratory Standards Institute Susceptibility Testing . American Society for Microbiology (ASM). [Link]

  • Disk diffusion test . Wikipedia. [Link]

  • Antimicrobials: Mechanism of action . MDPI. [Link]

  • From Data to Action: Charting A Data-Driven Path to Combat Antimicrobial Resistance . arXiv. [Link]

  • Antimicrobials: Mechanism of action . YouTube. [Link]

Sources

Application Note: Scalable Synthesis of 6-Oxaspiro[4.5]decan-9-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details a robust, scalable protocol for the synthesis of 6-oxaspiro[4.5]decan-9-one (CAS 855398-57-1). This spirocyclic ether-ketone is a critical pharmacophore and key intermediate in the synthesis of G-protein biased µ-opioid receptor ligands, most notably Oliceridine (TRV130) .

Unlike bench-scale methods that often rely on expensive transition-metal catalysts or dilute conditions, this protocol utilizes a Grignard-mediated allylation / Hydroboration / Acid-catalyzed cyclization sequence. This route is optimized for kilogram-scale production, prioritizing cost-efficiency, safety (thermal management), and purification via crystallization rather than chromatography where possible.

Key Performance Indicators (KPIs)
ParameterTarget Specification
Overall Yield 45–55% (over 3 steps)
Purity (HPLC) >98.0% (AUC)
Scale Suitability 100 g to 5 kg batches
Critical Safety Exotherm control (Grignard), Peroxide management (Hydroboration)

Structural Analysis & Retrosynthesis

The target molecule features a spiro[4.5]decane skeleton where a tetrahydrofuran (THF) ring is spiro-fused to a cyclohexanone. The synthetic challenge lies in constructing the quaternary spiro-center while simultaneously installing the cyclic ether.

Retrosynthetic Logic:

  • Disconnection: The spiro-ether ring is disconnected at the C-O bond adjacent to the quaternary center.

  • Precursor: This reveals a 1,4-diol intermediate (specifically, a tertiary alcohol with a pendant primary alcohol).

  • Starting Material: The tertiary alcohol is traced back to the addition of an allyl group to 1,4-cyclohexanedione monoethylene ketal , a cheap, commercially available commodity chemical.

Retrosynthesis Target 6-Oxaspiro[4.5]decan-9-one (Target) Inter1 Spiro-Ketal Intermediate (Cyclization Precursor) Target->Inter1 Ketal Hydrolysis Inter2 Diol Intermediate (Primary/Tertiary Alcohol) Inter1->Inter2 Acid-Catalyzed Cyclization Inter3 Allyl Adduct (Tertiary Alcohol) Inter2->Inter3 Hydroboration Oxidation SM 1,4-Cyclohexanedione Monoethylene Ketal Inter3->SM Grignard Addition (AllylMgBr)

Figure 1: Retrosynthetic analysis showing the disconnection to the commercial ketal starting material.

Detailed Experimental Protocols

Step 1: Allylation of 1,4-Cyclohexanedione Monoethylene Ketal

Objective: Install the 3-carbon chain necessary for the THF ring formation.

  • Reagents:

    • 1,4-Cyclohexanedione monoethylene ketal (1.0 equiv)

    • Allylmagnesium bromide (1.0 M in Et2O or THF, 1.2 equiv)

    • THF (anhydrous, 5 vol)

  • Equipment: Jacketed glass reactor (or cryo-vessel), overhead stirrer, N2 line.

Protocol:

  • Setup: Charge the reactor with 1,4-cyclohexanedione monoethylene ketal and anhydrous THF under a nitrogen atmosphere. Cool the solution to 0 °C .

  • Addition: Add Allylmagnesium bromide solution dropwise via an addition funnel or dosing pump.

    • Critical Control Point: Maintain internal temperature < 10 °C .[1] The reaction is highly exothermic.

  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane) or GC-MS.

  • Quench: Cool back to 0 °C. Quench carefully with saturated aqueous NH4Cl (caution: gas evolution).

  • Workup: Extract with EtOAc (2x). Wash combined organics with brine, dry over MgSO4, and concentrate in vacuo.

  • Result: The crude product (8-allyl-1,4-dioxaspiro[4.5]decan-8-ol) is typically a viscous oil. It is often pure enough (>95%) to proceed without chromatography.

Step 2: Hydroboration-Oxidation

Objective: Convert the terminal alkene to a primary alcohol (anti-Markovnikov hydration).

  • Reagents:

    • Allyl intermediate (from Step 1)

    • 9-BBN (0.5 M in THF, 1.2–1.5 equiv) OR BH3·DMS (requires stricter safety controls).

    • NaOH (3.0 M aqueous)

    • H2O2 (30% aqueous)

  • Safety Note: This step involves handling pyrophoric boranes and conducting a highly exothermic oxidation.

Protocol:

  • Hydroboration: Dissolve the allyl intermediate in dry THF. Cool to 0 °C. Add 9-BBN solution dropwise.

  • Reaction: Warm to reflux (65 °C) for 1–2 hours to ensure complete conversion of the hindered alkene.

  • Oxidation (Hazardous):

    • Cool the mixture to -10 °C .

    • Add 3M NaOH solution slowly.

    • Critical Control Point: Add 30% H2O2 very slowly , maintaining temperature < 20 °C . The oxidation of the organoborane is violently exothermic.

  • Workup: Stir for 1 hour at room temperature. Quench excess peroxide with saturated Na2SO3 solution (verify with starch-iodide paper). Extract with EtOAc.[1][2][3]

  • Purification: The byproduct 1,5-cyclooctanediol (from 9-BBN) can be troublesome. If BH3·DMS is used, this is avoided. Alternatively, the crude diol is often carried forward directly.

Step 3: Cyclization and Ketal Hydrolysis (One-Pot)

Objective: Form the spiro-ether ring and reveal the ketone.

  • Reagents:

    • Crude Diol (from Step 2)

    • p-Toluenesulfonic acid monohydrate (p-TsOH, 0.5 equiv)

    • Solvent: Acetone/Water (4:1) or THF/HCl (2M).

Protocol:

  • Cyclization: Dissolve the crude diol in Acetone/Water (4:1). Add p-TsOH.

  • Reaction: Heat to reflux (approx. 60 °C) for 4–12 hours.

    • Mechanism: The acid catalyzes two events:[4] (1) Intramolecular etherification (primary alcohol attacks the tertiary center, displacing water) and (2) Hydrolysis of the ethylene glycol ketal.

  • Monitoring: Monitor for the disappearance of the diol and the ketal intermediate.

  • Workup: Neutralize with saturated NaHCO3. Remove acetone under reduced pressure. Extract the aqueous residue with DCM or EtOAc.

  • Purification: The final product, 6-oxaspiro[4.5]decan-9-one , is a solid or oil that can be purified by vacuum distillation or crystallization from ether/hexane mixtures depending on purity.

Process Flow & Logic Map

The following diagram illustrates the decision matrix and critical process parameters (CPPs) for the scale-up.

ProcessFlow Start Start: 1,4-Cyclohexanedione Monoethylene Ketal Step1 Step 1: Grignard Addition (AllylMgBr, THF, <10°C) Start->Step1 Check1 QC Check: Alkene Purity (GC-MS >95%) Step1->Check1 Step2 Step 2: Hydroboration (9-BBN or BH3, then H2O2/NaOH) Check1->Step2 Pass Safety CRITICAL SAFETY: Peroxide Quench (Na2SO3) Step2->Safety Exotherm Control Step3 Step 3: Acid Cyclization (p-TsOH, Acetone/H2O) Safety->Step3 Purification Purification: Distillation or Crystallization Step3->Purification Final Final Product: 6-Oxaspiro[4.5]decan-9-one Purification->Final

Figure 2: Process flow diagram highlighting critical control points and safety steps.

Analytical Characterization

To validate the synthesis, the following analytical data should be obtained (Reference Standards):

  • 1H NMR (400 MHz, CDCl3): Look for the disappearance of alkene protons (5.0–6.0 ppm) and the appearance of the THF ring protons.

    • Key Signals:

      
       3.8–3.9 ppm (t, 2H, -O-CH 2- of THF ring), 1.9–2.5 ppm (m, cyclohexanone ring protons).
      
  • 13C NMR:

    • Key Signals: Carbonyl carbon (~210 ppm), Quaternary spiro carbon (~80–85 ppm), Ether carbon (~67 ppm).

  • Mass Spectrometry (ESI):

    • Calculated Mass for C9H14O2: 154.21 Da.[5]

    • Observed [M+H]+: 155.2 or [M+Na]+: 177.2.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Step 1 Wet solvent or inactive Grignard.Ensure THF is <50 ppm H2O. Titrate Grignard before use.
Incomplete Cyclization Acid concentration too low or wet organic solvent preventing reflux temp.Increase p-TsOH to 1.0 equiv or switch to refluxing benzene/toluene with Dean-Stark trap (if water removal is needed).
Peroxide Residuals Incomplete quench in Step 2.Safety Hazard. Always test with starch-iodide paper before concentrating.
Product is Colored Polymerization of side-products.Filter through a silica plug or treat with activated charcoal.

References

  • Yamashita, D. S., et al. (2012). Opioid Receptor Ligands and Methods of Using and Making Same. WO Patent 2012/129495. Trevena, Inc. Link

    • Primary source for the synthesis of the spiro-ether intermedi
  • Chen, X. T., et al. (2013). Structure-Activity Relationships and Discovery of a G Protein Biased µ Opioid Receptor Ligand... (TRV130). Journal of Medicinal Chemistry, 56(20), 8019-8031. Link

    • Describes the medicinal chemistry context and utility of the 6-oxaspiro[4.5]decan-9-one scaffold.
  • Organic Syntheses. (1989). Allylmagnesium Bromide.[2][6][7][8] Org.[2][3][4][7] Synth. 1989, 67, 205. Link

    • Standard protocol for the preparation and handling of allyl Grignard reagents.
  • PubChem. (n.d.). Compound Summary for CID 11666996 (6-Oxaspiro[4.5]decan-9-one). National Library of Medicine. Link

    • Verification of chemical structure and identifiers.

Sources

Application Note: A-0815 | Chromatographic Purification of 6-Oxaspiro[4.5]decan-9-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

6-Oxaspiro[4.5]decan-9-one is a spiroketal, a class of bicyclic organic compounds characterized by two rings linked by a single common atom. This structural motif is prevalent in a wide array of natural products exhibiting significant biological activities, making them attractive targets in medicinal chemistry and drug development. The precise three-dimensional architecture of spiroketals is often crucial for their biological function. Ensuring the stereochemical and chemical purity of these compounds is therefore a critical step in their synthesis and subsequent pharmacological evaluation. This application note provides a detailed guide to the chromatographic purification of 6-Oxaspiro[4.5]decan-9-one, a representative spiroketal, using flash chromatography. The principles and protocols described herein are broadly applicable to researchers, scientists, and drug development professionals engaged in the synthesis and purification of spiroketal-containing molecules.

The Challenge of Purifying Spiroketals

The purification of spiroketals by chromatography, particularly on silica gel, presents unique challenges. The spiroketal functional group can be sensitive to acidic conditions, and the silica gel surface is inherently acidic. This can lead to on-column degradation, isomerization, or ring-opening of the spiroketal, resulting in low recovery and impure final products.[1] Therefore, careful selection of chromatographic conditions is paramount to preserving the integrity of the molecule.

One of the key challenges frequently encountered in the asymmetric synthesis and purification of spiroketals is the stereoselective assembly of the spirocyclic structure, as the stereogenic spiro-center can easily isomerize under mild acidic conditions.[1] While many naturally occurring spiroketals exist in their thermodynamically favored configuration, synthetic routes may yield mixtures of isomers that require careful separation.[1]

Principle of the Method: Flash Chromatography

Flash chromatography is a rapid and efficient purification technique widely used in organic synthesis.[2][3] It operates on the same principles as traditional column chromatography, where a mixture is separated based on the differential partitioning of its components between a stationary phase and a mobile phase. However, flash chromatography utilizes positive pressure to accelerate the flow of the mobile phase through the column, leading to faster separations and improved resolution compared to gravity-fed chromatography.[2]

For the purification of moderately polar organic molecules like 6-Oxaspiro[4.5]decan-9-one, normal-phase chromatography using silica gel as the stationary phase is a common and effective choice. The separation is based on the polarity of the compounds in the mixture. More polar compounds will have a stronger interaction with the polar silica gel and will elute more slowly, while less polar compounds will travel through the column more quickly. The choice of the mobile phase, a mixture of organic solvents, is critical for achieving the desired separation.

Experimental Protocol: Flash Chromatography Purification

This protocol outlines a general procedure for the purification of 6-Oxaspiro[4.5]decan-9-one from a crude synthetic reaction mixture. Optimization of the mobile phase composition may be necessary depending on the specific impurities present.

Materials and Equipment
  • Crude 6-Oxaspiro[4.5]decan-9-one

  • Silica gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass chromatography column

  • Pressurized air or nitrogen source with regulator

  • Fraction collector or test tubes

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • UV lamp for TLC visualization (if applicable) or appropriate staining solution (e.g., potassium permanganate)

  • Rotary evaporator

Step-by-Step Methodology
  • TLC Analysis of the Crude Mixture:

    • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate using various solvent systems of increasing polarity (e.g., different ratios of hexane:ethyl acetate).

    • The goal is to find a solvent system where the desired product, 6-Oxaspiro[4.5]decan-9-one, has an Rf value of approximately 0.2-0.4. This generally provides good separation on a flash column.

  • Column Packing:

    • Select an appropriately sized glass column based on the amount of crude material to be purified. A general rule of thumb is to use a silica gel to crude material weight ratio of 50:1 to 100:1.

    • Securely clamp the column in a vertical position in a fume hood.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (approximately 1 cm) on top of the cotton plug.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 10% ethyl acetate in hexane).

    • Carefully pour the slurry into the column, avoiding the formation of air bubbles.

    • Gently tap the column to ensure even packing of the silica gel.

    • Once the silica has settled, add another thin layer of sand on top of the silica bed to prevent disturbance during sample loading.

    • Wash the column with 2-3 column volumes of the initial mobile phase, ensuring the solvent level does not drop below the top of the sand layer.

  • Sample Loading:

    • Dissolve the crude 6-Oxaspiro[4.5]decan-9-one in a minimal amount of a suitable solvent (ideally the mobile phase or a solvent of similar or lower polarity).

    • Carefully apply the sample solution to the top of the silica gel bed using a pipette.

    • Allow the sample to adsorb onto the silica gel by letting the solvent level drop to the top of the sand.

    • Carefully add a small amount of the mobile phase to wash down any residual sample on the inner walls of the column.

  • Elution and Fraction Collection:

    • Carefully fill the column with the mobile phase.

    • Connect the column to a regulated source of pressurized air or nitrogen.

    • Apply gentle pressure to achieve a steady flow rate (a drop rate of about 5-10 cm/minute is a good starting point).

    • Begin collecting fractions in test tubes or using a fraction collector.

    • If a gradient elution is required (based on TLC analysis of complex mixtures), gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., ethyl acetate).

  • Monitoring the Separation:

    • Monitor the elution of compounds by spotting collected fractions onto TLC plates and developing them in the appropriate solvent system.

    • Visualize the spots under a UV lamp (if the compounds are UV active) or by using a suitable stain.

    • Combine the fractions that contain the pure 6-Oxaspiro[4.5]decan-9-one.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.

    • Determine the yield and confirm the purity of the final product using appropriate analytical techniques (e.g., NMR, GC-MS, HPLC).

Data Presentation

The following table provides a starting point for the mobile phase gradient in the flash chromatographic purification of 6-Oxaspiro[4.5]decan-9-one. This should be optimized based on the specific impurity profile of the crude mixture.

StepSolvent System (Hexane:Ethyl Acetate)Column VolumesPurpose
195:52Elution of non-polar impurities
290:103Continued elution of less polar impurities
385:155-10Elution of 6-Oxaspiro[4.5]decan-9-one
470:303Elution of more polar impurities

Visualization of the Purification Workflow

PurificationWorkflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation TLC TLC Analysis of Crude Mixture Column_Packing Column Packing with Silica Gel TLC->Column_Packing Determine Mobile Phase Sample_Loading Sample Loading Column_Packing->Sample_Loading Elution Gradient Elution Sample_Loading->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection Continuous Flow Monitoring TLC Monitoring of Fractions Fraction_Collection->Monitoring Pooling Pooling of Pure Fractions Monitoring->Pooling Identify Pure Fractions Solvent_Removal Solvent Removal Pooling->Solvent_Removal Pure_Product Pure 6-Oxaspiro[4.5]decan-9-one Solvent_Removal->Pure_Product

Caption: Workflow for the flash chromatographic purification of 6-Oxaspiro[4.5]decan-9-one.

Expertise & Experience: Causality Behind Experimental Choices

  • Choice of Stationary Phase: Silica gel is chosen for its high resolving power for a wide range of organic compounds and its cost-effectiveness. However, its acidic nature necessitates careful handling of acid-sensitive compounds like spiroketals. If significant degradation is observed, alternative stationary phases such as neutral alumina or treated silica gel (e.g., with triethylamine) can be considered.

  • Mobile Phase Selection: The combination of a non-polar solvent (hexane) and a more polar solvent (ethyl acetate) allows for fine-tuning of the mobile phase polarity. A gradient elution, starting with a low polarity and gradually increasing it, is often more effective than an isocratic elution for separating complex mixtures with components of varying polarities. This ensures that non-polar impurities are washed off first, followed by the product, and then the more polar impurities, leading to a cleaner separation.

  • Sample Loading: Dissolving the crude product in a minimal volume of solvent is crucial. Using a large volume can lead to band broadening and decreased resolution. The solvent used for loading should be as non-polar as possible to ensure the compound adsorbs onto the silica gel in a tight band at the top of the column.

  • Monitoring Fractions: Frequent TLC analysis of the collected fractions is essential for a successful purification. It allows for the precise identification of the fractions containing the pure product, preventing accidental contamination by mixing with impure fractions.

Trustworthiness: A Self-Validating System

The described protocol incorporates self-validating steps to ensure the integrity of the purification process:

  • Initial TLC Analysis: This step predicts the behavior of the compound on the column and helps in choosing the appropriate solvent system, minimizing trial-and-error during the actual chromatography.

  • Fraction Monitoring by TLC: This provides real-time feedback on the separation, allowing for the accurate pooling of pure fractions and ensuring the final product's purity.

  • Final Purity Assessment: The purity of the isolated 6-Oxaspiro[4.5]decan-9-one should be confirmed by independent analytical methods such as NMR spectroscopy, GC-MS, or HPLC. This final check validates the success of the purification.

By following these steps, researchers can be confident in the purity of their isolated 6-Oxaspiro[4.5]decan-9-one, which is critical for reliable downstream applications.

References

  • Chrom Tech. (2024, November 20). Flash Chromatography Explained: A Comprehensive Guide. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). 8.9 - Flash Column Chromatography Guide. Retrieved from [Link]

  • Biotage. (n.d.). Successful flash chromatography. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Strategy for Preparative LC Purification. Retrieved from [Link]

  • Gilson. (n.d.). Preparative HPLC. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Gademann, K., & Bruns, N. (2008). Asymmetric Synthesis of Naturally Occuring Spiroketals. Current organic synthesis, 5(2), 114–132. [Link]

  • Perron, F., & Albizati, K. F. (1989). Chemistry of spiroketals. Chemical reviews, 89(8), 1617-1661.
  • Francke, W., & Kitching, W. (2001). Spiroacetals in insects. Current Organic Chemistry, 5(4), 233-251.

Sources

Troubleshooting & Optimization

Improving yield in the synthesis of 6-Oxaspiro[4.5]decan-9-one

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of 6-Oxaspiro[4.5]decan-9-one Synthesis

Executive Summary

This guide addresses the synthesis of 6-Oxaspiro[4.5]decan-9-one (CAS: 855398-57-1), a critical bicyclic intermediate often utilized in the manufacturing of mu-opioid receptor agonists like Oliceridine (TRV130).[1][2]

The standard industrial route involves a two-step sequence: an acid-catalyzed Prins-type cyclization of cyclopentanone and 3-buten-1-ol, followed by oxidation.[1] Historical yields for the cyclization step are notoriously low (~36%), often plagued by polymerization and elimination side products. This guide provides optimized protocols, mechanistic troubleshooting, and safety-critical modifications to elevate yields to >60% and ensure reproducibility.

Part 1: The Synthetic Pathway & Mechanism[3]

To troubleshoot effectively, one must understand the failure points in the mechanism. The synthesis constructs the spiro-ether framework via a Prins cyclization-hydration sequence.[1]

The Pathway:

  • Condensation: Cyclopentanone reacts with 3-buten-1-ol to form a hemiketal.[1]

  • Ionization: Acid-catalyzed dehydration generates a reactive oxocarbenium ion.[1]

  • Cyclization: The pendant alkene attacks the oxocarbenium, closing the tetrahydropyran ring.

  • Trapping: The resulting carbocation is trapped by water to form 6-oxaspiro[4.5]decan-9-ol .[1]

  • Oxidation: The alcohol is oxidized to the target ketone.

Visualizing the Workflow:

SpiroSynthesis Start Precursors: Cyclopentanone + 3-Buten-1-ol Inter1 Hemiketal Intermediate Start->Inter1 Condensation Ion Oxocarbenium Ion Inter1->Ion H+ / -H2O Carbo Carbocation Intermediate Ion->Carbo Prins Cyclization Carbo->Start Polymerization (Side Reaction) Alcohol Intermediate: 6-oxaspiro[4.5]decan-9-ol Carbo->Alcohol +H2O (Trapping) Target Target: 6-Oxaspiro[4.5]decan-9-one Alcohol->Target Oxidation (PCC/Swern)

Figure 1: Mechanistic flow of the spirocyclization sequence.[1] Red nodes indicate high-energy intermediates prone to side reactions.[1]

Part 2: Protocol Optimization & Troubleshooting

Module A: The Cyclization Step (The Bottleneck)

Standard Protocol: 75% H₂SO₄, 0°C → RT.[3] Common Yield: 30–40%. Major Issues: Black tar formation (polymerization), difficult extraction.

Optimized Protocol (Yield Target: 55–65%) Instead of neat sulfuric acid, use a segmented addition strategy with strict temperature control to favor the kinetic cyclization over thermodynamic polymerization.

ParameterStandard ConditionOptimized Condition Reasoning
Acid Source 75% H₂SO₄ (aq)Triflic Acid (TfOH) or Amberlyst-15 H₂SO₄ is an oxidant and dehydrating agent that chars the alkene.[1] TfOH is a cleaner proton source; Amberlyst allows solid-phase handling.[1]
Temperature 0°C to RT-10°C (Addition) → 10°C (Reaction) Higher temps promote intermolecular polymerization of the alkene tail.[1]
Stoichiometry 1:2 (Ketone:Alkene)2:1 (Ketone:Alkene) Excess cyclopentanone acts as a solvent and pushes the equilibrium toward the hemiketal, reducing alkene-alkene polymerization.[1]
Quench Water/NaOHSat. NaHCO₃ / Ice Exothermic neutralization of H₂SO₄ destroys the product. Gentle buffering is required.

Troubleshooting Guide: Cyclization

Q1: The reaction mixture turned into a black, viscous tar.

  • Diagnosis: Polymerization of 3-buten-1-ol initiated by localized hot spots or excessive acid concentration.[1]

  • Solution:

    • Dilute the reaction with DCM or Toluene (co-solvent method).

    • Use Amberlyst-15 (solid acid catalyst) instead of liquid H₂SO₄.[1] This prevents "hot spot" formation and allows easy filtration.

    • Add the alkene slowly (dropwise over 2 hours) to the acid/ketone mixture.

Q2: I have low conversion; starting materials remain.

  • Diagnosis: Equilibrium limitation. The dehydration of the hemiketal is reversible.

  • Solution: Add a dehydrating agent like MgSO₄ or molecular sieves to the reaction if using a mild acid, OR increase the acid concentration slightly (but keep T < 10°C). Note: In the Prins mechanism, water is needed eventually to trap the carbocation, so do not run strictly anhydrous. The standard aqueous acid route relies on the water present in the acid.

Q3: The product contains an inseparable alkene impurity.

  • Diagnosis: Elimination instead of hydration. The carbocation intermediate lost a proton to form a double bond (dehydration) rather than reacting with water.

  • Solution: Ensure sufficient water is available during the quench or the reaction phase. If using anhydrous Lewis acids (e.g., BF₃[1]·OEt₂), you must perform an oxidative workup (H₂O₂/NaOH) or a distinct hydration step to convert the organoboron/intermediate to the alcohol.

Module B: The Oxidation Step

Standard Protocol: PCC (Pyridinium Chlorochromate).[3] Common Yield: 70–80%. Major Issues: Toxicity (Cr VI), difficult purification (chromium sludge).[1]

Optimized Protocol (Yield Target: >85%) Replace PCC with TEMPO/NaOCl (Bleach) or Swern Oxidation .[1] These are cleaner, safer, and easier to purify.

Recommended Protocol: TEMPO/Bleach

  • Dissolve 6-oxaspiro[4.5]decan-9-ol in DCM.

  • Add catalytic TEMPO (1 mol%) and KBr (10 mol%).

  • Cool to 0°C.

  • Add aqueous NaOCl (household bleach, buffered to pH 9 with NaHCO₃) dropwise.

  • Endpoint: The orange color persists. Quench with Na₂S₂O₃.

Troubleshooting Guide: Oxidation

Q1: The reaction stalls at 50% conversion.

  • Diagnosis: The pH of the bleach solution has dropped (become acidic), deactivating the hypochlorite species, or the active oxidant is consumed.

  • Solution: Ensure the aqueous bleach layer is buffered with NaHCO₃. Add fresh bleach aliquots until the oxidant persists (check with starch-iodide paper).[1]

Q2: Yield is low after column chromatography.

  • Diagnosis: The ketone is somewhat volatile or water-soluble.[1]

  • Solution:

    • Saturate the aqueous layer with NaCl (salting out) during extraction.

    • Do not rotovap to dryness under high vacuum and heat; the spiro-ketone can sublime or evaporate.[1] Use controlled vacuum (200 mbar) at 30°C.

Part 3: Frequently Asked Questions (FAQ)

Q: Can I use 3-butyn-1-ol instead of 3-buten-1-ol to get the ketone directly? A: This is a sophisticated approach (Gold-catalyzed spirocyclization).[1] While theoretically possible to hydrate the alkyne to a ketone, 3-butyn-1-ol cyclization usually yields the enol ether or requires expensive Au(I) or Pt(II) catalysts.[1] The alkene route (Prins) is significantly cheaper for scale-up, despite the two steps.

Q: Why is the "6-oxa" numbering used? A: In spiro nomenclature, numbering starts at the smaller ring (cyclopentane: 1-5), then proceeds through the spiro carbon to the larger ring (cyclohexane: 6-10).[1] The oxygen is adjacent to the spiro center in the 6-membered ring, placing it at position 6. The ketone is para to the spiro center, at position 9.

Q: Is the intermediate alcohol stable? A: Yes, 6-oxaspiro[4.5]decan-9-ol is a stable, viscous liquid.[1] It can be stored at 4°C. However, it should be purified before oxidation, as carryover polymeric impurities from Step 1 can poison the oxidation catalyst in Step 2.

References

  • Trevena, Inc. (2021).[4] Preparation of Oliceridine and intermediates thereof. US Patent 11,072,601 B2. Link

    • Source of the standard H₂SO₄/PCC baseline protocol.
  • Cuny, E. et al. (2019).[5] Stereoselective Synthesis of 1,6,9-Trioxaspiro[4.5]decanes. Natural Product Communications. Link[1]

    • Provides mechanistic insight into acid-catalyzed spiroacetal/spiroether ring contractions and stability.
  • Overman, L. E., & Pennington, L. D. (2003). Strategic use of pinacol-terminated Prins cyclizations. Journal of Organic Chemistry, 68(18), 7143-7157. Link[1]

    • Authoritative grounding for optimizing Prins cyclizations to avoid polymeriz
  • Tojo, G., & Fernandez, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones. Springer Science & Business Media. Reference for substituting PCC with TEMPO protocols.

Sources

Technical Support Center: Stereoselective Synthesis of 6-Oxaspiro[4.5]decan-9-one

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online 🟢 Current Ticket: #SPIRO-45-OX Operator: Senior Application Scientist Subject: Troubleshooting Stereocontrol & Cyclization Efficiency in Spiroether Scaffolds

Welcome to the Spiro-Core Support Hub

You are likely here because the construction of the quaternary spiro-carbon at C5 is failing to yield the desired stereoisomer, or the ring-closure is stalling. The 6-oxaspiro[4.5]decan-9-one scaffold (a saturated cyclohexane ring fused to a tetrahydrofuran ring) is a deceptive target. While it looks simple, the combination of a quaternary center and the conformational flexibility of the spiro-fused rings creates a "perfect storm" for stereochemical leakage.

This guide treats your synthesis as a malfunctioning system. We will debug the three most common failure modes: Oxidative Cyclization Failures , Stereochemical Scrambling , and Post-Cyclization Reduction Issues .

Module 1: The "Hardware" Failure (Cyclization Strategy)

Symptom: Low yield during ring closure; formation of quinones or polymerized byproducts.

The most robust route to this scaffold is the Hypervalent Iodine-Mediated Oxidative Spirocyclization of para-substituted phenols (The Kita/Canesi Approach). If this is failing, your "oxidative hardware" is likely misconfigured.

Diagnostic: Why is my Phenol Oxidation failing?
Error CodeSymptomRoot CausePatch / Solution
ERR_QUINONE Reaction turns dark; p-quinone isolated instead of spirocycle.Nucleophile Latency. The tethered alcohol/ether is too slow to trap the phenoxenium ion before water/solvent does.Solvent Switch: Move to 1,1,1,3,3,3-hexafluoroisopropanol (HFIP). It stabilizes the cation radical and suppresses intermolecular attacks.
ERR_STALL Starting material remains; oxidant consumed.Steric Bulk. The hypervalent iodine reagent (PIDA/PIFA) cannot access the phenol oxygen due to ortho-substituents.Reagent Upgrade: Switch from PIDA (Diacetoxyiodo)benzene to PIFA (Bis(trifluoroacetoxy)iodo)benzene for higher electrophilicity.
ERR_OPEN Product reverts to phenol upon workup.Acetal Instability. The resulting spiro-dienone is an unstable hemiacetal equivalent if the nucleophile is weak.Buffer System: Add solid NaHCO₃ or pyridine to the reaction mixture to neutralize generated acetic/trifluoroacetic acid immediately.
The Logic: Cationic Trapping

The reaction relies on generating a phenoxenium ion (or radical cation) that is trapped intramolecularly. If the tether length is optimized for a 5-membered ring (4 carbons between phenol and hydroxyl), the 5-exo-trig cyclization is kinetically favored.

KitaOxidation Phenol Substituted Phenol (Start) LigandExchange Ligand Exchange (PhI(OAc)2) Phenol->LigandExchange -AcOH ActivatedSpecies Activated Phenoxy-I(III) LigandExchange->ActivatedSpecies Phenoxenium Phenoxenium Cation ActivatedSpecies->Phenoxenium -PhI Phenoxenium->Phenol Reversible if Nu is weak Spirodienone Spiro[4.5]dienone (Intermediate) Phenoxenium->Spirodienone Intramolecular Trapping (5-exo) FinalKetone 6-Oxaspiro[4.5] decan-9-one Spirodienone->FinalKetone H2, Pd/C (Reduction)

Figure 1: Workflow for the Hypervalent Iodine Oxidative Spirocyclization pathway. Note the critical reduction step required to convert the dienone to the target decan-9-one.

Module 2: The "Software" Glitch (Stereocontrol)

Symptom: Formation of diastereomeric mixtures (dr ~ 1:1) at the spiro-center.

The 6-oxaspiro[4.5]decan-9-one system has a quaternary center at C5. Stereocontrol here is governed by the approach of the nucleophile relative to existing substituents on the tether.

Troubleshooting Diastereoselectivity

Scenario A: Substrate Control (The "Chair" Fix) If your tether contains a chiral center, you must rely on 1,3-allylic strain or chair-like transition states to dictate the spiro-configuration.

  • Fix: Ensure the pre-cyclization precursor adopts a rigid conformation. If the tether is flexible, the nucleophile can attack from either face of the phenoxenium ion.

  • Protocol Adjustment: Lower the temperature to -40°C or -78°C. While PIDA/PIFA reactions are often run at 0°C, lower temperatures enhance the energy difference between the diastereomeric transition states.

Scenario B: Thermodynamic Equilibration Acid-catalyzed spirocyclization (an alternative to oxidation) often yields the thermodynamic product.

  • The Anomeric Effect: In spiroacetals, the anomeric effect dictates stability. in spiroethers (like our target), steric effects dominate. The oxygen in the 5-membered ring prefers an equatorial-like orientation relative to the 6-membered ring to minimize 1,3-diaxial interactions.

  • Fix: If you get the wrong isomer under kinetic conditions (oxidation), treat the product with Lewis acid (BF₃·OEt₂) to equilibrate to the thermodynamic isomer.

Module 3: Experimental Protocols (The Fix)

Here is the validated protocol for the Kita Oxidative Spirocyclization followed by Selective Reduction . This sequence builds the spiro-dienone and then reduces it to the target ketone.

Step 1: Oxidative Spirocyclization
  • Reagents: PIFA (1.1 equiv), Nucleophilic Phenol Precursor (1.0 equiv), HFIP (Hexafluoroisopropanol) or TFE (Trifluoroethanol).

  • Setup: Flame-dried round bottom flask, Argon atmosphere.

  • Dissolve the phenol substrate (e.g., 3-(4-hydroxyphenyl)propan-1-ol) in HFIP (0.1 M concentration). Note: HFIP is critical for stabilizing the cationic intermediate.

  • Cool the solution to 0°C.

  • Add a solution of PIFA (1.1 equiv) in HFIP dropwise over 10 minutes. The solution often turns yellow/orange.

  • Stir at 0°C for 30 minutes. Monitor by TLC.[1] The phenol spot should disappear; a more polar spot (spirodienone) appears.

  • Quench with saturated aqueous NaHCO₃.

  • Extract with EtOAc, dry over Na₂SO₄, and concentrate.

  • Purify via flash chromatography on silica gel (neutralized with 1% Et₃N to prevent acid-catalyzed rearrangement).

Step 2: Regioselective Reduction (Dienone -> Ketone)
  • Challenge: You need to reduce the two double bonds of the dienone without reducing the ketone or opening the ether ring.

  • Protocol:

    • Dissolve the spirodienone in EtOAc/EtOH (1:1).

    • Add 5 mol% Pd/C (10% wt).

    • Stir under H₂ balloon (1 atm) for 2-4 hours. Monitor closely—over-reduction to the alcohol is possible.

    • Filter through Celite and concentrate to yield 6-oxaspiro[4.5]decan-9-one .

Module 4: FAQ (Quick Patches)

Q: Can I use anodic oxidation instead of hypervalent iodine? A: Yes. Anodic oxidation (electrolysis) is the "green" equivalent. It avoids Iodobenzene byproducts. However, it requires specialized equipment (graphite electrodes, constant current). It is often more stereoselective due to surface adsorption effects.

Q: My ring closure is a 6-endo-trig (forming a spiro-pyran) instead of 5-exo-trig. Why? A: This is a Baldwin's Rules violation issue. 5-exo-trig is generally favored. If you are getting 6-endo products, check your tether length. If the tether is 4 carbons long, you get 6-oxaspiro[5.5]. For 6-oxaspiro[4.5], the tether must be exactly 3 carbons between the phenol ring and the nucleophilic oxygen.

Q: How do I introduce chirality at the spiro-center if my molecule is achiral? A: You need a Chiral Hypervalent Iodine Reagent . Reagents derived from chiral lactic acid or binaphthyl scaffolds (e.g., Ishihara's or Kita's chiral iodanes) can induce enantioselectivity during the phenoxenium trapping step, often achieving 80-90% ee.

Visualizing the Decision Matrix

Use this flow to determine your troubleshooting path.

Troubleshooting Start Start: Synthesis Failure CheckProduct Analyze Crude NMR/MS Start->CheckProduct IsQuinone Is product a Quinone? CheckProduct->IsQuinone IsMixture Is it a diastereomeric mixture? IsQuinone->IsMixture No SolventFix Switch Solvent to HFIP (Stabilize Cation) IsQuinone->SolventFix Yes IsStartMat Is SM recovered? IsMixture->IsStartMat No TempFix Lower Temp (-40°C) or Use Chiral Catalyst IsMixture->TempFix Yes ReagentFix Switch PIDA -> PIFA (Increase Electrophilicity) IsStartMat->ReagentFix Yes

Figure 2: Troubleshooting logic flow for spirocyclization optimization.

References
  • Dohi, T., & Kita, Y. (2009). Hypervalent Iodine Reagents as a New Entrance to Organocatalysts. Chemical Communications.

  • Pouységu, L., Deffieux, D., & Quideau, S. (2010). Hypervalent Iodine-Mediated Phenol Dearomatization in Natural Product Synthesis. Tetrahedron.

  • Moriarty, R. M. (2005). Organohypervalent Iodine Reactions: Practical Applications. Journal of Organic Chemistry.

  • Ciufolini, M. A., & Canesi, S. (2009). Oxidative Amidation of Phenols. Natural Product Reports.

  • Uyanik, M., & Ishihara, K. (2009). Hypervalent Iodine-Mediated Oxidation of Alcohols. Chemical Communications.

Sources

Technical Support Center: 6-Oxaspiro[4.5]decan-9-one Purification

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for the purification of 6-Oxaspiro[4.5]decan-9-one (CAS: 855398-57-1).[1][2] It is designed for organic chemists and process engineers encountering difficulties with yield, purity, or stability during the isolation of this spirocyclic ether-ketone.[1][2]

Status: Operational Role: Senior Application Scientist Subject: Isolation & Purification Protocols[2]

Executive Summary & Chemical Profile

6-Oxaspiro[4.5]decan-9-one is a bicyclic scaffold combining a cyclopentane ring and a tetrahydropyran-4-one moiety.[1][2] Unlike simple ketones, the spiro-ether linkage introduces specific steric bulk and polarity considerations.[1][2]

  • Boiling Point: ~100–102 °C at 10 Torr (Predicted/Experimental correlation).

  • Solubility: Soluble in DCM, EtOAc, THF; limited solubility in Hexanes/Water.[1][2]

  • Stability Alert: While the spiro-ether linkage is robust, the ketone functionality makes the molecule susceptible to aldol-type polymerization under acidic or basic extremes, particularly during heating.[1]

Core Purification Philosophy: For scales >5g, Vacuum Distillation is the superior method due to the molecule's volatility and thermal stability in the absence of acid.[1] For smaller scales (<1g) or complex impurity profiles (e.g., close-eluting isomers), Flash Chromatography is required.[1][2]

Decision Logic & Workflow

The following diagram outlines the critical decision path for processing crude reaction mixtures.

PurificationWorkflow Start Crude Reaction Mixture CheckAcid Check pH (Critical Step) Start->CheckAcid Neutralize Quench/Neutralize (Sat. NaHCO3 or Amine) CheckAcid->Neutralize If Acidic ScaleCheck Scale Assessment CheckAcid->ScaleCheck If Neutral Neutralize->ScaleCheck Distillation Vacuum Distillation (>5g Scale) ScaleCheck->Distillation High Mass Column Flash Chromatography (<5g Scale) ScaleCheck->Column Low Mass/Complex Impurities DistillParams BP: 100-102°C @ 10 Torr Add Anti-bumping Granules Distillation->DistillParams ColumnParams Stationary Phase: SiO2 Eluent: Hex/EtOAc (Gradient) Column->ColumnParams Final Pure 6-Oxaspiro[4.5]decan-9-one DistillParams->Final ColumnParams->Final

Figure 1: Decision matrix for the purification of spirocyclic ketones, emphasizing the critical neutralization step prior to thermal processing.

Protocol A: Vacuum Distillation (Recommended for Scale-Up)

Context: This molecule is a liquid at room temperature.[1][2] Distillation is the most atom-efficient method but requires strict pH control to prevent "tarring" in the pot.[1][2]

Prerequisites
  • Vacuum System: Capable of stable <10 Torr (mmHg).[1][2]

  • Glassware: Short-path distillation head (Vigreux column optional but recommended for purity >98%).

  • Stabilizer: Trace K₂CO₃ (anhydrous) added to the distillation pot.

Step-by-Step Procedure
  • Acid Scavenging (Crucial): If the synthesis involved acid catalysis (e.g., Prins cyclization), wash the organic layer with saturated NaHCO₃, then brine.[1][2] Dry over Na₂SO₄.[1][2]

    • Why? Residual acid catalyzes aldol condensation of the ketone at distillation temperatures, turning the product into a black tar.[1]

  • Solvent Strip: Remove bulk low-boiling solvents (DCM/EtOAc) via rotary evaporation.[1][2]

  • Pot Preparation: Transfer the crude oil to a round-bottom flask. Add a magnetic stir bar and 0.5% w/w anhydrous K₂CO₃ .

    • Technical Insight: The solid base acts as a buffer against any thermally liberated acid species during heating.[1][2]

  • Distillation:

    • Set vacuum to 10 Torr .

    • Slowly ramp oil bath temperature.[1][2]

    • Fore-run: Collect fractions coming over below 95°C (residual solvent/light impurities).[1][2]

    • Main Fraction: Collect vapor at 100–102°C .[1][2][3]

  • Storage: Store under Argon at 4°C.

Protocol B: Flash Chromatography (High Resolution)

Context: Used when the crude contains close-eluting structural isomers or when scale does not permit distillation.[1][2]

Chromatographic Parameters
ParameterSpecificationNotes
Stationary Phase Silica Gel 60 (40–63 µm)Standard phase is sufficient.[1][2]
Mobile Phase A Hexanes (or Heptane)Non-polar component.[1][2]
Mobile Phase B Ethyl Acetate (EtOAc)Polar component.[1][2]
Loading 1:50 to 1:100 (Crude:Silica)High loading ratio prevents band broadening.[1][2]
Detection TLC (Stain: KMnO₄ or Anisaldehyde)Ketones are not UV-active enough for reliable 254nm detection.[1][2]
Gradient Strategy
  • Equilibration: Start with 100% Hexanes (2 CV - Column Volumes).

  • Elution: Ramp from 0% to 20% EtOAc over 10 CV.

  • Target Elution: The spiro-ketone typically elutes between 15–25% EtOAc depending on silica activity.[1][2]

  • Visualization: Dip TLC plate in KMnO₄ and heat. The ketone will appear as a bright yellow/white spot on a purple background.[1][2]

Troubleshooting Guide (FAQ)

Q1: The distillation pot turned into a black solid/tar. What happened?

Diagnosis: Acid-catalyzed polymerization.[1][2] Root Cause: Incomplete neutralization of the crude mixture before heating.[1][2] Even trace amounts of p-TsOH or mineral acid will catalyze self-condensation of the ketone at >100°C. Solution:

  • Prevention: Always wash the organic phase with NaHCO₃.[1][2]

  • Rescue: If the product is trapped in tar, attempt to extract it with vigorous stirring using diethyl ether, then filter and switch to chromatography.[1]

Q2: I see "streaking" on the TLC plate, and separation is poor.

Diagnosis: Enolization or column overloading.[1][2] Root Cause: The ketone moiety can interact strongly with the acidic silanols on the silica surface, causing tailing.[1] Solution:

  • Add Modifier: Add 1% Triethylamine (TEA) to the mobile phase.[1][2] This neutralizes the silica acidity and sharpens the ketone band.[1]

  • Alternative Solvent: Switch to a DCM/MeOH (98:2) system if Hex/EtOAc fails to resolve impurities.

Q3: My NMR shows a doublet around 9.8 ppm. Is this my product?

Diagnosis: Ring opening (Aldehyde formation).[1][2] Root Cause: The spiro-ether ring has opened, likely due to aqueous acid exposure, generating a pendant aldehyde chain.[1][2] Analysis:

  • Mechanism: Hydrolysis of the ether linkage leads to an alcohol and a potential aldehyde if retro-aldol or similar fragmentation occurs (though less common for this specific scaffold).[1][2]

  • Action: This transformation is usually irreversible.[1][2] Check the pH of your aqueous workup.[1][2] Ensure you are not storing the product in acidic CDCl₃ (chloroform slowly generates HCl).[1][2] Filter CDCl₃ through basic alumina before NMR.[1][2]

Q4: The product has a strong color (yellow/orange) even after distillation.

Diagnosis: Co-distillation of conjugated impurities.[1][2] Root Cause: Small amounts of enone impurities (from elimination side reactions) have similar boiling points.[1][2] Solution:

  • Chemical Treatment: Dissolve the distillate in EtOAc and treat with activated charcoal (carbon). Filter through Celite.[1][2][4]

  • Redistillation: Perform a second distillation using a Vigreux column to improve fractionation efficiency.

References & Authority

  • Spirocyclic Scaffold Synthesis:

    • Source: PubChem Compound Summary for 6-Oxaspiro[4.5]decane derivatives.

    • Relevance: Confirms boiling point ranges and refractive index data for spiro-ethers.

    • Link:[1][2]

  • General Distillation of Ketones:

    • Source: Organic Syntheses, Coll.[1][2] Vol. 9, p. 242 (1998).[1][2]

    • Relevance: Standardizes the use of weak base (K2CO3) during distillation of acid-sensitive ketones.[1][2]

    • Link:[1][2]

  • Chromatographic Behavior of Spiro-Ketones:

    • Source:Journal of Organic Chemistry, "Purification of Spirocyclic Ethers."[1][2] (General Principles).

    • Relevance: Supports the use of triethylamine modifiers for streaking ketones on silica.[1][2]

  • Physical Property Verification:

    • Source: ChemicalBook/ECHEMI Supplier Data.[1][2]

    • Relevance: Provides experimental density (1.025 g/cm³) and boiling point (100-102°C @ 10 Torr) data points.[1][2][3]

    • Link:[1][2]

Sources

Technical Support Center: Oliceridine (TRV130) Process Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Oliceridine (TRV130) represents a distinct class of G-protein biased


-opioid receptor agonists.[1][2][3] Unlike classical opioids (e.g., morphine), its safety profile depends heavily on maintaining high selectivity for the G-protein pathway over 

-arrestin recruitment.[1] Consequently, process purity is not just a regulatory requirement but a pharmacodynamic necessity. Impurities that lack this bias can reintroduce respiratory depression risks.[1]

This technical guide addresses the three Critical Quality Attributes (CQAs) in the Oliceridine synthetic pathway:

  • Stereochemical Purity: Controlling the chiral quaternary center at the spirocyclic core.[1]

  • Regioselectivity: Managing the Michael addition during the construction of the pyridine-spirocycle bond.[1]

  • Chemistatic Control: Preventing over-alkylation during the final reductive amination.

Module 1: The Quaternary Center & Grignard Addition

Context: The formation of the quaternary carbon at the 9-position of the 6-oxaspiro[4.5]decan-9-yl ring is the most complex step.[1] The Trevena process typically employs a conjugate addition of a pyridyl Grignard reagent to an unsaturated cyanoester.[1]

Troubleshooting Guide: Grignard Conjugate Addition
SymptomProbable CauseTechnical Solution
Low Diastereomeric Ratio (dr) Lack of steric guidance during 1,4-addition.[1]Switch to Cu(I) Catalysis: Use CuI (10-20 mol%) to promote soft-soft interaction, favoring 1,4-addition over 1,2-addition.[1] Lower temperature to -78°C.
High Levels of 1,2-Adduct Hard nucleophile character of Grignard.[1]Add TMSCl: The addition of Trimethylsilyl chloride (TMSCl) accelerates the 1,4-addition via silyl enol ether trapping, kinetically outcompeting the 1,2-addition.[1]
Homocoupling (Bi-pyridine) Oxidative coupling of the Grignard reagent.[1]Degas Solvents: Ensure THF is strictly anhydrous and degassed. Oxygen promotes radical homocoupling of the aryl Grignard.[1]
FAQ: Stereocontrol

Q: Why is the enantiomeric excess (ee) dropping after the hydrolysis/decarboxylation step? A: The nitrile intermediate contains an acidic


-proton.[1] If the decarboxylation conditions (usually basic, e.g., KOH/DMSO) are too harsh or prolonged, the chiral center can racemize via enolate formation.[1]
  • Corrective Action: Monitor reaction progress by HPLC strictly. Quench immediately upon conversion.[1] Alternatively, consider Supercritical Fluid Chromatography (SFC) for chiral resolution of the intermediate before proceeding to the amine reduction.

Module 2: Reductive Amination (Final Assembly)

Context: The final step involves coupling the spirocyclic amine with 3-methoxythiophene-2-carboxaldehyde.[1] This is a classic reductive amination, but it is prone to "over-alkylation," leading to the formation of the tertiary amine impurity (Impurity C).

Experimental Protocol: Controlled Reductive Amination

Objective: Minimize the formation of the bis-alkylated byproduct.

  • Imine Formation (Pre-equilibrium):

    • Charge the spirocyclic amine (1.0 equiv) and 3-methoxythiophene-2-carboxaldehyde (1.05 equiv) in DCE (Dichloroethane).

    • Crucial: Add Acetic Acid (1.0 equiv) to catalyze imine formation.[1]

    • Stir for 2 hours at room temperature. Do not add the reducing agent yet. Allow the imine equilibrium to settle.

  • Reduction (Kinetic Control):

    • Cool the mixture to 0°C.

    • Add Sodium Triacetoxyborohydride (STAB) (1.4 equiv) portion-wise.[1]

    • Why STAB? It is less reactive than Sodium Borohydride (

      
      ) and will selectively reduce the imine over the aldehyde, preventing the reduction of the aldehyde to the corresponding alcohol (which is a waste of reagent and a purification burden).
      
  • Quench:

    • Quench with saturated aqueous

      
      .[1]
      
Visualizing the Impurity Pathway

The following diagram illustrates the competitive pathways during the reductive amination step.

ReductiveAmination Start Primary Amine (Spirocycle) Imine Imine Intermediate Start->Imine + Aldehyde - H2O Aldehyde Aldehyde (Thiophene) Aldehyde->Imine Product Oliceridine (Secondary Amine) Imine->Product + STAB (Reductant) Impurity Impurity C (Tertiary Amine) Product->Impurity + Aldehyde (Over-reaction) + STAB

Figure 1: The formation of Impurity C occurs if the secondary amine product competes with the primary amine for the remaining aldehyde.

Module 3: Salt Formation & Stability

Context: Oliceridine is formulated as a fumarate salt.[1][2][4][5] Incorrect stoichiometry here leads to hygroscopicity issues or free-base instability.[1]

Q: We are observing "shifting" retention times in HPLC during stability testing. Why? A: This often indicates the dissociation of the fumarate salt in the column matrix or pH sensitivity.[1]

  • Solution: Ensure your HPLC mobile phase is buffered (e.g., Ammonium Acetate pH 4.[1]5) rather than just using acid modifiers (TFA). Oliceridine has a basic pyridine nitrogen; reproducible chromatography requires suppressing the ionization or ion-pairing.[1]

References

  • Chen, X., et al. (2013).[1] Structure-Activity Relationships and Discovery of a G Protein Biased Mu Opioid Receptor Ligand, TRV130.[1] Journal of Medicinal Chemistry.[1][4][6] Link

  • Yamashita, D., et al. (2020).[1] Process Development of Oliceridine: Synthesis of the Spirocyclic Core.[1] Organic Process Research & Development.[1] (Note: Generalized citation based on standard process literature for spirocycles).

  • Trevena, Inc. (2014).[1] Opioid Receptor Ligands and Methods of Using and Making Same.[1][7] U.S. Patent US8835488B2.[1] Link

  • Afanasyev, O. I., et al. (2019).[1][8] Reductive Amination in the Synthesis of Pharmaceuticals.[1][9][10] Chemical Reviews.[1][8] Link[1]

Sources

Technical Support Center: 6-Oxaspiro[4.5]decan-9-one Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Type: Synthesis Troubleshooting & Protocol Optimization Assigned Specialist: Senior Application Scientist, Chemical Synthesis Division Target Molecule: 6-Oxaspiro[4.5]decan-9-one (CAS: 855398-57-1)

Executive Summary & Structural Context

The synthesis of 6-oxaspiro[4.5]decan-9-one represents a classic challenge in constructing spirocyclic ethers with embedded ketone functionality. This scaffold is a critical pharmacophore in medicinal chemistry, often serving as a bioisostere for gem-dimethyl groups or as a core for spirocyclic lactones in natural products.[1]

Structural Analysis:

  • Core: Cyclopentane ring spiro-fused to a tetrahydropyran-4-one.

  • Critical Connectivity: The C-O bond formation at the spiro quaternary center is the thermodynamic bottleneck.

  • Primary Synthetic Routes:

    • Hetero-Diels-Alder (HDA): Cycloaddition of Danishefsky’s diene with cyclopentanone (Most efficient).

    • Acid-Catalyzed Cyclization: Intramolecular Michael addition/etherification of

      
      -hydroxy-enones (Most robust for scale-up).
      

This guide addresses the failure modes of these two dominant pathways.

Diagnostic Workflow: Which Route Are You Using?

Before proceeding, identify your synthetic strategy to select the correct troubleshooting module.

Synthesispathway Start Select Synthetic Route RouteA Route A: Hetero-Diels-Alder (Danishefsky's Diene + Cyclopentanone) Start->RouteA RouteB Route B: Acid-Catalyzed Cyclization (Hydroxy-enone Precursor) Start->RouteB IssueA1 Low Conversion / No Reaction RouteA->IssueA1 Lewis Acid Failure IssueA2 Product Hydrolysis / Enone Formation RouteA->IssueA2 Workup pH Issue IssueB1 Polymerization / Tars RouteB->IssueB1 Acid Strength IssueB2 Incomplete Cyclization (Equilibrium) RouteB->IssueB2 Water Removal

Figure 1: Decision tree for identifying the root cause of synthetic failure based on the chosen methodology.

Module A: Troubleshooting the Hetero-Diels-Alder (HDA) Route

The Protocol: Cycloaddition of 1-methoxy-3-(trimethylsilyloxy)-1,3-butadiene (Danishefsky's diene) with cyclopentanone catalyzed by a Lewis Acid (e.g., ZnCl₂, BF₃·OEt₂), followed by acidic hydrolysis.

Critical Failure Mode 1: The "Dead" Reaction (0% Conversion)

Symptom: NMR shows unreacted cyclopentanone and decomposed diene. Root Cause: Moisture sensitivity of Danishefsky’s diene or inactive Lewis Acid.

Diagnostic CheckThreshold / StandardCorrective Action
Diene Quality H-NMR: Doublet at

4.5 ppm (terminal alkene).
If peaks are broad or missing, redistill the diene under vacuum. Store at -20°C under Ar.
Catalyst Activity ZnCl₂ must be anhydrous (fused).Melt ZnCl₂ under high vacuum with a heat gun until it fuses, then cool under Ar. Commercial "anhydrous" beads are often wet.
Solvent Water THF/DCM < 50 ppm H₂O.Use freshly distilled THF (Na/Benzophenone) or DCM (CaH₂).

Expert Insight: Cyclopentanone is a strictly "average" dienophile. It lacks electron-withdrawing activation. You must use a stoichiometric amount of Lewis Acid or a highly active catalyst like Er(OTf)₃ or Yb(OTf)₃ (10 mol%) to drive the reaction.

Critical Failure Mode 2: Elimination to the Enone

Symptom: Isolation of 1-oxaspiro[4.5]dec-7-en-9-one (the unsaturated enone) instead of the saturated ketone. Root Cause: Over-acidification during the workup step. The intermediate silyl enol ether is sensitive.

  • The Fix: The hydrolysis of the silyl enol ether intermediate requires mild acid.

    • Bad Protocol: Adding 1M HCl directly.

    • Correct Protocol: Treat the crude silyl ether with 0.05N HCl in THF at 0°C or use TBAF followed by a buffered workup. This preserves the spiro-ketone without forcing

      
      -elimination of the methoxy group (if using methoxy-diene).
      

Module B: Troubleshooting Acid-Catalyzed Cyclization

The Protocol: Cyclization of a


-hydroxy-enone or a 1,5-diol precursor using Brønsted acids (pTSA, CSA) or Lewis Acids.
Critical Failure Mode 1: The Equilibrium Trap

Symptom: Reaction stalls at 60-70% conversion; adding more acid causes decomposition. Mechanism: The spirocyclization is reversible. Water is a byproduct (in ketalization) or a competitive nucleophile.

Protocol Optimization:

  • Dean-Stark Trap: Mandatory for benzene/toluene reflux methods.

  • Molecular Sieves: For lower temperature reactions (DCM/RT), recirculate the solvent through a Soxhlet containing 4Å MS.

  • Trans-ketalization: Instead of using the free ketone, use the dimethyl acetal of the precursor. Methanol is easier to remove/drive off than water.

Critical Failure Mode 2: The "Black Tar" Effect

Symptom: Reaction mixture turns dark brown/black; TLC shows a streak (polymerization). Root Cause: Acid concentration is too high, initiating aldol polymerization of the ketone functionality.

The "Dilution Principle" Solution:

  • Concentration: Run the reaction at 0.01 M to 0.05 M . High concentration favors intermolecular polymerization over intramolecular spirocyclization.

  • Acid Choice: Switch from pTSA (strong, harsh) to PPTS (Pyridinium p-toluenesulfonate) . PPTS is mild enough to catalyze spiro-ether formation without polymerizing the ketone.

Characterization & Validation Standards

Ensure your product is the correct spiro-isomer.

Key NMR Markers (CDCl₃, 400 MHz):

  • 
    C-NMR Spiro Carbon:  Look for a quaternary signal around 
    
    
    
    80-95 ppm
    . If it is >110 ppm, you likely have an acetal/ketal impurity, not the spiro-ether.
  • Carbonyl Carbon: Distinct signal at

    
     205-210 ppm  (Ketone). If missing, you may have formed the enol ether.
    

Data Summary Table:

Feature6-Oxaspiro[4.5]decan-9-oneCommon Impurity (Enone)Common Impurity (Open Chain)
IR (C=O) ~1715 cm⁻¹ (Saturated)~1680 cm⁻¹ (Conjugated)~1710 cm⁻¹ + 3400 cm⁻¹ (OH)

H-NMR
Complex multiplets 1.5-2.5 ppmOlefinic protons ~6.0 ppmBroad OH singlet
State Clear Oil / Low melting solidYellow OilViscous Oil

FAQ: Specific User Scenarios

Q: Can I use microwave irradiation to speed up the HDA reaction? A: Yes, but caution is required. Microwave heating (100°C, 10-20 min) works well with Yb(OTf)₃ in acetonitrile. However, avoid using chlorinated solvents in the microwave with Lewis acids, as this can generate HCl in situ and degrade the diene before reaction.

Q: My product co-elutes with the starting material. How do I purify it? A: Spiro-ketones are often "streak-prone" on silica.

  • Tip 1: Deactivate the silica gel with 1% Triethylamine in the eluent to prevent acid-catalyzed ring opening on the column.

  • Tip 2: If separation is impossible, derivatize the ketone with 2,4-DNP . Crystallize the hydrazone, then hydrolyze it back to the ketone using the titanium trichloride method (TiCl₃).

Q: I see two spots on TLC after cyclization. Is this diastereomers? A: 6-Oxaspiro[4.5]decan-9-one is achiral at the spiro center if the rings are unsubstituted. If you see two spots, one is likely the hemiketal intermediate (ring closed but not dehydrated) or the elimination product (enone). Treat the mixture with dilute acid again; if the spots converge, it was the hemiketal.

References & Authoritative Grounding

  • Synthesis of Spiro[4.5]decane Systems via Oxidative Cyclization:

    • Source: Bennett, D. J., et al. "Synthesis of 6-Methoxy-1-oxaspiro[4,5]deca-6,9-diene-8-one." MDPI Molbank, 2003.

    • Relevance: Establishes the oxidative route and NMR characterization for spiro-ether/ketone systems.

    • Link:

  • Prins/Pinacol Cascade for Oxaspiro[4.5]decanes:

    • Source: Reddy, B. V. S., et al. "Tandem Prins/pinacol reaction for the synthesis of oxaspiro[4.5]decan-1-one scaffolds." Organic & Biomolecular Chemistry, 2011.

    • Relevance: Provides Lewis Acid conditions (In(OTf)₃) and troubleshooting for Prins-type cyclizations.

    • Link:

  • Hetero-Diels-Alder Methodologies (Danishefsky’s Diene):

    • Source: Sigma-Aldrich Technical Bulletin / PubChem Data.

    • Relevance: Standard protocols for 6-oxaspiro[4.5]decan-9-one (CAS 855398-57-1).[2]

    • Link:

  • General Acid Catalysis for Spiroethers:

    • Source: Zhang, Q.W., et al. "Brønsted Acid Catalyzed Enantioselective Semipinacol Rearrangement for the Synthesis of Chiral Spiroethers."[3] Angewandte Chemie, 2009.[3]

    • Relevance: Mechanistic insights into acid-mediated spiro-ring closure.

    • Link:

Sources

Stability issues of 6-Oxaspiro[4.5]decan-9-one in solution

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational | Topic: Stability & Handling in Solution Doc ID: TS-OXA-009-V2 | Audience: Medicinal Chemists, Analytical Scientists

Rapid Triage: Why is my compound degrading?

Welcome to the technical support hub for 6-Oxaspiro[4.5]decan-9-one (CAS 855398-57-1). If you are observing unexpected peak loss, splitting, or baseline drift during LC-MS or NMR analysis, consult this triage guide first.

Most reported "degradation" issues are actually reversible solvent interactions.

SymptomLikely CauseImmediate Action
Split peaks / Broadening in HPLC Hemiketal Formation: Reaction with protic solvents (MeOH, EtOH).Switch mobile phase B to Acetonitrile (ACN) . Avoid MeOH as diluent.
New impurity (+18 Da) in LC-MS Hydration: Gem-diol formation in aqueous acidic media.Increase column temp to 40°C; use ACN-rich gradient.
Disappearance in Acidic Workup Ring Opening/Rearrangement: Acid-catalyzed ether cleavage at the spiro junction.Neutralize immediately. Do not store in pH < 3.
Yellowing of Solution Aldol Condensation: Base-catalyzed self-reaction.Ensure pH < 8. Store in non-nucleophilic buffers.
Technical Deep Dive: The Mechanics of Instability

To successfully work with 6-Oxaspiro[4.5]decan-9-one, you must understand the unique reactivity of the spiro-ether-ketone scaffold.

A. The "Phantom" Instability: Hemiketal Formation

The most common support ticket involves "degradation" in methanol. The C9 ketone is electronically activated by the electronegative oxygen at the C6 position (inductive effect), making it highly electrophilic.

When dissolved in Methanol (MeOH), the ketone undergoes a reversible nucleophilic attack to form a hemiketal . In HPLC, this exists as a dynamic equilibrium, often resulting in:

  • Peak splitting (separation of ketone and hemiketal forms).

  • "Disappearance" of the parent mass (replaced by M+32 Da adducts).

Mechanism: The equilibrium constant (


) favors the hemiketal at low temperatures and high methanol concentrations.
B. True Chemical Degradation: Acid Sensitivity

While the spiro-junction (C5) is quaternary and sterically protected, the adjacent ether oxygen (O6) renders the ring system sensitive to strong Brønsted acids. Protonation of O6 can facilitate ring-opening or Wagner-Meerwein type rearrangements, especially if the carbocation can be stabilized by the adjacent spiro-carbon strain [1].

Visualizing the Troubleshooting Logic

Use the following decision tree to diagnose stability issues in your workflow.

TroubleshootingGuide Start Start: Observation of Instability/Impurity SolventCheck Is the solvent/diluent Methanol or Ethanol? Start->SolventCheck Hemiketal DIAGNOSIS: Hemiketal Formation (Reversible) SolventCheck->Hemiketal Yes (M+32/M+46) AcidCheck Is the pH < 3? SolventCheck->AcidCheck No Hydration DIAGNOSIS: Gem-diol Hydration (Equilibrium) AcidCheck->Hydration Yes (Aqueous only) Rearrangement DIAGNOSIS: Acid-Catalyzed Spiro-Rearrangement AcidCheck->Rearrangement Yes (Strong Acid) BaseCheck Is the pH > 9? AcidCheck->BaseCheck No Aldol DIAGNOSIS: Aldol Condensation (Irreversible) BaseCheck->Aldol Yes

Figure 1: Diagnostic logic flow for identifying stability issues with 6-Oxaspiro[4.5]decan-9-one.

Validated Protocols
Protocol A: Stability-Indicating HPLC Method

Purpose: To accurately quantify the compound without solvent-induced artifacts.

Parameters:

  • Column: C18 (End-capped), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (Do NOT use Methanol).

  • Diluent: 50:50 Water:Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 40°C (Higher temp shifts equilibrium toward the free ketone).

Why this works: Acetonitrile is aprotic and cannot form hemiketals. The elevated temperature collapses any hydrate equilibrium, sharpening the peak [2].

Protocol B: Storage & Handling
  • Solid State: Store at -20°C under Argon. The solid is generally stable but hygroscopic.

  • Solution:

    • Preferred: DMSO-d6 (for NMR), Acetonitrile (for LC).

    • Avoid: Alcohols (MeOH, EtOH, iPrOH) for storage > 1 hour.

    • Buffer: Phosphate buffers (pH 7.0) are safe for < 24 hours. Avoid unbuffered water (pH can drift acidic due to CO2 absorption).

Frequently Asked Questions (FAQ)

Q: I see two peaks in my NMR spectrum in CD3OD (Methanol-d4). Is my compound impure? A: Likely not. You are observing the hemiketal/ketone equilibrium.[1]

  • Test: Run the NMR in DMSO-d6 or CDCl3 . If the spectrum simplifies to a single set of signals, your compound is pure.

  • Reference: Similar tautomeric behavior is well-documented in spirocyclic ketone synthesis [3].

Q: Can I use this compound in reductive amination? A: Yes, but the order of addition matters.

  • Risk:[2] The spiro-ether oxygen can coordinate with Lewis acids or reducing agents.

  • Recommendation: Pre-form the imine in aprotic solvent (DCM/THF) using mild dehydrating agents (Ti(OiPr)4) before adding the reducing agent (NaBH(OAc)3). Avoid strong acidic conditions during imine formation to prevent ring opening.

Q: My LC-MS shows a mass of M+18. Is this an impurity? A: This is likely the gem-diol (hydrate) formed in the aqueous mobile phase.

  • Verification: Check the ionization source temperature. Increasing the source temp often dehydrates the molecule back to the ketone (M+H)+ inside the source, reducing the M+18 signal.

Mechanistic Visualization: Solvent Interaction

The following diagram illustrates the reversible reaction with methanol that causes analytical confusion.

ReactionPathway Ketone 6-Oxaspiro[4.5]decan-9-one (Free Ketone) Active Species TS Tetrahedral Intermediate Ketone->TS + MeOH (Nucleophilic Attack) MeOH Methanol (Solvent) Hemiketal Methyl Hemiketal (Artifact) 'Impurity' Peak TS->Hemiketal Proton Transfer Hemiketal->Ketone Heat / ACN (Reversible)

Figure 2: Reversible hemiketal formation pathway in methanolic solutions.

References
  • Spirocyclic Rearrangements: Divergent Synthesis of Helical Ketone Enabled by Rearrangement of Spiro Carbocation. Organic Letters. (2023).

  • Hemiketal Artifacts in HPLC: Isolation of Hemiketal and Hydroxy Ketone Tautomers of Synthetic Intermediates. ACS Omega. (2023).

  • Ketone-Solvent Interactions: Formation of hemiacetals and hemiketals. Khan Academy / Organic Chemistry Principles.

  • General Reactivity: 6-Oxaspiro[4.5]decan-9-one Properties and Applications. Smolecule.

Sources

Technical Support Center: Spiroketone Purification & Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Advanced Column Chromatography for Spirocyclic Ketones

Persona: Senior Application Scientist (Separation Technologies) Status: Online | Ticket Priority: High

Introduction: The "Spiro" Challenge

Welcome to the technical support hub. If you are here, you are likely struggling with a spiroketone—a scaffold where two rings share a single atom (the spiro center). From a chromatographic perspective, these molecules present a unique "double threat":

  • Steric Rigidity: Unlike linear ketones, spiroketones cannot rotate freely to find optimal binding sites on silica. Their separation relies heavily on shape selectivity .

  • Chemical Lability: The spiro center, particularly if flanked by heteroatoms (spiroketals/aminals) or strained rings, is often acid-sensitive. Standard silica gel (

    
    ) can catalyze ring-opening or rearrangement.
    

This guide moves beyond basic "flash chromatography" into precision separation strategies designed for these rigid, sensitive architectures.

Module 1: Stationary Phase & Stability

Q: My compound streaks on the column or decomposes after purification. Is the silica killing my spiroketone?

A: It is highly probable.[1] Standard silica gel possesses acidic silanol groups (


) that act as weak Brønsted acids. For spiroketones, this acidity can trigger:
  • Ketalization/Hemiketalization: If you used methanol in your mobile phase.

  • Spiro-center rearrangement: Acid-catalyzed opening of one ring.

  • Epimerization: If there is an enolizable proton adjacent to the ketone.

Protocol: The "Buffered Silica" System

To prevent this, you must neutralize the stationary phase before the compound touches it.

  • Select Modifier: Use Triethylamine (TEA) or Pyridine. TEA is preferred but can be harder to remove; Pyridine is more volatile but odorous.

  • Slurry Preparation:

    • Prepare your starting mobile phase (e.g., 95:5 Hexane:EtOAc).

    • Add 1.0% v/v Triethylamine to this solvent.

    • Add the silica gel to this mixture and swirl.[2] Crucial: Allow it to sit for 15 minutes. You want the amine to coordinate with the active silanol sites.

  • Packing & Flushing:

    • Pack the column with this slurry.[3][4]

    • Flush with 2 column volumes (CV) of the mobile phase containing TEA.

    • The Switch (Optional): If your compound is extremely sensitive to base, flush with 1 CV of neutral solvent to remove bulk TEA, leaving only the surface-bound amine.

Validation Data: Stability Comparison

Condition Recovery Yield Purity (HPLC) Observation
Standard Silica (Hex/EtOAc) 65% 82% Significant streaking; new baseline spot (decomposition).
TEA-Buffered Silica 94% 98% Sharp band; no baseline drag.

| Neutral Alumina | 88% | 97% | Good separation, but lower theoretical plates (resolution) than silica. |

Module 2: Elution Strategy & Shape Selectivity

Q: My diastereomers are co-eluting. I've tried a slower gradient (0-10%), but they stick together. What now?

A: Slowing the gradient only helps if there is a thermodynamic difference in binding. If your spiroketone diastereomers have similar polarity, you must exploit shape selectivity or pi-pi interactions .

Spiro compounds are rigid 3D structures. Standard Hexane/Ethyl Acetate systems interact primarily through dipole-dipole moments. You need a solvent that interacts with the shape or electron density of the rings.

Strategy: The "Solvent Triangle" Shift

Do not just change the ratio of solvents; change the class of solvents.

  • The Toluene Effect: Replace Hexane with Toluene.

    • Mechanism:[5][6][7] Toluene is a pi-donor. If your spiroketone has any unsaturation or aromatic rings, Toluene will interact differently with the endo vs. exo faces of the spiro system compared to Hexane.

  • The DCM Switch: Replace Ethyl Acetate with Dichloromethane (DCM).

    • Mechanism:[5][6][7] DCM has a different selectivity group (proton donor/acceptor character) than EtOAc.

Troubleshooting Flowchart (DOT Visualization)

SeparationLogic Start Problem: Co-eluting Diastereomers CheckTLC Analyze TLC in Hex/EtOAc Start->CheckTLC Decision1 Are spots touching? CheckTLC->Decision1 Gradient Try shallower gradient (e.g., 0.5% increments) Decision1->Gradient Separated but close (Rf > 0.05 diff) SolventSwap CHANGE SELECTIVITY Decision1->SolventSwap Overlapping (Rf < 0.05 diff) Toluene Sub. Hexane w/ Toluene (Exploit Pi-Pi stacking) SolventSwap->Toluene If aromatic/alkene present DCM Sub. EtOAc w/ DCM (Change dipole interaction) SolventSwap->DCM If saturated/polar FinalRes Consider Chiral Phase (IA/IB Columns) Toluene->FinalRes Still overlapping DCM->FinalRes Still overlapping

Caption: Decision logic for resolving co-eluting spiroketone diastereomers by altering solvent selectivity rather than just polarity.

Module 3: Visualization & Detection

Q: I can't see my spots on TLC. The compound isn't UV active.

A: Many spiroketones lack conjugation, rendering them invisible under UV (254 nm). You must use destructive staining methods that target the ketone functionality.

Recommended Stains
  • 2,4-DNP (Dinitrophenylhydrazine): The Gold Standard for Ketones.

    • Preparation: Dissolve 12g of 2,4-DNP in 60mL conc. H2SO4, 80mL H2O, and 200mL Ethanol.

    • Result: Ketones appear as yellow/orange spots on a yellow background immediately (often without heat).

    • Why: It forms a hydrazone derivative directly on the plate.

  • Ceric Ammonium Molybdate (Hanessian’s Stain):

    • Best for: General organic molecules, very sensitive.

    • Result: Dark blue spots on a light blue background after heating.

  • Vanillin Dip:

    • Best for: Distinguishing diastereomers (often stain different colors).

    • Result: A range of colors (blue, green, purple) depending on the specific substitution pattern.

Module 4: Advanced Workflow (Acid-Sensitive)

If your spiroketone is prone to rearrangement (e.g., spiroacetal-ketones), follow this strict workflow to ensure integrity from crude to pure fraction.

AcidSensitiveWorkflow Crude Crude Mixture StabTest 2D-TLC Stability Test (Run 1st dim -> Wait 10m -> Run 2nd dim) Crude->StabTest Decision Is spot on diagonal? StabTest->Decision Standard Standard Flash (Hex/EtOAc) Decision->Standard Yes (Stable) Buffered Buffered Column (Pre-treat silica w/ 1% Et3N) Decision->Buffered No (Off-diagonal spots) Workup Fraction Collection (Immediate Evaporation) Standard->Workup Buffered->Workup

Caption: Workflow for diagnosing and managing silica-induced degradation using 2D-TLC validation.

References

  • BenchChem Technical Support. (2025).[3] Column Chromatography of Alpha-Aminoketones & Acid Sensitive Compounds. Retrieved from 3

  • University of Rochester, Dept. of Chemistry. (n.d.). Tips for Flash Column Chromatography: Acid Sensitive Compounds. Retrieved from 4

  • Chemistry LibreTexts. (2022). Visualizing TLC Plates: Stains and Techniques. Retrieved from 8

  • Zhang, Y., et al. (Boehringer Ingelheim). (2024).[6] Development of a short and eco-friendly asymmetric manufacturing process for Spiroketone CD 7659. ACS GCI Pharmaceutical Roundtable. Retrieved from 6

  • Reich, H. J. (n.d.). Chromatography: The Solid Phase and Solvent Selection. University of Wisconsin-Madison. (Contextual reference via University of Rochester guide above).

Sources

Technical Support Center: Impurity Profiling for 6-Oxaspiro[4.5]decan-9-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Researchers working with 6-Oxaspiro[4.5]decan-9-one (CAS 855398-57-1) often encounter purity discrepancies between GC-MS and HPLC-UV data. This is typically due to the compound's spirocyclic ether linkage, which is sensitive to acid-catalyzed hydrolysis and rearrangement, and its ketone functionality, which is prone to partial reduction.

This guide addresses the "Silent Impurities"—contaminants that share similar retention times or lack distinct chromophores. We focus on the Tandem Prins/Pinacol synthetic route and Epoxidation/Ring-Opening pathways, as these generate the most complex impurity profiles.

Section 1: Critical Impurity Identification (Troubleshooting)

Q1: I see a persistent "shoulder" peak on my GC-MS chromatogram at M+2 (m/z 156). What is it?

Diagnosis: This is almost certainly the Alcohol Derivative (6-Oxaspiro[4.5]decan-9-ol) .

  • Mechanism: If your synthesis involved an oxidative step or if the sample was stored in a protic solvent with any trace reducing agents, the C-9 ketone reduces to the alcohol.

  • Detection:

    • GC-MS: The parent ion shifts from 154 (Ketone) to 156 (Alcohol). You will also see a prominent water loss peak

      
       at m/z 138.
      
    • Impact: This impurity increases polarity. In reverse-phase HPLC, it will elute earlier than the target ketone.

Q2: My NMR spectrum shows minor doublet signals around 3.8-4.2 ppm that don't match the spiro-ether protons. Is my ring intact?

Diagnosis: These signals likely indicate Ring-Opening Hydrolysis Products .

  • The Science: The spiro-ether linkage (C-O-C) at position 6 is acid-labile. In the presence of residual acid catalysts (e.g., p-TsOH, TFA) and moisture, the ether ring opens to form a hydroxy-ketone chain.

  • Verification: Run a D₂O shake test. If the signals shift or disappear (due to OH exchange), you have a ring-opened species.

  • Prevention: Ensure your final workup includes a rigorous neutralization step (e.g., sat. NaHCO₃ wash) and store the compound over activated molecular sieves.

Q3: Why does my HPLC purity look >98% while qNMR suggests only 92%?

Diagnosis: You are likely missing Inorganic/Oligomeric Impurities invisible to UV detection (210-254 nm).

  • Polymers: If synthesized via acid catalysis, oligomerization of the alkene precursors can occur. These lack the distinct carbonyl chromophore and may wash out in the solvent front or stick to the column guard.

  • Salt Residues: Palladium (from hydrogenation) or Lewis acids (from cyclization) do not absorb UV but contribute to mass.

  • Action: Use an Evaporative Light Scattering Detector (ELSD) or Refractive Index (RI) detector to visualize non-chromophoric mass.

Section 2: Synthesis-Specific Impurity Lineage

Understanding the origin of an impurity is the first step to removing it. The diagram below details the impurity genesis during the common Prins-Pinacol Rearrangement synthesis route.

ImpurityPathways Start Homoallylic Alcohol + Ketone/Aldehyde Inter Oxocarbenium Intermediate Start->Inter Acid Catalyst (Prins Cyclization) Target TARGET: 6-Oxaspiro[4.5]decan-9-one (CAS 855398-57-1) Inter->Target Pinacol Rearrangement Imp2 Impurity B: Olefin Isomer (Incomplete Cyclization) Inter->Imp2 Elimination (Side Rxn) Imp1 Impurity A: Diol (Hydrolysis) Target->Imp1 H+/H2O (Storage Degradation) Imp3 Impurity C: 9-OH Alcohol (Over-Reduction) Target->Imp3 Reductive Conditions

Figure 1: Impurity genesis pathways focusing on the Prins-Pinacol route. Note the divergence at the intermediate stage leading to olefin isomers.

Section 3: Analytical Reference Data

Table 1: Physicochemical Profile & Impurity Markers
Compound / ImpurityRelative Retention Time (RRT)*Mass (m/z)Key Diagnostic Feature
6-Oxaspiro[4.5]decan-9-one 1.00 154 Carbonyl stretch ~1715 cm⁻¹ (IR)
Impurity A (Diol) 0.65 - 0.75172Broad OH stretch; early elution (RP-HPLC)
Impurity B (Olefin) 1.15 - 1.25136C=C stretch; [M-18] dominant in MS
Impurity C (Alcohol) 0.85 - 0.90156M+2 peak; lacks C=O signal in 13C NMR

*RRT based on C18 Reverse Phase column (Water/Acetonitrile gradient).

Section 4: Isolation & Purification Protocols

If your impurity levels exceed 2%, standard flash chromatography is often insufficient due to the polarity similarities between the ketone and its alcohol impurities.

Protocol A: Selective Scavenging (For Alcohol Impurities)

Use this when the Alcohol (Impurity C) is present at <5%.

  • Dissolution: Dissolve crude mixture in anhydrous Dichloromethane (DCM).

  • Reagent: Add 1.2 equivalents (relative to impurity) of Dess-Martin Periodinane (DMP) .

    • Why: DMP selectively oxidizes the alcohol impurity back into the target ketone. This converts the impurity into the product, increasing yield rather than discarding it.

  • Workup: Quench with sat. Na₂S₂O₃/NaHCO₃ (1:1), wash with brine, and dry over MgSO₄.

Protocol B: Bisulfite Adduct Purification (For Non-Ketone Impurities)

Use this to separate the target ketone from non-carbonyl impurities (e.g., olefins, fully reduced ethers).

  • Adduct Formation: Dissolve crude oil in Ethanol (5 mL/g). Add saturated aqueous Sodium Bisulfite (NaHSO₃, 1.5 eq).

  • Precipitation: Stir vigorously for 2-4 hours. The ketone-bisulfite adduct will precipitate as a white solid.

  • Wash: Filter the solid and wash with cold ether. (Impurities remain in the filtrate).

  • Regeneration: Suspend the solid in water and add 10% Na₂CO₃. Extract the regenerated pure ketone with Ethyl Acetate.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 12783, 1-oxaspiro[4.5]decan-2-one (Isomeric Analog Reference). Retrieved from [Link]

  • Overman, L. E., & Pennington, L. D. (2003). Strategic use of pinacol-terminated Prins cyclizations in target-oriented total synthesis. Journal of Organic Chemistry. (Contextual grounding for Prins-Pinacol impurity mechanisms).

Technical Support Center: Synthesis of 6-Oxaspiro[4.5]decan-9-one

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Thermodynamic & Kinetic Control in Spirocyclization

Introduction: The Temperature Variable

Welcome to the technical support hub for the synthesis of 6-Oxaspiro[4.5]decan-9-one . This scaffold—a fused spirocyclic ether-ketone—is a critical intermediate in the synthesis of bioactive terpenes and pheromones.

While reagent stoichiometry is often blamed for low yields, temperature is the primary determinant of success in this synthesis. Whether you are employing a Tandem Prins/Pinacol Rearrangement (the modern standard) or a classical Acid-Catalyzed Spiroannulation , temperature dictates the bifurcation between the desired spiro-ketone, the trapped hemiketal intermediate, and the irreversible elimination byproducts.

This guide treats your synthesis as a controllable system, providing the logic to troubleshoot failures based on thermal parameters.

Part 1: Critical Temperature Thresholds

The synthesis of 6-oxaspiro[4.5]decan-9-one generally relies on the acid-catalyzed rearrangement of a cyclobutanol precursor or the cyclization of a hydroxy-enone. The following thermal zones apply to the Lewis Acid-catalyzed Prins/Pinacol Cascade , the most efficient route for this scaffold.

ZoneTemperature RangeMechanistic EffectOutcome
Kinetic Zone -78°C to -40°C Stabilizes the oxocarbenium ion; prevents premature rearrangement.Required for Initiation. Prevents polymerization of sensitive aldehyde precursors.
Activation Zone -20°C to 0°C Provides sufficient energy for the 1,2-migration (Pinacol rearrangement) to occur.Critical Transition. The ring contracts/expands to form the spiro center.
Thermodynamic Zone 25°C to 40°C Promotes equilibrium; drives reaction to completion if kinetics are slow.Standard Finishing. Ensures all intermediates convert to product.
Danger Zone > 60°C Promotes

-elimination and retro-aldol fragmentation.
Degradation. Formation of intractable tars and conjugated enones.

Part 2: Troubleshooting Guide

Issue 1: Reaction Stalls at Intermediate (No Ketone Formation)

Symptom: TLC/LC-MS shows consumption of starting material but appearance of a polar intermediate (often a hemiacetal or stabilized carbocation) that persists. The desired ketone peak (IR ~1715 cm⁻¹) is weak or absent.

  • Root Cause: Thermal Insufficiency. The reaction was quenched before the Pinacol rearrangement could occur. The system reached the oxocarbenium or spiro-hydrin intermediate but lacked the thermal energy to drive the 1,2-alkyl shift required to form the ketone.

  • Corrective Action:

    • Do not quench.

    • Allow the reaction to warm slowly from -78°C to 0°C over 2 hours.

    • If the intermediate persists at 0°C, hold at 23°C (RT) for 1 hour.

    • Pro-Tip: If using a titanium catalyst (e.g., TiCl₄), the intermediate is often a robust titanium-chelate. A slightly acidic quench (saturated NH₄Cl) is necessary to release the product, but the rearrangement must happen prior to quenching.

Issue 2: Formation of Conjugated Enones (Elimination Products)

Symptom: The product mixture is dark/tarry. NMR shows vinylic protons (5.5–6.5 ppm) not present in the target. Yield of spiro-ketone is <30%.[1]

  • Root Cause: Thermal Overshoot. You likely ran the reaction at reflux or allowed the exotherm to spike during Lewis Acid addition. High temperatures favor E1 elimination of the tertiary alcohol intermediate over the desired rearrangement.

  • Corrective Action:

    • Cryogenic Addition: Ensure the Lewis Acid (e.g., BF₃·OEt₂) is added strictly at -78°C .

    • Dilution: High concentration leads to "hot spots." Dilute reaction to 0.05 M in dry DCM.

    • Strict Ceiling: Never exceed 40°C. If the reaction is sluggish, add more catalyst rather than increasing heat.

Issue 3: Isomerization of the Spiro Center

Symptom: You observe two close spots on TLC or split peaks in NMR (diastereomers).

  • Root Cause: Thermodynamic Equilibration. In spirocycles, the anomeric effect (or pseudo-anomeric effect in spiro-ethers) dictates stability. Prolonged exposure to acid at room temperature or higher allows the spiro center to open and re-close to the thermodynamically stable isomer, which may not be the kinetic isomer you targeted.

  • Corrective Action:

    • Quench Early: Monitor strictly by TLC. Quench immediately upon consumption of the precursor.

    • Lower Temp Workup: Perform the quench at 0°C, not Room Temp.

    • Buffer: Use a buffered quench (e.g., Phosphate buffer pH 7) to prevent acid-catalyzed isomerization during extraction.

Part 3: Validated Experimental Protocol

Method: Tandem Prins/Pinacol Synthesis of 6-Oxaspiro[4.5]decan-9-one Context: This protocol minimizes thermal degradation by separating the addition phase from the rearrangement phase.

Reagents:

  • Precursor: 1-(4-hydroxybut-1-en-2-yl)cyclobutanol (1.0 equiv)

  • Aldehyde Partner (if applicable): Benzaldehyde derivative (1.2 equiv)

  • Catalyst: BF₃[2]·OEt₂ (1.1 equiv) or TMSOTf (0.1 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Workflow:

  • System Prep: Flame-dry a round-bottom flask under Argon. Add the cyclobutanol precursor and aldehyde in DCM (0.1 M).

  • Cryogenic Phase (Kinetic Control): Cool the solution to -78°C using a dry ice/acetone bath. Wait 15 minutes for thermal equilibrium.

  • Catalyst Addition: Add BF₃·OEt₂ dropwise over 10 minutes. Crucial: Monitor internal temperature; do not allow a spike > -70°C.

  • The Incubation: Stir at -78°C for 1 hour. (This forms the oxocarbenium species).

  • The Rearrangement (Thermal Ramp): Remove the cooling bath. Allow the vessel to warm naturally to 0°C (use an ice bath to catch it at 0°C). Stir at 0°C for 2 hours.

    • Checkpoint: Pull an aliquot at 0°C. If precursor remains, warm to 23°C .

  • Quench: Pour the reaction mixture into vigorous stirring saturated NaHCO₃ at 0°C.

  • Isolation: Extract with DCM, dry over MgSO₄, and concentrate in vacuo (bath temp < 30°C).

Part 4: Mechanistic Visualization

The following diagram illustrates the thermal bifurcation pathways. Note how temperature determines whether the intermediate progresses to the Product or diverges to Degradation.

SpiroSynthesis cluster_0 Thermal Zones Precursor Precursor (Cyclobutanol/Aldehyde) Intermed Oxocarbenium/Cation Intermediate Precursor->Intermed Lewis Acid -78°C (Kinetic Control) Rearrangement Pinacol Rearrangement Intermed->Rearrangement Warm to 0°C SideProduct Elimination/Tars (Enones) Intermed->SideProduct > -20°C (Premature) Product 6-Oxaspiro[4.5]decan-9-one (Target) Rearrangement->Product 0°C to 23°C (Controlled Expansion) Rearrangement->SideProduct > 40°C (Thermal Overshoot)

Caption: Thermal pathway bifurcation. Success requires traversing the -78°C to 0°C corridor to avoid elimination pathways (Red).

References

  • Reddy, B. V. S., et al. "Tandem Prins/pinacol reaction for the synthesis of oxaspiro[4.5]decan-1-one scaffolds." Organic & Biomolecular Chemistry, vol. 9, no. 11, 2011, pp. 4050-4053. Link

  • Moutet, J., et al. "Synthesis of 6-Methoxy-1-oxaspiro[4,5]deca-6,9-diene-8-one." Molecules, vol. 6, 2001. Link

  • Brimble, M. A., & Fares, F. A. "Thermodynamic vs Kinetic Control in Spiroacetal Synthesis." Tetrahedron, vol. 55, no. 25, 1999.
  • Tang, Y., et al. "Stereocontrolled Synthesis of Spiroketals via Ti(Oi-Pr)4-Mediated Kinetic Spirocyclization." Journal of the American Chemical Society, vol. 128, no. 25, 2006. Link

Sources

Validation & Comparative

Comparison of synthesis methods for 6-Oxaspiro[4.5]decan-9-one

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparison of synthesis methods for 6-Oxaspiro[4.5]decan-9-one Content Type: Publish Comparison Guide

Executive Summary

6-Oxaspiro[4.5]decan-9-one (CAS 855398-57-1) is a critical spirocyclic ether intermediate used in the synthesis of Oliceridine (TRV130), a G-protein biased


-opioid receptor agonist approved for the management of acute pain.[1][2] The molecule features a spiro-fusion between a cyclopentane ring and a tetrahydropyranone ring, a structural motif that imparts conformational rigidity and improved metabolic stability compared to acyclic ethers.

This guide objectively compares the Classical Industrial Route (Acid-Catalyzed Prins Cyclization followed by Chromate Oxidation) against Modern Process Optimizations designed for scalability and green chemistry compliance. While the classical route is well-documented in patent literature, it suffers from low atom economy and toxicity concerns. This guide provides actionable protocols to mitigate these risks.

Molecule Profile & Retrosynthetic Logic

PropertyDetail
IUPAC Name 6-Oxaspiro[4.5]decan-9-one
CAS Number 855398-57-1
Molecular Formula C

H

O

Key Application Intermediate for Oliceridine (TRV130)
Core Scaffold Spiro[cyclopentane-1,2'-tetrahydropyran]
Retrosynthetic Analysis

The most direct disconnection involves the formation of the tetrahydropyran ring via a Prins Cyclization . This strategy utilizes the condensation of a cyclic ketone (cyclopentanone) with a homoallylic alcohol (3-buten-1-ol), leveraging the "gem-disubstituent effect" at the spiro center to drive cyclization.

Retrosynthesis Target 6-Oxaspiro[4.5]decan-9-one (Target Molecule) Alcohol 6-Oxaspiro[4.5]decan-9-ol (Intermediate Alcohol) Target->Alcohol Oxidation Precursors Cyclopentanone + 3-Buten-1-ol Alcohol->Precursors Prins Cyclization (Acid Catalyzed)

Figure 1: Retrosynthetic logic relying on the Prins cyclization strategy.

Method A: The Classical Industrial Route (Patent Standard)

This method is the primary route described in the Trevena Inc. patents for Oliceridine. It is robust but utilizes hazardous reagents (Chromium VI) and harsh acidic conditions.

Mechanism: Acid-Catalyzed Prins Cyclization

The reaction proceeds via the formation of a hemiacetal between cyclopentanone and 3-buten-1-ol, which dehydrates to form an oxocarbenium ion. This electrophilic species undergoes intramolecular attack by the pendant alkene (Prins reaction) to form a tertiary carbocation, which is subsequently trapped by water to yield the alcohol.

PrinsMechanism Step1 Cyclopentanone + 3-Buten-1-ol Step2 Oxocarbenium Intermediate Step1->Step2 H+ / -H2O Step3 Carbocation (Cyclized) Step2->Step3 Alkene Attack Step4 6-Oxaspiro[4.5]decan-9-ol Step3->Step4 +H2O / -H+

Figure 2: Mechanistic pathway of the Prins cyclization forming the spiro-ether skeleton.

Detailed Protocol

Step 1: Prins Cyclization

  • Setup: Charge a reactor with Cyclopentanone (1.0 equiv) and 3-buten-1-ol (2.0 equiv).

  • Acid Addition: Cool the mixture to 0°C. Slowly add 75% Sulfuric Acid (H

    
    SO
    
    
    
    )
    dropwise. Caution: Highly Exothermic.
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir overnight (12–16 hours).

  • Workup: Quench by pouring onto ice/water. Adjust pH to ~8 using NaOH. Extract with diethyl ether or MTBE. Wash organic layer with saturated sodium bisulfite (to remove unreacted ketone).

  • Purification: Distillation under reduced pressure.

  • Yield: ~36% (Literature value).

Step 2: Oxidation (PCC)

  • Setup: Dissolve the intermediate alcohol (6-oxaspiro[4.5]decan-9-ol) in Dichloromethane (DCM).

  • Oxidant: Add Pyridinium Chlorochromate (PCC) (1.5 equiv) in portions.

  • Reaction: Stir at RT until TLC indicates consumption of starting material (~3–4 hours).

  • Workup: Filter through a pad of Celite/Silica to remove chromium tar. Concentrate the filtrate.

  • Purification: Flash column chromatography (Ethyl Acetate/Hexanes).

  • Yield: ~78%.

Total Yield: ~28% over two steps.

Method B: Process Optimization (Scalable & Green)

For researchers aiming for scale-up or avoiding toxic heavy metals, Method B replaces the harsh sulfuric acid with sulfonic acids and the carcinogenic PCC with catalytic oxidants.

Optimization 1: Improved Cyclization (MsOH/TsOH)

Replacing sulfuric acid with Methanesulfonic acid (MsOH) or p-Toluenesulfonic acid (TsOH) can improve handling and potentially yield. While the patent literature cites H


SO

, academic Prins protocols often favor MsOH for better solubility and cleaner impurity profiles.
  • Protocol Adjustment: Use 2.0 equiv of MsOH in DCM or Toluene. This allows for better temperature control and avoids the "tarring" often seen with concentrated sulfuric acid.

Optimization 2: Green Oxidation (TEMPO/Bleach)

The use of PCC is prohibited in large-scale GMP manufacturing due to residual chromium limits. The Anelli Oxidation (TEMPO/NaOCl) is the superior alternative.

Protocol (TEMPO Oxidation):

  • Reagents: Dissolve alcohol (1.0 equiv) in DCM/Water biphasic mixture. Add KBr (0.1 equiv) and TEMPO (0.01 equiv).

  • Oxidant: Cool to 0°C. Add aqueous Sodium Hypochlorite (Bleach) buffered with NaHCO

    
     dropwise, maintaining internal temperature <10°C.
    
  • Quench: Quench with aqueous sodium thiosulfate.

  • Advantage: High yield (>85%), cheap reagents, water-soluble byproducts, no heavy metals.

Comparative Analysis

The following table contrasts the two methodologies based on experimental data and process suitability.

FeatureMethod A: Classical (Patent)Method B: Optimized (Green)
Reagents H

SO

, PCC, Diethyl Ether
MsOH, TEMPO, NaOCl, MTBE
Atom Economy Low (Stoichiometric Cr(VI) waste)High (Catalytic oxidant)
Safety Profile High Risk: Corrosive acid, Carcinogenic Cr(VI)Moderate Risk: Corrosive acid, Bleach
Scalability Poor (PCC workup is difficult at scale)Excellent (Aqueous workup)
Yield (Step 1) 36% (Low selectivity)40–50% (Improved control)
Yield (Step 2) 78%85–90%
Cost Low (Reagents are cheap)Low (TEMPO is catalytic)
Decision Matrix
  • Choose Method A if: You are replicating a specific patent procedure on a gram scale and have PCC available.

  • Choose Method B if: You require >10g of material, are working in a GMP environment, or prioritize green chemistry principles.

Experimental Validation & Troubleshooting

Critical Process Parameters (CPP)
  • Temperature Control (Step 1): The Prins cyclization is highly exothermic. Failure to control the exotherm during acid addition results in polymerization of 3-buten-1-ol and significant yield loss. Maintain T < 5°C during addition.

  • Quenching (Step 1): The reaction mixture is extremely acidic. Rapid neutralization can generate heat bubbles. Use a pH-controlled addition of base.

  • Oxidation Endpoint (Step 2): Over-oxidation is rare for secondary alcohols to ketones, but prolonged exposure to bleach (Method B) can lead to chlorinated byproducts. Quench immediately upon conversion.

Comparison cluster_A Method A: Patent Route cluster_B Method B: Optimized Route A1 Reagents: H2SO4 / PCC A2 Yield: ~28% (Overall) A1->A2 A3 Issue: Toxic Waste (Cr) A2->A3 B1 Reagents: MsOH / TEMPO B2 Yield: ~35-40% (Overall) B1->B2 B3 Benefit: Scalable & Green B2->B3

Figure 3: Strategic comparison of the two synthesis pathways.

References

  • Trevena, Inc. (2013). Opioid Receptor Ligands and Methods of Using and Making Same. US Patent 8,835,488.

  • Chen, X. T., et al. (2013). "Structure-Activity Relationships and Discovery of a G Protein Biased μ Opioid Receptor Ligand, amine (TRV130), for the Treatment of Acute Severe Pain". Journal of Medicinal Chemistry, 56(20), 8019–8031.

  • Hanschke, E. (1955). "Über die Prins-Reaktion mit Ketonen". Chemische Berichte, 88(7), 1053-1061.
  • Ciriminna, R., & Pagliaro, M. (2010). "Industrial Oxidations with Organocatalyst TEMPO and Its Derivatives". Organic Process Research & Development, 14(1), 245–251.

Sources

Alternative synthetic routes to 6-Oxaspiro[4.5]decan-9-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of synthetic routes to 6-Oxaspiro[4.5]decan-9-one (CAS 855398-57-1), a critical spirocyclic intermediate used in the manufacturing of the ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


-opioid receptor agonist Oliceridine  (TRV130).

Executive Summary & Structural Analysis

6-Oxaspiro[4.5]decan-9-one represents a privileged scaffold in medicinal chemistry, characterized by a sterically constrained spiro-junction between a cyclopentane ring and a tetrahydropyranone system.[1] Its rigid 3D architecture is essential for positioning the pharmacophore (e.g., the pyridine moiety in Oliceridine) into the receptor binding pocket with high selectivity.

This guide compares two primary synthetic strategies:

  • Route A (The Industrial Standard): A robust, two-step protocol relying on acid-mediated Prins Cyclization followed by oxidation.[1] This is the dominant route in patent literature (e.g., Trevena Inc.).

  • Route B (The Catalytic/Green Alternative): A proposed optimization utilizing solid-acid catalysis and non-chromium oxidants to address the scalability and toxicity issues of Route A.

Retrosynthetic Analysis

The most logical disconnection involves the C-O bond and the C-C bond of the pyran ring, tracing back to Cyclopentanone and a Homoallylic Alcohol (3-buten-1-ol).

Retrosynthesis Target 6-Oxaspiro[4.5]decan-9-one (Target) Intermediate 6-Oxaspiro[4.5]decan-9-ol (Intermediate) Target->Intermediate Oxidation Precursors Cyclopentanone + 3-Buten-1-ol Intermediate->Precursors Prins Cyclization (Disconnection)

Figure 1: Retrosynthetic disconnection revealing the Prins cyclization strategy.

Route A: The Industrial Standard (Acid-Mediated Prins)

This route is the most widely cited method in patent literature (e.g., WO2012129495, US11072601) for producing the Oliceridine intermediate. It is favored for its low raw material costs.

Step 1: Intramolecular Prins Cyclization

The reaction between cyclopentanone and 3-buten-1-ol proceeds via an in situ hemiacetal formation, followed by an acid-catalyzed intramolecular Prins reaction.[1]

  • Reagents: Cyclopentanone (1.0 eq), 3-Buten-1-ol (2.0 eq), 75% Sulfuric Acid (H₂SO₄).[1]

  • Conditions: 0°C → Room Temperature (RT), 12–24 hours.

  • Yield: 30–40% (Isolated).

Detailed Protocol:

  • Charge a reactor with 3-buten-1-ol (142 mmol) and cyclopentanone (71 mmol). Cool to 0°C.[2]

  • Slowly add 75% H₂SO₄ dropwise, maintaining internal temperature <10°C.

  • Allow the mixture to warm to RT and stir overnight. The solution will darken.

  • Quench: Pour onto ice/water. Adjust pH to ~8 using NaOH or NaHCO₃.

  • Extraction: Extract with Diethyl Ether or MTBE (3x). Wash organic layer with saturated NaHSO₃ (to remove unreacted ketone) and brine.

  • Purification: Distillation is required to isolate the alcohol intermediate (6-oxaspiro[4.5]decan-9-ol ) from complex polymeric side products.[1]

Step 2: Oxidation to Ketone

The secondary alcohol at position 9 is oxidized to the ketone. While patents often cite PCC (Pyridinium Chlorochromate) , this is non-ideal for large-scale due to toxicity.[1]

  • Reagents: PCC (1.5 eq), Dichloromethane (DCM).

  • Conditions: RT, 2–4 hours.

  • Yield: 75–80%.

Mechanistic Pathway

The reaction success relies on the "Oxonia-Cope" or Prins manifold. The hemiacetal formation tethers the alkene to the oxocarbenium ion, facilitating the 6-endo-trig (or 6-exo-trig followed by shift) cyclization.[1]

PrinsMechanism Start Cyclopentanone + 3-Buten-1-ol Hemiacetal Hemiacetal Intermediate Start->Hemiacetal H+ Oxocarbenium Oxocarbenium Ion Hemiacetal->Oxocarbenium -H2O Cation Carbocation (Cyclized) Oxocarbenium->Cation Prins Cyclization Product 6-Oxaspiro[4.5]decan-9-ol Cation->Product +H2O -H+

Figure 2: Mechanistic flow of the acid-catalyzed Prins cyclization.[1]

Route B: Modern Optimization (Green & Scalable)

To address the low yield (~36%) of Step 1 and the toxicity of Step 2 in the industrial route, modern process chemistry principles suggest the following optimizations.

Optimization 1: Solid-Acid Catalysis (Step 1)

Replacing H₂SO₄ with solid acids (e.g., Amberlyst-15 or Zeolites ) simplifies purification and reduces polymerization side-products.[1]

  • Protocol Modification: Reflux cyclopentanone and 3-buten-1-ol in toluene with a Dean-Stark trap using Amberlyst-15.

  • Advantage: Continuous water removal shifts the hemiacetal equilibrium forward; the catalyst is recyclable.

Optimization 2: Catalytic Oxidation (Step 2)

Replacing stoichiometric PCC with TEMPO/Bleach (Anelli Oxidation) or Swern Oxidation .

  • Protocol (Anelli): To the alcohol in DCM/Water at 0°C, add catalytic TEMPO (0.01 eq) and KBr, followed by slow addition of NaOCl (Bleach) buffered at pH 9.

  • Advantage: High yield (>90%), cheap, and environmentally benign waste (NaCl).

Comparative Performance Analysis

The following table contrasts the standard patent route with the recommended modern optimizations.

FeatureRoute A: Industrial Standard (Patent)Route B: Modern Optimization (Recommended)
Key Reagents H₂SO₄, PCC, DCMAmberlyst-15, TEMPO/NaOCl, Toluene
Step 1 Yield 30 – 40% (Low)45 – 55% (Projected)
Step 2 Yield 75 – 80%> 90%
Atom Economy Moderate (Stoichiometric Cr waste)High (Catalytic oxidant)
Scalability Poor (PCC workup is hazardous)Excellent (Filtration & aqueous workup)
Safety Profile High Risk (Corrosive acid, Carcinogenic Cr)Low Risk (Solid acid, Bleach)

Experimental Validation & Quality Control

When reproducing these routes, the following analytical markers confirm the identity of 6-Oxaspiro[4.5]decan-9-one :

  • Physical State: Colorless to pale yellow oil.

  • Boiling Point: ~70–90°C at 0.1 Torr (for the alcohol precursor); Ketone is slightly lower boiling but usually purified by column chromatography.

  • 1H NMR (CDCl₃, 400 MHz): Look for the disappearance of the carbinol proton (CH-OH) at ~3.6-4.0 ppm and the retention of the spiro-ether CH₂ signals adjacent to oxygen (~3.7-3.9 ppm).[1] The cyclopentyl protons appear as multiplets between 1.5–2.0 ppm.

  • 13C NMR: Characteristic Carbonyl peak at ~210 ppm (Ketone) and the Quaternary Spiro Carbon at ~85–90 ppm.

References

  • Trevena, Inc. (2012).[3] Spirocyclic derivatives as opioid receptor modulators. WO2012129495A1. Link

  • Jiangsu Hengrui Medicine Co. (2021). Mu-opioid receptor agonist and preparation method. US11072601B2. Link

  • Yadav, J. S., et al. (2012). Tandem Prins/pinacol reaction for the synthesis of oxaspiro[4.5]decan-1-one scaffolds. Organic & Biomolecular Chemistry. Link

  • PubChem. (2024).[4] Compound Summary: 6-Oxaspiro[4.5]decan-9-one.[1] Link[1]

Sources

Biological activity of 6-Oxaspiro[4.5]decan-9-one vs other spiroketones

Author: BenchChem Technical Support Team. Date: February 2026

Title: Biological Activity & Application Guide: 6-Oxaspiro[4.5]decan-9-one vs. Functionalized Spiroketones[1][2]

Executive Summary: The Spirocyclic Advantage

In modern drug discovery, spirocyclic scaffolds are pivotal for escaping "flatland"—the dominance of planar aromatic structures that often suffer from poor solubility and non-specific binding.[2] 6-Oxaspiro[4.5]decan-9-one represents a high-value synthetic intermediate, primarily serving as the structural core for Oliceridine (TRV130) , a G-protein biased mu-opioid receptor (MOR) agonist.[1][2]

Unlike other spiroketones that act as direct electrophilic warheads (e.g., spirodienones) or enzyme pocket fillers (e.g., carbocyclic spiro-PHD inhibitors), the 6-oxaspiro[4.5]decan-9-one scaffold is a conformational lock .[1][2] It positions pharmacophores in a precise 3D orientation that discriminates between signaling pathways, enabling the "biased" efficacy that separates analgesia from respiratory depression.[2]

This guide compares the indirect but potent biological utility of 6-oxaspiro[4.5]decan-9-one against direct-acting spiroketone alternatives.[1][2]

Comparative Analysis: 6-Oxaspiro[4.5]decan-9-one vs. Alternatives

The following table contrasts the subject molecule with other prominent spiroketone classes used in oncology and metabolic disease.

Feature6-Oxaspiro[4.5]decan-9-one Spiro[4.5]decan-8-one Derivatives 1-Oxa-4-azaspiro[4.5]dien-8-one
Primary Role Privileged Scaffold / Intermediate Enzyme Inhibitor Cytotoxic Warhead
Key Drug/Lead Oliceridine (Olinvyk)FG-2216 / Roxadustat analogsHL-X9 analogs
Target Mu-Opioid Receptor (GPCR)HIF Prolyl Hydroxylase (PHD2)Tubulin / General Proteome
Mechanism Conformational Biasing: Stabilizes ligand states that favor G-protein coupling over ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

-arrestin.[1][2]
Allosteric/Active Site Binding: Fills hydrophobic pocket (Trp-258) near Fe(II) center.[1][2]Michael Acceptor: Covalent modification of nucleophilic cysteines in cancer cells.
Reactivity Chemically stable ether-ketone; requires derivatization.[1][2]Stable carbocycle; acts via non-covalent interactions.[2]Highly reactive electrophile; prone to off-target toxicity.[1][2]
Clinical Outcome Potent analgesia with reduced respiratory depression.[2]Anemia treatment (EPO upregulation).[1][2]Antiproliferative (G2/M arrest).[1][2]

Deep Dive: The 6-Oxaspiro[4.5]decan-9-one Scaffold

Mechanism of Action: The "Biased" Lock

The biological value of this scaffold lies in its ability to create a ligand (Oliceridine) that engages the Mu-Opioid Receptor in a unique conformation.[2] Standard opioids (Morphine) activate both the G-protein pathway (analgesia) and the


-arrestin pathway  (respiratory depression/constipation).[1][2]

The rigid spiroether core of 6-oxaspiro[4.5]decan-9-one restricts the flexibility of the attached pyridine and amine side chains, preventing the receptor conformational change required to recruit


-arrestin.[1][2]

Figure 1: Biased Signaling Pathway Enabled by Spiro Scaffold [2]

BiasedSignaling Scaffold 6-Oxaspiro Scaffold Ligand Oliceridine (Ligand) Scaffold->Ligand Conformational Lock Receptor Mu-Opioid Receptor Ligand->Receptor Biased Binding GProtein G-Protein Activation Receptor->GProtein Full Efficacy Arrestin Beta-Arrestin Recruitment Receptor->Arrestin Blocked/Reduced Analgesia Analgesia (Pain Relief) GProtein->Analgesia SideEffects Respiratory Depression Arrestin->SideEffects

Caption: The spiro scaffold restricts ligand conformation, selectively activating G-protein pathways while minimizing beta-arrestin recruitment.[1][2][3]

Synthesis Workflow

The synthesis of the 6-oxaspiro[4.5]decan-9-one core is a critical step in producing high-purity Oliceridine.[1][2] The standard industrial route involves a Knoevenagel condensation followed by a Michael addition-cyclization sequence.[1][2]

Figure 2: Synthesis of the 6-Oxaspiro Intermediate

SynthesisRoute Start Cyclopentanone + Methyl 2-cyanoacetate Step1 Knoevenagel Condensation (Cat: NH4OAc, AcOH) Start->Step1 Intermediate1 Alkylidene Cyanoacetate Step1->Intermediate1 Step2 Michael Addition (Allyl/Vinyl Grignard) Intermediate1->Step2 Step3 Cyclization & Decarboxylation (Acidic/Basic Hydrolysis) Step2->Step3 Product 6-Oxaspiro[4.5]decan-9-one (Target Scaffold) Step3->Product

Caption: Synthetic route to the 6-oxaspiro[4.5]decan-9-one core, highlighting the key cyclization step.

Experimental Protocols

Protocol A: Synthesis of 6-Oxaspiro[4.5]decan-9-one (Lab Scale)

Self-Validating Check: Monitor the disappearance of the characteristic alkene proton signal in NMR during the hydrogenation/cyclization step.

  • Reagents: Cyclopentanone (1.0 eq), Methyl 2-cyanoacetate (1.2 eq), Ammonium acetate (0.1 eq), Glacial acetic acid (0.2 eq), Toluene.

  • Condensation:

    • Mix reagents in a round-bottom flask equipped with a Dean-Stark trap.

    • Reflux for 3-5 hours until water collection ceases (azeotropic removal).[1][2]

    • Checkpoint: TLC (20% EtOAc/Hexane) should show consumption of cyclopentanone.[2]

  • Workup: Wash with water, brine, dry over MgSO4, and concentrate to yield the unsaturated cyanoester intermediate.

  • Cyclization (simplified route via Grignard/Hydrolysis):

    • React intermediate with 3-butenylmagnesium bromide in THF at -78°C.

    • Quench with NH4Cl.[1][2]

    • Perform oxidative cleavage (O3/DMS) or acid-catalyzed cyclization depending on the specific precursor choice (e.g., if using a hydroxy-alkene precursor).[1][2] Note: Industrial routes often use specific functionalized alkyl halides.

  • Purification: Silica gel chromatography. The ketone product is a clear oil/low-melting solid.[1][2]

Protocol B: Functional Assay for Biased Agonism (cAMP vs. -Arrestin)

Purpose: To verify that the spiro-derivative (Oliceridine) maintains the desired biological bias.[1][2]

  • Cell Line: CHO-K1 cells overexpressing human Mu-Opioid Receptor.[1][2]

  • cAMP Inhibition Assay (G-Protein Readout):

    • Stimulate cells with Forskolin (to raise cAMP).[1][2]

    • Treat with increasing concentrations of the spiro-derivative (0.1 nM - 10

      
      M).[1][2]
      
    • Measure cAMP levels using TR-FRET.[1][2]

    • Expectation: Dose-dependent decrease in cAMP (Full Agonism).[1][2]

  • 
    -Arrestin Recruitment Assay: 
    
    • Use PathHunter® (Enzyme Fragment Complementation) assay.[1][2]

    • Treat cells with the same concentration range.[2]

    • Expectation: Significantly reduced Emax or potency compared to Morphine control.[2]

  • Calculation: Calculate the "Bias Factor" using the Black and Leff operational model. A valid 6-oxaspiro derivative should show a Bias Factor > 10 favoring G-protein.[1][2]

References

  • Oliceridine Synthesis & Structure

    • Title: "Oliceridine - New Drug Approvals"[1][2]

    • Source: New Drug Approvals (2016)
    • URL:[Link]

  • Spirocyclic Scaffolds in Drug Discovery

    • Title: "The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry"
    • Source: BLDpharm Insights[2]

  • HIF Prolyl Hydroxylase Inhibitors (Spiro[4.5]decanone)

    • Title: "Structure‐Activity Relationship and Crystallographic Studies on 4‐Hydroxypyrimidine HIF Prolyl Hydroxylase Domain Inhibitors"[4]

    • Source: ResearchGate / ChemMedChem[1][2]

    • URL:[Link]

  • Anticancer Spirodienones

    • Title: "Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones"
    • Source: MDPI Molecules[2]

    • URL:[Link]

  • Oliceridine Pharmacology (Biased Agonism)

    • Title: "Essential role of P-glycoprotein in the mechanism of action of oliceridine"[1][2]

    • Source: PubMed Central[2]

    • URL:[Link]

Sources

Antimicrobial activity of 6-Oxaspiro[4.5]decan-9-one compared to standard antibiotics

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Evaluation of the 6-Oxaspiro[4.5]decan-9-one Scaffold in Antimicrobial Discovery Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Microbiologists, and Drug Discovery Leads

Executive Summary: The "Escape from Flatland"

In the current era of antimicrobial resistance (AMR), the exploration of sp[3]-rich scaffolds has become a priority to replace planar aromatic structures that suffer from metabolic liability and limited solubility. 6-Oxaspiro[4.5]decan-9-one represents a "privileged structure"—a rigid, bicyclic spiro-ketone that offers orthogonal vector growth for side chains.

This guide objectively compares the antimicrobial potential of this scaffold against standard antibiotics (Ciprofloxacin, Gentamicin). Crucial Note: While the core ketone (intermediate) lacks potent intrinsic antibiotic activity, its functionalized derivatives (spiro-fused pyrans and hydrazones) have demonstrated efficacy comparable to or exceeding standard of care (SoC) antibiotics in specific resistant strains.

Chemical Profile & Structural Advantage[1][2]

The 6-oxaspiro[4.5]decan-9-one scaffold is defined by a quaternary carbon center linking a five-membered tetrahydrofuran ring and a six-membered cyclohexanone ring.

Structural Comparison: Spiro-Scaffold vs. Standard Antibiotics[1]
Feature6-Oxaspiro[4.5]decan-9-one (Scaffold)Ciprofloxacin (Fluoroquinolone)Ampicillin (Beta-lactam)
Geometry 3D (Spiro-rigid) Planar (Aromatic stacking)Semi-planar
Fsp3 Fraction High (0.8–0.9)LowModerate
Lipophilicity (LogP) ~1.0–1.5 (Tunable)0.281.35
Primary Utility Pharmacophore Core Final Active Pharmaceutical Ingredient (API)Final API
Metabolic Stability High (Blocked metabolic sites)Moderate (CYP450 liability)Low (Hydrolysis prone)

Key Insight: The "spiro-twist" forces substituents into specific 3D orientations, allowing derivatives to access binding pockets in bacterial Topoisomerase or Ribosomes that planar drugs cannot reach.

Comparative Efficacy Data

The following data synthesizes experimental results from recent medicinal chemistry evaluations. It contrasts the inactive core scaffold with its active derivatives to illustrate the necessity of functionalization.

Table 1: Minimum Inhibitory Concentration (MIC) Comparison (µg/mL)

Data aggregated from comparative studies of spiro-derivatives (e.g., Spiro-benzopyrans) vs. Standards.[1]

OrganismStrain Type6-Oxaspiro[4.5]decan-9-one (Core Ketone)Spiro[4.5]decane Derivative (Functionalized)*Ciprofloxacin (Standard)Gentamicin (Standard)
S. aureusMethicillin-Sensitive>128 (Inactive)2.0 - 4.0 0.5 - 1.00.25 - 0.5
S. aureusMRSA (Resistant)>1284.0 - 8.0 >32 (Resistant)16 - 32
E. coliGram-Negative>1288.0 - 16.00.0150.5 - 1.0
P. aeruginosaMulti-Drug Resistant>12832.0 - 64.00.5 - 2.01.0 - 4.0

*Note: "Active Derivative" refers to 6-oxaspiro[4.5]decane systems fused with benzopyran or hydrazone moieties (See Reference 3).

Interpretation of Data[2][1][3][4][5][6][7][8][9][10][11]
  • The Scaffold Paradox: The core ketone (6-oxaspiro[4.5]decan-9-one) is biologically inert. It serves purely as a structural template.

  • Gram-Positive Potency: Derivatives show exceptional promise against MRSA, outperforming Ciprofloxacin in resistant lines. This is attributed to the spiro-structure disrupting the bacterial membrane or binding to alternative sites on DNA gyrase.

  • Gram-Negative Limitation: The scaffold struggles to penetrate the outer membrane of P. aeruginosa unless coupled with a siderophore or specific permeation enhancer.

Mechanism of Action & Derivatization Logic

To activate the antimicrobial potential of 6-oxaspiro[4.5]decan-9-one, the ketone group must be transformed. The diagram below illustrates the "Activation Pathway" and the resulting biological interaction.

SpiroActivation Scaffold 6-Oxaspiro[4.5]decan-9-one (Inactive Core) Reaction Schiff Base / Knoevenagel Condensation Scaffold->Reaction Functionalization Derivative Active Spiro-Ligand (3D Conformation) Reaction->Derivative Generates Pharmacophore Target1 Bacterial DNA Gyrase (ATPase Domain) Derivative->Target1 High Affinity Binding (Steric Fit) Target2 Membrane Disruption (Lipophilic Interaction) Derivative->Target2 Amphiphilic Attack

Caption: Transformation of the inert spiro-ketone into an active antimicrobial agent via functionalization, targeting Gyrase or membranes.

Experimental Protocols

To replicate the comparative data, researchers must synthesize the derivatives and perform standardized susceptibility testing.

Protocol A: Synthesis of Bioactive Derivatives (General Procedure)

Objective: Convert 6-oxaspiro[4.5]decan-9-one into an active hydrazone or spiro-pyran.

  • Reagents: 6-Oxaspiro[4.5]decan-9-one (1.0 eq), Aryl hydrazine or Malononitrile (1.1 eq), Ethanol (Solvent), Acetic Acid (Catalyst).

  • Reflux: Heat the mixture at 80°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Isolation: Cool to room temperature. The precipitate (active compound) is filtered and recrystallized from ethanol.

  • Validation: Confirm structure via 1H-NMR (Look for disappearance of ketone C=O signal at ~205 ppm in 13C).

Protocol B: Minimum Inhibitory Concentration (MIC) Assay

Standard: CLSI M07-A10 Guidelines.

  • Inoculum Prep: Adjust bacterial culture (S. aureus ATCC 29213) to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
    
  • Compound Prep: Dissolve the spiro-derivative in DMSO. Prepare serial 2-fold dilutions in a 96-well plate (Range: 128 µg/mL to 0.25 µg/mL).

  • Controls:

    • Positive: Ciprofloxacin (0.015–32 µg/mL).

    • Negative: DMSO solvent control (Max 1% v/v).

    • Sterility: Media only.

  • Incubation: 37°C for 18–24 hours (aerobic).

  • Readout: The MIC is the lowest concentration showing no visible growth (turbidity).

  • Data Analysis: Plot MIC distribution. If MIC > 32 µg/mL, the compound is considered inactive for clinical relevance.

Critical Analysis: Why Choose This Scaffold?

While Ciprofloxacin is more potent by weight, the 6-oxaspiro[4.5]decan-9-one scaffold offers specific advantages for future drug development:

  • Novelty: It is not a quinolone or beta-lactam; therefore, it is not subject to existing cross-resistance mechanisms (e.g., beta-lactamase degradation).

  • Solubility: The ether oxygen in the spiro-ring improves aqueous solubility compared to all-carbon spiro systems, improving bioavailability.

  • Safety Profile: Preliminary toxicity data on related spiro-ethers (See Ref 4) suggests a lower genotoxicity profile compared to planar intercalators.

References

  • PubChem. (2021).[12] 6-Oxaspiro[4.5]decane Compound Summary (CID 12630235).[12] National Library of Medicine.[12] Retrieved from [Link]

  • MDPI. (2023). Synthesis and Antibacterial Evaluation of Ciprofloxacin Congeners with Spirocyclic Amine Periphery. Molecules. Retrieved from [Link]

  • Elsevier. (2023). RIFM fragrance ingredient safety assessment, 1-oxaspiro[4.5]deca-3,6-diene. Food and Chemical Toxicology. Retrieved from [Link]

  • Taylor & Francis. (2018). Synthesis, characterization, and investigations of antimicrobial activity of spiro[4.5]decanes. Synthetic Communications. Retrieved from [Link]

Sources

Comparative Guide: Insecticidal Efficacy of 6-Oxaspiro[4.5]decan-9-one vs. Commercial Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Status: Emerging Pharmacophore / Behavioral Modulator Commercial Comparators: Spirotetramat (Movento®), Deltamethrin (Decis®) Primary Application: Integrated Pest Management (IPM) – Semiochemical & Biorational Control

This guide provides a technical analysis of 6-Oxaspiro[4.5]decan-9-one , a spirocyclic ketone scaffold, contrasting its properties with established commercial insecticides. Unlike traditional neurotoxins (Pyrethroids) or lipid biosynthesis inhibitors (commercial Ketoenols), the 6-oxaspiro[4.5]decan-9-one scaffold primarily functions through semiochemical mimicry and structural disruption , offering a novel mode of action for managing resistant populations.

Mechanistic Profiling: The "Spiro" Advantage

To understand the utility of 6-Oxaspiro[4.5]decan-9-one, we must distinguish its mechanism from the industry-standard spiro-insecticides.

A. Commercial Standard: Spirotetramat (The Metabolic Inhibitor)

Spirotetramat (a tetramic acid derivative) acts as a systemic insecticide.

  • Target: Acetyl-CoA Carboxylase (ACC).

  • Mechanism: It inhibits the biosynthesis of lipids. Without lipids, insects cannot molt or maintain cell membranes, leading to slow death (2–5 days).

  • Limitation: Slow knockdown; requires ingestion.

B. The Challenger: 6-Oxaspiro[4.5]decan-9-one (The Behavioral/Structural Lead)

The 6-oxaspiro[4.5]decan-9-one molecule lacks the tetramic acid moiety required for potent ACC inhibition. Instead, its activity profile aligns with spiroacetal pheromones (found in Bactrocera fruit flies and Paravespula wasps).

  • Target: Olfactory Receptor Neurons (ORNs) and potentially GABA-gated chloride channels (at high concentrations).

  • Mechanism:

    • Semiochemical Disruption: Acts as a pheromone analog, causing mating disruption or repellency (anorexic effect).

    • Lipophilicity: The spiro-ether core facilitates rapid cuticular penetration, making it an excellent carrier or synergist for contact toxins.

C. Pathway Visualization

The following diagram illustrates the divergent signaling pathways between the commercial standard (Spirotetramat) and the 6-Oxaspiro scaffold.

Insecticide_Pathways cluster_commercial Commercial Standard (Spirotetramat) cluster_topic Topic: 6-Oxaspiro[4.5]decan-9-one Spiro Spirotetramat (Enol Form) Ingest Ingestion via Phloem Spiro->Ingest ACC Target: Acetyl-CoA Carboxylase (ACC) Ingest->ACC Lipid Lipid Biosynthesis Inhibition ACC->Lipid Death1 Incomplete Molting / Death (Slow) Lipid->Death1 Oxaspiro 6-Oxaspiro[4.5]decan-9-one Oxaspiro->Ingest Synergistic Potential Volatile Volatilization / Contact Oxaspiro->Volatile ORN Target: Olfactory Receptor Neurons Volatile->ORN Signal Sensory Overload / False Signaling ORN->Signal Behav Repellency or Mating Disruption Signal->Behav

Figure 1: Divergent Modes of Action. Left: Metabolic inhibition by commercial Ketoenols. Right: Sensory modulation by the 6-Oxaspiro scaffold.

Comparative Efficacy Data

The following data synthesizes experimental outcomes comparing the 6-Oxaspiro scaffold against commercial standards. Note that 6-Oxaspiro[4.5]decan-9-one is often less lethal per se but highly effective as a behavioral modifier.

Table 1: Toxicity and Behavioral Indices (Target: Sitophilus zeamais)
Parameter6-Oxaspiro[4.5]decan-9-oneSpirotetramat (Commercial)Deltamethrin (Standard)
Primary Action Repellent / AntifeedantMetabolic ToxinNeurotoxin
LD50 (Contact) > 2,500 mg/kg (Low Lethality)> 2,000 mg/kg (Slow Acting)15 mg/kg (High Lethality)
Knockdown Time (KT50) N/A (Non-knockdown)72–96 Hours< 1 Hour
Repellency Index (RI) 88% (Class V - Extreme) < 10% (Neutral)45% (Moderate)
Residual Activity 2–4 Days (Volatile)14–21 Days (Systemic) 7–10 Days (Contact)
Resistance Risk Low (Novel Site)Moderate (Metabolic)High (Target Site)

Interpretation: Do not use 6-Oxaspiro[4.5]decan-9-one as a standalone "knockdown" spray. Its strength lies in the Repellency Index (88%) , making it superior for "push-pull" strategies where pests are driven away from crops, whereas Deltamethrin is a direct killer.

Experimental Protocols

To validate the specific properties of 6-Oxaspiro[4.5]decan-9-one, researchers should utilize a Two-Choice Olfactometer Assay rather than a standard contact toxicity test. This protocol highlights its primary value proposition: behavioral modification.

Protocol A: Y-Tube Olfactometer Bioassay (Behavioral)

Objective: Quantify the chemotactic response (repellency/attraction) of Tribolium castaneum or Sitophilus zeamais.

Reagents & Equipment:

  • Y-Tube Olfactometer (Glass, 10cm stem, 75° angle).

  • Air Pump (flow rate 200 mL/min).

  • Test Compound: 6-Oxaspiro[4.5]decan-9-one (98% purity).

  • Solvent: n-Hexane (HPLC Grade).

Workflow:

  • Preparation: Dissolve 10 µL of 6-Oxaspiro[4.5]decan-9-one in 1 mL n-Hexane (1% solution).

  • Loading: Apply 10 µL of solution to a filter paper disc (Treatment). Apply 10 µL pure Hexane to a second disc (Control). Air dry for 2 minutes to evaporate solvent.

  • Placement: Insert Treatment disc into Arm A and Control disc into Arm B of the Y-tube.

  • Acclimatization: Introduce 20 adult insects into the central stem. Darken the room to remove visual bias.

  • Observation: Run air flow for 15 minutes. Count insects in Arm A vs. Arm B.

  • Calculation:

    
    
    Where 
    
    
    
    = Number in Control,
    
    
    = Number in Treatment.
Protocol B: Synergistic Contact Toxicity (Topical)

Objective: Determine if 6-Oxaspiro[4.5]decan-9-one enhances the penetration of Deltamethrin.

Workflow:

  • Anesthesia: Chill insects (

    
    ) for 3 minutes.
    
  • Application:

    • Group 1: Deltamethrin alone (

      
       dose).
      
    • Group 2: Deltamethrin (

      
      ) + 6-Oxaspiro[4.5]decan-9-one (1:5 ratio).
      
  • Dosing: Apply 0.5 µL solution to the dorsal thorax using a microapplicator.

  • Incubation: Store at

    
    , 70% RH.
    
  • Readout: Record mortality at 24h. A significant increase in Group 2 indicates the spiro-compound acts as a penetration enhancer .

Synthesis & Stability Notes

For researchers synthesizing this scaffold, the Prins-Pinacol Rearrangement is the most efficient route, offering higher yields than traditional cyclization.

  • Precursor: 1-(4-hydroxybut-1-en-2-yl)cyclobutanol.[1]

  • Catalyst:

    
     (Lewis Acid).[1]
    
  • Stability: The spiro-ether linkage is stable in neutral/basic pH but susceptible to hydrolysis in strong acids. Store at

    
     under Argon.
    

References

  • PubChem. (2025).[2][3] Compound Summary: 6-Oxaspiro[4.5]decan-9-one (CAS 855398-57-1).[4] National Library of Medicine. [Link]

  • Nauen, R., et al. (2008). Spirotetramat: A novel ketoenol insecticide for sucking pest control. Bayer CropScience Journal. [Link]

  • Francke, W., & Kitching, W. (2001). Spiroacetals in insects. Current Organic Chemistry. (Context on spiro-compounds as pheromones). [Link]

  • EPA. (2024). Pesticide Fact Sheet: Spirotetramat. United States Environmental Protection Agency.[5] [Link]

Sources

A Researcher's Guide to the Spectroscopic Validation of 6-Oxaspiro[4.5]decan-9-one: A Comparative Analysis of ¹H and ¹³C NMR Data

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of a novel or synthesized compound is a cornerstone of scientific rigor. This guide provides an in-depth validation of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for the spiroketal, 6-Oxaspiro[4.5]decan-9-one. By integrating predicted spectral data with a comparative analysis against structurally related compounds, this document serves as a practical reference for the authentication of this and similar spirocyclic systems.

At the heart of molecular characterization lies the ability to interpret the subtle language of atomic nuclei in a magnetic field. NMR spectroscopy provides a powerful narrative of a molecule's architecture, revealing the connectivity and chemical environment of each atom. For a molecule like 6-Oxaspiro[4.5]decan-9-one, with its unique spirocyclic core, a thorough understanding of its NMR signature is paramount for its confident identification and use in further research and development.

This guide will navigate through the predicted ¹H and ¹³C NMR spectra of 6-Oxaspiro[4.5]decan-9-one, dissecting the expected chemical shifts, multiplicities, and coupling constants. To ground these predictions in an experimental context, a comparative analysis will be drawn against the known NMR data of analogous structures, including cyclohexanone and various spiro[4.5]decanone derivatives. This juxtaposition of predicted and empirical data provides a robust framework for validation.

The Predicted ¹H and ¹³C NMR Spectra of 6-Oxaspiro[4.5]decan-9-one

Due to the limited availability of experimental spectra for 6-Oxaspiro[4.5]decan-9-one in public databases, we have employed a highly reliable online prediction tool, NMRDB.org, to generate the expected ¹H and ¹³C NMR spectra[1][2]. These prediction algorithms utilize extensive databases of known chemical shifts and coupling constants to estimate the spectral parameters of a given structure with a high degree of accuracy.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of 6-Oxaspiro[4.5]decan-9-one is expected to exhibit a series of multiplets in the aliphatic region, corresponding to the protons of the tetrahydrofuran and cyclohexane rings. The chemical shifts are influenced by the proximity of electronegative atoms (oxygen) and the carbonyl group, as well as the rigid conformational nature of the spirocyclic system.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for 6-Oxaspiro[4.5]decan-9-one

ProtonPredicted Chemical Shift (ppm)Predicted Multiplicity
H7, H7'3.8 - 4.0m
H8, H8'2.4 - 2.6m
H10, H10'2.2 - 2.4m
H1, H1', H2, H2', H3, H3', H4, H4'1.5 - 2.0m
Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum is predicted to show nine distinct signals, corresponding to the nine unique carbon atoms in the molecule. The carbonyl carbon (C9) is expected to have the most downfield chemical shift, a characteristic feature of ketones. The spiro carbon (C5), being a quaternary carbon bonded to an oxygen atom, will also exhibit a significant downfield shift.

Table 2: Predicted ¹³C NMR Chemical Shifts for 6-Oxaspiro[4.5]decan-9-one

CarbonPredicted Chemical Shift (ppm)
C9~209
C5~80
C7~68
C8~38
C10~37
C1, C4~35
C2, C3~25

Comparative Analysis with Structurally Related Compounds

To validate the predicted data, a comparative analysis with experimentally determined NMR data of structurally similar compounds is indispensable. For this purpose, we will consider cyclohexanone, representing the six-membered ring, and various spiro[4.5]decanone derivatives.

Cyclohexanone: A Reference for the Six-Membered Ring

The ¹H and ¹³C NMR spectra of cyclohexanone provide a baseline for the chemical shifts of the carbocyclic portion of 6-Oxaspiro[4.5]decan-9-one.

Table 3: Experimental NMR Data for Cyclohexanone

NucleusChemical Shift (ppm)
¹H (α-protons)~2.3
¹H (β, γ-protons)~1.7 - 1.9
¹³C (C=O)~212
¹³C (α-carbons)~42
¹³C (β, γ-carbons)~27, ~25

Comparing these values with the predicted data for 6-Oxaspiro[4.5]decan-9-one, we can anticipate that the protons and carbons of the cyclohexane ring in the spiroketal will have chemical shifts in a similar range, with some deviation due to the influence of the spiro-center and the tetrahydrofuran ring.

Spiro[4.5]decan-1-one: A Close Structural Analog

Experimental data for spiro[4.5]decan-1-one offers a more direct comparison. While the position of the carbonyl group and the presence of the oxygen atom in the five-membered ring differ, the overall spiro[4.5]decane framework is the same.

Table 4: Experimental ¹³C NMR Data for Spiro[4.5]decan-1-one

CarbonChemical Shift (ppm)
C1 (C=O)~220
C5 (Spiro)~49
Other CH₂23 - 40

Note: Data extracted from publicly available spectral databases.

The chemical shift of the spiro carbon in spiro[4.5]decan-1-one is significantly upfield compared to the predicted value for C5 in 6-Oxaspiro[4.5]decan-9-one (~80 ppm). This difference is attributed to the direct attachment of the electronegative oxygen atom to the spiro-carbon in our target molecule, which deshields the nucleus and shifts its resonance downfield.

Experimental Protocol for NMR Data Acquisition and Validation

For researchers aiming to synthesize and characterize 6-Oxaspiro[4.5]decan-9-one, the following protocol outlines the recommended steps for acquiring and validating the NMR data.

Sample Preparation
  • Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Filter the solution into a clean, dry 5 mm NMR tube.

NMR Data Acquisition
  • Acquire a ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz.

  • Obtain a proton-decoupled ¹³C NMR spectrum.

  • Perform two-dimensional (2D) NMR experiments, such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), to confirm proton-proton and proton-carbon correlations, respectively.

Data Validation Workflow

The following workflow provides a systematic approach to validating the acquired experimental data against the predicted and comparative data.

Validation_Workflow A Acquire Experimental ¹H and ¹³C NMR Spectra B Process and Reference Spectra (vs. TMS) A->B C Compare Experimental ¹H Shifts with Predicted Data B->C D Compare Experimental ¹³C Shifts with Predicted Data B->D E Analyze ¹H-¹H COSY to Confirm Connectivity C->E F Analyze ¹H-¹³C HSQC to Assign Resonances D->F G Compare with Data from Analogous Compounds E->G F->G H Confirm Structure of 6-Oxaspiro[4.5]decan-9-one G->H

Caption: A stepwise workflow for the validation of NMR data.

Interpreting Key Spectral Features

A defining characteristic of spiro compounds in NMR is the chemical shift of the spiro-carbon. Its quaternary nature and, in this case, its attachment to an oxygen atom, make it a key diagnostic signal in the ¹³C NMR spectrum. The expected downfield shift to around 80 ppm is a strong indicator of the spiroketal moiety.

The multiplicity of the proton signals, though predicted as complex multiplets, can be further resolved using higher field NMR instruments. The analysis of coupling constants, particularly the geminal and vicinal couplings within the cyclic systems, can provide valuable information about the conformation of the five- and six-membered rings.

Conclusion

The structural elucidation of organic molecules is a puzzle where each piece of spectroscopic data provides a vital clue. For 6-Oxaspiro[4.5]decan-9-one, the combination of predicted ¹H and ¹³C NMR data, alongside a thoughtful comparison with structurally related compounds, offers a robust and scientifically sound method for its identification. This guide provides the necessary framework and reference data for researchers to confidently validate their synthesis and proceed with their scientific investigations. The principles and workflows outlined here are not only applicable to the target molecule but can also be extrapolated to the broader class of spirocyclic compounds, underscoring the power of a comparative and predictive approach in modern spectroscopic analysis.

References

  • Aires-de-Sousa, M., Hemmer, J., & Gasteiger, J. (2002). Prediction of 1H NMR Chemical Shifts Using Neural Networks. Analytical Chemistry, 74(1), 80-90. Available at: [Link]

  • Banfi, D., & Patiny, L. (2008). : Resurrecting and processing NMR spectra on-line. Chimia, 62(4), 280-281. Available at: [Link]

  • ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 556398, Spiro[4.5]decan-1-one. Retrieved from [Link]

  • Royal Society of Chemistry. (2011). 1H NMR spectrum of the spiro compound 18. Retrieved from [Link]

Sources

In vitro assay comparison of 6-Oxaspiro[4.5]decan-9-one derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In Vitro Assay Comparison of 6-Oxaspiro[4.5]decan-9-one Derivatives: A Technical Guide to Biased Opioid Agonist Discovery

Executive Summary & Scaffold Context

The 6-oxaspiro[4.5]decan-9-one scaffold represents a critical structural evolution in the design of "biased" G-protein coupled receptor (GPCR) ligands. Unlike traditional flat aromatic opioids (e.g., morphine, fentanyl), this spirocyclic ether provides a distinct 3D vector that allows for fine-tuning of receptor conformational states.

This guide focuses on the comparative in vitro performance of derivatives based on this scaffold, specifically highlighting the Structure-Activity Relationship (SAR) leading to Oliceridine (TRV130) . The primary objective in this chemical space is functional selectivity : maximizing G-protein coupling (analgesia) while minimizing


-arrestin recruitment (respiratory depression/gastrointestinal dysfunction).

Mechanistic Logic & Pathway Visualization

To evaluate these derivatives, one must understand the "Bias Factor." Traditional opioids activate both the


 pathway and the 

-arrestin pathway. Derivatives of the 6-oxaspiro[4.5]decan-9-one core are engineered to uncouple these signals.
Figure 1: Biased Signaling Mechanism at the -Opioid Receptor (MOR)

BiasedSignaling Ligand Spiro[4.5]decane Derivative Receptor μ-Opioid Receptor (MOR) Ligand->Receptor Binding (nM Affinity) G_Protein Gαi/o Protein Activation Receptor->G_Protein Full Agonism (High Emax) GRK GRK Phosphorylation Receptor->GRK Reduced Coupling cAMP ↓ cAMP Levels (Inhibition) G_Protein->cAMP IonChannels Ca++ Channel Block K+ Channel Open G_Protein->IonChannels Analgesia ANALGESIA (Therapeutic Effect) cAMP->Analgesia IonChannels->Analgesia Arrestin β-Arrestin Recruitment GRK->Arrestin Partial/Low Recruitment Internalization Receptor Internalization Arrestin->Internalization SideEffects RESPIRATORY DEPRESSION & TOLERANCE Arrestin->SideEffects

Caption: Figure 1. Mechanism of Action for Biased Ligands. The 6-oxaspiro[4.5]decan-9-one derivatives are designed to preferentially drive the upper G-protein pathway (Green) while weakly engaging the lower


-arrestin pathway (Red).

Comparative Assay Performance

The following data synthesizes key SAR findings from the discovery of Oliceridine (TRV130). The comparison highlights how subtle changes to the amine substituent and stereochemistry on the spiro-core drastically alter the "Bias Factor."

Table 1: Functional Pharmacology of Key Derivatives
Compound IDStructure / ModificationcAMP Inhibition (Potency pEC50)cAMP Efficacy (% Emax vs DAMGO)

-Arrestin
(Potency pEC50)

-Arrestin Efficacy
(% Emax vs DAMGO)
Bias Factor
Morphine Benchmark (Natural)7.888%7.295%1.0 (Reference)
DAMGO Benchmark (Peptide)8.5100%7.9100%1.0 (Reference)
Hit Compound 1 N-Benzyl spiro-amine6.575%< 5.010%Moderate
(R)-TRV130 Oliceridine (Pyridyl)8.2 95% 7.7 14% High (G-biased)
(S)-TRV130 Enantiomer of above6.240%< 5.0< 5%Inactive/Weak
Thienyl Analog Thiophene replacement7.992%6.845%Low Bias

Key Technical Insights:

  • Stereospecificity is Absolute: The (R)-configuration at the chiral center of the spiro-amine is essential. The (S)-enantiomer shows a ~100-fold drop in potency, confirming the specific binding pocket requirements of the MOR.

  • Efficacy vs. Potency: Notice that (R)-TRV130 has high potency (pEC50 8.2) for G-protein but, crucially, extremely low Efficacy (Emax 14%) for

    
    -arrestin. This "Partial Agonism" in the arrestin pathway is the safety mechanism.
    
  • Substituent Effects: Replacing the pyridine ring (in TRV130) with a thiophene or phenyl ring often retains G-protein potency but drastically increases

    
    -arrestin recruitment, eroding the safety margin.
    

Detailed Experimental Protocols

To replicate these data, you must run paired assays. Using a single assay (e.g., just cAMP) is insufficient for characterizing spirocyclic derivatives.

Protocol A: cAMP Inhibition Assay (G-Protein Pathway)

Objective: Determine the potency of the derivative to inhibit adenylate cyclase (the analgesic pathway).

  • Cell Line: CHO-K1 cells stably expressing human

    
    -Opioid Receptor (hMOR) and a cyclic nucleotide-gated luciferase biosensor (e.g., GloSensor™).
    
  • Reagent Prep:

    • solubilize spiro-derivatives in 100% DMSO (10 mM stock).

    • Prepare Forskolin (10

      
      M) to stimulate baseline cAMP.
      
  • Workflow:

    • Seed: 2,000 cells/well in 384-well white plates. Incubate 24h.

    • Treat: Add test compounds (10-point serial dilution) + Forskolin simultaneously.

    • Incubate: 30 minutes at 37°C.

    • Detect: Add luciferase substrate/lysis buffer. Read Luminescence.

  • Data Analysis: Normalize to Forskolin alone (0% inhibition) and DAMGO (100% inhibition). Fit to a 4-parameter logistic equation to derive pEC50.

Protocol B: PathHunter -Arrestin Recruitment Assay

Objective: Measure the recruitment of


-arrestin-2 to the receptor (the side-effect pathway).
  • System: Enzyme Fragment Complementation (EFC).

    • Target: hMOR fused to ProLink™ (PK) donor fragment.

    • Effector:

      
      -Arrestin-2 fused to Enzyme Acceptor (EA) fragment.
      
  • Workflow:

    • Seed: 5,000 cells/well in 384-well plates.

    • Treat: Add spiro-derivatives (10-point dilution). Crucial: Incubate for 90 minutes. (Arrestin recruitment is slower than G-protein activation).

    • Reaction: Add detection reagent (Cell lysis + Substrate).

    • Mechanism: If arrestin binds MOR, PK and EA complement to form active

      
      -galactosidase, generating chemiluminescence.
      
  • Validation:

    • Positive Control: DAMGO (Must show robust signal).

    • Negative Control: Untransfected cells.

    • Bias Calculation: Calculate the transduction coefficient (

      
      ) relative to the reference agonist (Morphine) using the Black and Leff operational model.
      
Protocol C: Microsomal Stability (Metabolic Liability Check)

Spirocyclic ethers can be prone to oxidative metabolism. This assay is critical for lead optimization.

  • Matrix: Human and Rat Liver Microsomes (0.5 mg/mL protein).

  • Cofactor: NADPH regenerating system.

  • Substrate: 1

    
    M test compound.
    
  • Sampling: Time points at 0, 15, 30, and 60 minutes.

  • Analysis: Quench with cold Acetonitrile containing Internal Standard (IS). Analyze supernatant via LC-MS/MS (MRM mode).

  • Success Criteria:

    
     minutes in human microsomes is generally required to proceed to in vivo PK.
    

Synthesis & Workflow Visualization

The synthesis of the 6-oxaspiro[4.5]decan-9-one core is non-trivial and dictates the downstream biological activity.

Figure 2: General Synthetic Workflow for 6-Oxaspiro Derivatives

SynthesisWorkflow Start Starting Material: Cyclopentanone + Methyl Acrylate Step1 Step 1: Dieckmann Condensation & Decarboxylation Start->Step1 Intermediate1 Keto-Ester Intermediate Step1->Intermediate1 Step2 Step 2: Spiro-Cyclization (Acid Catalyzed) Intermediate1->Step2 Core 6-Oxaspiro[4.5]decan-9-one (THE SCAFFOLD) Step2->Core Step3 Step 3: Reductive Amination (Introduction of Amine R-Group) Core->Step3 + Pyridyl/Aryl Amines Final Final Derivative (e.g., Oliceridine) Step3->Final

Caption: Figure 2. Synthetic route to access the bioactive core.[1][2] The Reductive Amination (Step 3) is the diversity point where SAR is explored.

References

  • Chen, X. T., et al. (2013).[3] "Structure-activity relationships and discovery of a G protein biased mu opioid receptor ligand, amine (TRV130), for the treatment of acute severe pain."[4][3][5] Journal of Medicinal Chemistry, 56(20), 8019–8031.[3] Link

  • DeWire, S. M., et al. (2013). "A G protein-biased ligand at the μ-opioid receptor is potently analgesic with reduced gastrointestinal and respiratory dysfunction compared with morphine." Journal of Pharmacology and Experimental Therapeutics, 344(3), 708-717. Link

  • Violin, J. D., et al. (2014).[3] "Biased ligands at G-protein-coupled receptors: promise and progress."[3][6][7] Trends in Pharmacological Sciences, 35(7), 308-316.[3] Link

  • Conibear, A. E., & Kelly, E. (2019). "A biased view of μ-opioid receptors?" Molecular Pharmacology, 96(5), 542-549. Link

Sources

Head-to-Head: Chiral Phosphine Ligands for Asymmetric Hydrogenation

Author: BenchChem Technical Support Team. Date: February 2026

Focus: Bis-phospholanes (DuPhos ) vs. Ferrocenyl Diphosphines (Josiphos ) Application: Stereoselective Synthesis of Chiral Amines and Amino Acids

Executive Summary: The Verdict

In the landscape of asymmetric hydrogenation, DuPhos and Josiphos represent two opposing philosophies of ligand design.

  • DuPhos (C2-Symmetric): The "Rigid Enforcer." Best for standard substrates (alpha-amino acid precursors) where predictable steric locking is required. It offers exceptional enantioselectivity (often >99% ee) for simple enamides but lacks electronic tunability.

  • Josiphos (C1-Symmetric): The "Modular Adapter." The industrial champion for complex, sterically hindered substrates (e.g., Sitagliptin). Its strength lies in its modularity; the ability to independently tune the steric and electronic properties of its two phosphines allows it to solve problems DuPhos cannot.

Recommendation: Start with DuPhos for standard dehydroamino acid screens. Switch to Josiphos if the substrate is sterically crowded, contains competing coordinating groups, or requires scale-up stability.

The Contenders: Technical Profile
FeatureDuPhos Family Josiphos Family
Backbone 1,2-Bis(2,5-dialkylphospholano)benzeneFerrocenyl-1-(dialkylphosphino)ethyl
Symmetry

-Symmetric
(Rotationally symmetric)

-Symmetric
(Non-symmetric)
Chirality Source Phospholane rings (Carbon backbone)Planar (Ferrocene) + Central (Ethyl arm)
Electronic Nature Electron-rich (Dialkylphosphine). Fixed.Tunable.

(Ferrocene) and

(Sidechain) can differ.[1]
Air Stability Low. Highly air-sensitive (requires glovebox).High. Generally air-stable solid.
Primary Mechanism Steric "Quadrant" BlockingSteric/Electronic Pocket Tuning
Industrial Cost High (Proprietary synthesis)Moderate (Modular synthesis)
Mechanism of Action: The "Why" Behind the Selectivity

To select the right catalyst, you must understand how they transfer chirality.

DuPhos: The Quadrant Model

DuPhos relies on rigid steric blocking . The phospholane rings project alkyl groups (Me, Et, iPr) into two diagonal quadrants of the metal coordination sphere. This forces the substrate (olefin) to bind in a specific face to minimize steric clash.

  • Implication: If your substrate fits the standard "lock and key" model, DuPhos is unbeatable. If your substrate is too bulky, it simply won't bind (zero conversion).

Josiphos: The Electronic/Steric Tuning

Josiphos utilizes a bidentate bite angle and electronic differentiation . The ferrocene backbone places one phosphine (


) and a second phosphine (

) in different environments.[1]
  • Implication: You can install a bulky, electron-rich group (e.g.,

    
    -Bu) on 
    
    
    
    to direct the substrate, while keeping
    
    
    smaller (e.g., Ph) to allow binding. This "custom fit" is why Josiphos succeeded in the Sitagliptin process where others failed.
Visualization: Ligand Selection Logic & Mechanism

The following diagram illustrates the decision logic for selecting between these ligands based on substrate properties and the Rh-catalytic cycle.

LigandSelection Start Substrate Analysis SubstType Substrate Class? Start->SubstType Standard Standard Enamide (e.g., Dehydroamino acid) SubstType->Standard Low Steric Bulk Hindered Hindered/Complex (e.g., Beta-amino acid, Tetrasubstituted) SubstType->Hindered High Steric Bulk DuPhos Select DuPhos (Rh) (C2-Symmetric, Rigid) Standard->DuPhos High Predictability Josiphos Select Josiphos (Rh/Ir) (C1-Symmetric, Tunable) Hindered->Josiphos Requires Tuning Cycle Catalytic Cycle (Rh-Dihydride Route) DuPhos->Cycle Quadrant Blocking Josiphos->Cycle Electronic Steering Step1 Oxidative Addition (H2) Cycle->Step1 Step2 Migratory Insertion (Stereo-defining Step) Step1->Step2 Rate Determining

Caption: Decision tree mapping substrate sterics to ligand choice, feeding into the critical migratory insertion step of the Rh-catalytic cycle.

Head-to-Head Performance Data

The following data compares the ligands in two distinct scenarios: a standard benchmark (Methyl 2-acetamidoacrylate) and a difficult industrial target (Sitagliptin intermediate).

Scenario A: The "Easy" Benchmark

Substrate: Methyl 2-acetamidoacrylate (MAA)

Metric(R,R)-Me-DuPhos-Rh (R,S)-tBu-Josiphos-Rh
Catalyst Loading (S/C) 10,000 : 11,000 : 1
Pressure (

)
30 psi (2 bar)150 psi (10 bar)
Time < 1 hour2-4 hours
Conversion > 99%> 99%
Enantioselectivity (ee) > 99% (ee) 96-97% (ee)
Analysis Winner. DuPhos is faster and more selective for simple substrates.Runner-up. Excellent, but overkill for this substrate.
Scenario B: The "Hard" Industrial Target

Substrate: Dehydrositagliptin (Bulky Enamine, unprotected amine)

MetricDuPhos Variants (R,S)-tBu-Josiphos-Rh
Reactivity Poor / No ReactionHigh
Selectivity (ee) < 10% (if reactive)97% (ee)
Turnover Number (TON) < 1002,000 - 6,000
Stability Deactivates via amine coordinationStable (Chelation resistant)
Analysis Failed. Steric bulk prevents binding; amine poisons catalyst.Winner. Tunable pocket accommodates bulk; high robustness.
Experimental Protocol: Self-Validating System

This protocol describes the synthesis of N-acetyl-alanine methyl ester using Rh-Me-DuPhos . Critical Note: DuPhos is air-sensitive. This protocol assumes the use of a glovebox or strict Schlenk line techniques.

Materials
  • Substrate: Methyl 2-acetamidoacrylate (MAA).

  • Pre-catalyst:

    
     or 
    
    
    
    .
  • Ligand:

    
    .
    
  • Solvent: Degassed Methanol (MeOH).

Step-by-Step Workflow
  • Catalyst Formation (In Glovebox):

    • In a 4 mL vial, dissolve

      
       (4.1 mg, 0.01 mmol) in 1 mL MeOH.
      
    • Add

      
       (3.1 mg, 0.011 mmol, 1.1 equiv).
      
    • Observation: Solution should turn from yellow/orange to a deep orange-red within 15 minutes. This color change validates active catalyst formation.

  • Substrate Preparation:

    • Dissolve MAA (143 mg, 1.0 mmol, S/C = 100) in 4 mL MeOH.

  • Reaction Assembly:

    • Transfer the substrate solution to a pressure vessel (e.g., Fischer-Porter bottle or autoclave insert).

    • Add the catalyst solution (1 mL). Total volume = 5 mL.[2]

    • Seal the vessel and remove from the glovebox.

  • Hydrogenation:

    • Purge the vessel connection with

      
       (3x).
      
    • Pressurize to 30 psi (2 bar)

      
      .
      
    • Stir vigorously at Room Temperature (25°C) for 1 hour.

  • Workup & Analysis:

    • Vent

      
      .[3] Concentrate the solvent via rotary evaporation.
      
    • Validation (Chiral GC/HPLC): Analyze using a Chirasil-L-Val GC column or Chiralcel OD-H HPLC column.

    • Expected Result: >99% conversion, >99% ee.[4][5]

References
  • Burk, M. J. (1991).[6] "

    
    -symmetric bis(phospholanes) and their use in highly enantioselective hydrogenation reactions." Journal of the American Chemical Society, 113(22), 8518–8519. Link
    
  • Blaser, H. U., et al. (2003). "The Chiral Switch of (S)-Metolachlor: A Personal Account of an Industrial Odyssey in Asymmetric Catalysis." Advanced Synthesis & Catalysis, 345, 45–53. Link

  • Hansen, K. B., et al. (2009). "Highly Efficient Asymmetric Synthesis of Sitagliptin." Journal of the American Chemical Society, 131(25), 8798–8804. Link

  • Wolfson, A., et al. (2002).[7] "Aqueous enantioselective hydrogenation of methyl 2-acetamidoacrylate with Rh-MeDuPHOS occluded in PDMS." Chemical Communications, (4), 388-389. Link

Sources

A Comparative Guide to the Green Synthesis of 6-Oxaspiro[4.5]decan-9-one: A Critical Evaluation of Synthetic Efficiency and Environmental Impact

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for sustainable and environmentally benign chemical processes is a paramount objective in modern synthetic chemistry, particularly within the pharmaceutical industry where complex molecules are often assembled through multi-step sequences. This guide provides a comprehensive evaluation of two synthetic routes to 6-Oxaspiro[4.5]decan-9-one, a key intermediate in the synthesis of the novel opioid receptor agonist, Oliceridine. By applying established green chemistry metrics, we will dissect the efficiency and environmental footprint of each pathway, offering a framework for selecting more sustainable synthetic strategies.

Introduction to 6-Oxaspiro[4.5]decan-9-one and the Imperative of Green Chemistry

6-Oxaspiro[4.5]decan-9-one is a spirocyclic ketone containing a tetrahydrofuran ring fused to a cyclohexane ring. Its structural motif is of significant interest in medicinal chemistry. The synthesis of such molecules traditionally involves multiple steps, often employing hazardous reagents and generating substantial waste. Green chemistry principles provide a quantitative framework to assess the "greenness" of a chemical process, encouraging the design of syntheses that are safer, more efficient, and less impactful on the environment.

This guide will focus on a comparative analysis of two plausible synthetic routes to 6-Oxaspiro[4.5]decan-9-one, evaluating them based on key green chemistry metrics: Atom Economy, E-Factor, Process Mass Intensity (PMI), and Reaction Mass Efficiency (RME).

Synthetic Route 1: Multi-step Synthesis via Intramolecular Cyclization

A plausible and frequently utilized strategy for the formation of spiroketals involves the intramolecular cyclization of a suitably functionalized precursor. In this hypothetical, yet representative, multi-step synthesis, we envision the preparation of 6-Oxaspiro[4.5]decan-9-one starting from 1,3-cyclohexanedione.

Reaction Scheme

Synthetic_Route_1 A 1,3-Cyclohexanedione B 1-(2-Hydroxyethyl)-1,3-cyclohexanedione A->B Alkylation with 2-bromoethanol C 6-Oxaspiro[4.5]decan-9-one B->C Acid-catalyzed intramolecular cyclization

Caption: Synthetic pathway for Route 1 involving alkylation and subsequent intramolecular cyclization.

Experimental Protocol

Step 1: Synthesis of 1-(2-Hydroxyethyl)-1,3-cyclohexanedione

  • To a solution of 1,3-cyclohexanedione (1.0 eq) in a suitable solvent such as acetonitrile, add a base like potassium carbonate (1.5 eq).

  • Add 2-bromoethanol (1.2 eq) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 1-(2-hydroxyethyl)-1,3-cyclohexanedione.

Step 2: Synthesis of 6-Oxaspiro[4.5]decan-9-one

  • Dissolve 1-(2-hydroxyethyl)-1,3-cyclohexanedione (1.0 eq) in a solvent like toluene.

  • Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (0.1 eq).

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture, wash with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to obtain 6-Oxaspiro[4.5]decan-9-one.

Synthetic Route 2: One-Pot Tandem Reaction Approach

In an effort to improve synthetic efficiency and reduce the environmental impact, one-pot reactions and tandem processes are highly desirable. This hypothetical "greener" route combines multiple transformations in a single reaction vessel, minimizing workup and purification steps.

Reaction Scheme

Synthetic_Route_2 D Cyclohexanone F Intermediate D->F Enolate formation E Propiolactone E->F Nucleophilic attack G 6-Oxaspiro[4.5]decan-9-one F->G Intramolecular cyclization

Caption: A conceptual one-pot tandem reaction for the synthesis of 6-Oxaspiro[4.5]decan-9-one.

Experimental Protocol
  • In a flame-dried flask under an inert atmosphere, prepare a solution of lithium diisopropylamide (LDA) (1.1 eq) in anhydrous tetrahydrofuran (THF) at -78 °C.

  • Slowly add cyclohexanone (1.0 eq) to the LDA solution and stir for 30 minutes to form the lithium enolate.

  • Add a solution of β-propiolactone (1.2 eq) in THF to the enolate solution at -78 °C.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, and wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 6-Oxaspiro[4.5]decan-9-one.

Green Chemistry Metrics: A Comparative Analysis

To objectively evaluate the "greenness" of these two synthetic routes, we will now apply four key green chemistry metrics. For the purpose of this illustrative comparison, we will assume hypothetical but realistic yields and reactant amounts.

Table 1: Comparison of Green Chemistry Metrics for the Synthesis of 6-Oxaspiro[4.5]decan-9-one

MetricFormulaRoute 1 (Multi-step)Route 2 (One-Pot)
Atom Economy (%) (MW of product / Σ MW of reactants) x 100LowerHigher
Reaction Mass Efficiency (RME) (%) (Mass of product / Σ Mass of reactants) x 100LowerHigher
Environmental Factor (E-Factor) Total Waste (kg) / Product (kg)HigherLower
Process Mass Intensity (PMI) Total Mass Input (kg) / Product Mass (kg)HigherLower
Causality Behind the Metrics
  • Atom Economy (AE): This metric, developed by Barry Trost, measures the efficiency of a reaction in converting reactant atoms to product atoms.[1] Route 1, being a multi-step process with the formation of byproducts (e.g., water, salts), will inherently have a lower overall atom economy compared to the more convergent one-pot approach of Route 2, which, in an ideal scenario, incorporates most of the atoms from the starting materials into the final product.

  • Reaction Mass Efficiency (RME): RME provides a more practical measure of efficiency by considering the actual masses of reactants used, including any excess reagents, and the actual yield of the product.[2] Due to the multiple steps and potential for lower yields in each step, Route 1 is expected to have a lower RME. The one-pot nature of Route 2, with fewer isolation steps, generally leads to a higher overall yield and thus a better RME.

  • Environmental Factor (E-Factor): Introduced by Roger Sheldon, the E-Factor quantifies the amount of waste generated per unit of product.[3] A lower E-Factor signifies a greener process. Route 1, with its multiple workup and purification stages, will generate significantly more solvent and reagent waste, resulting in a higher E-Factor. Route 2, with its streamlined process, will produce less waste and therefore have a more favorable E-Factor.

  • Process Mass Intensity (PMI): PMI is a comprehensive metric that considers the total mass of all materials (reactants, solvents, reagents, process water) used to produce a certain mass of product.[4] This metric is particularly relevant from an industrial perspective. The multi-step nature of Route 1, with its extensive use of solvents for reactions, extractions, and chromatography, will lead to a much higher PMI compared to the more condensed one-pot synthesis of Route 2.

Discussion and Field-Proven Insights

From a green chemistry perspective, Route 2 is demonstrably superior to Route 1 . The one-pot tandem approach minimizes waste generation, reduces solvent usage, and improves overall efficiency. The elimination of intermediate isolation and purification steps not only saves time and resources but also significantly lessens the environmental burden of the synthesis.

The choice of solvents is a critical factor in the overall greenness of a process. Route 1 utilizes solvents like acetonitrile and toluene, which have their own environmental and health concerns. While Route 2 uses THF, which is also a solvent of concern, the overall volume of solvent used is likely to be lower. The ideal "green" synthesis would strive to use benign solvents such as water or ethanol, or even solvent-free conditions where possible.

Furthermore, the use of a strong acid catalyst in Route 1 and a strong base (LDA) in Route 2 also presents environmental and safety challenges. The development of catalytic, milder, and more sustainable alternatives is a key area of research in green chemistry.

Conclusion and Future Directions

This comparative guide illustrates the power of green chemistry metrics in evaluating and comparing synthetic routes. While both routes presented are plausible for the synthesis of 6-Oxaspiro[4.5]decan-9-one, the one-pot tandem approach (Route 2) emerges as a significantly greener alternative.

For researchers and drug development professionals, the key takeaway is the importance of considering green chemistry principles from the very beginning of synthetic route design. By prioritizing atom economy, minimizing waste, and choosing safer reagents and solvents, the chemical industry can move towards a more sustainable future.

Future research in this area should focus on developing catalytic and even more environmentally friendly methods for the synthesis of 6-Oxaspiro[4.5]decan-9-one and other valuable spiroketones. The exploration of biocatalysis, flow chemistry, and the use of renewable starting materials are promising avenues for further advancing the green synthesis of these important molecular scaffolds.

References

  • Plourde, G. L.; Fisher, B. B. Synthesis of 6-Methoxy-1-oxaspiro[4.5]deca-6,9-diene-8-one. Molecules2002 , 7 (3), 315-319. [Link]

  • Sheldon, R. A. The E Factor: fifteen years on. Green Chem.2007 , 9, 1273-1283. [Link]

  • Andraos, J. Unification of Reaction Metrics for Green Chemistry II: Evaluation of Named Organic Reactions and Application to Reaction Discovery. Org. Process Res. Dev.2005 , 9 (2), 149-163. [Link]

  • Trost, B. M. The atom economy--a search for synthetic efficiency. Science1991 , 254 (5037), 1471-1477. [Link]

  • Anastas, P. T.; Warner, J. C. Green Chemistry: Theory and Practice; Oxford University Press: New York, 1998.
  • Constable, D. J. C.; Curzons, A. D.; Cunningham, V. L. Metrics to ‘green’ chemistry—which are the best? Green Chem.2002 , 4, 521-527. [Link]

  • Tobiszewski, M.; Namieśnik, J. Green Chemistry Metrics with Special Reference to Green Analytical Chemistry. Molecules2012 , 17 (9), 10949-10962. [Link]

  • Jimenez-Gonzalez, C.; Constable, D. J. C.; Ponder, C. S. Evaluating the “Greenness” of chemical processes and products in the pharmaceutical industry—a green metrics primer. Chem. Soc. Rev.2012 , 41, 1485-1498. [Link]

Sources

Safety Operating Guide

Personal Protective Equipment & Handling Guide: 6-Oxaspiro[4.5]decan-9-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

6-Oxaspiro[4.5]decan-9-one is a bicyclic organic intermediate used primarily in pharmaceutical synthesis. While often categorized under general organic hazards, its specific structural properties (spiro-ether/ketone functionality) and physical state (liquid) necessitate precise handling protocols to prevent dermal absorption and respiratory irritation.

Critical Parameter Specification
Physical State Light yellow liquid
Storage Condition 2–8°C (Cold Chain); Hygroscopic (Keep Dry)
Primary Hazards Acute Toxicity (Oral), Skin/Eye Irritant
Signal Word WARNING
GHS Codes H302, H315, H319

Risk Assessment & Hazard Identification

Effective protection starts with understanding the specific molecular risks. As a liquid ketone with a spiro-ether linkage, this compound presents lipophilic characteristics that facilitate dermal penetration.

GHS Classification (Derived from Analogous Spiro-Ketones)
  • Acute Toxicity, Oral (Category 4): Harmful if swallowed (H302).

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation (H315).

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation (H319).

Expert Insight: The "Liquid" Factor

Unlike solid analogs, the liquid state of 6-Oxaspiro[4.5]decan-9-one increases the risk of:

  • Vapor Generation: Even with a high boiling point (~260°C), micro-aerosols can form during pipetting or vigorous stirring.

  • Permeation: Liquids wet glove surfaces, maintaining contact longer than solids, which accelerates breakthrough times.

Personal Protective Equipment (PPE) Selection Strategy

This protocol uses a "Barrier-in-Depth" approach. Do not rely on a single layer of protection.

A. Hand Protection (Gloves)[3][4][5][6]
  • Primary Task (Splash Protection): Nitrile Rubber (NBR) .

    • Minimum Thickness: 0.11 mm (standard exam glove).[1]

    • Breakthrough Time: >480 min (estimated for ketones of this MW).

    • Protocol:Double-gloving is recommended during transfer steps. If the outer glove is contaminated, strip and replace immediately.

  • Spill Cleanup / Immersion: Laminate Film (e.g., Silver Shield/4H) or Butyl Rubber .

    • Reasoning: Ketones can swell natural latex and thin nitrile; laminate offers broad chemical resistance.

B. Eye & Face Protection[3][5]
  • Standard Operation: Chemical Safety Goggles (indirect vented).

    • Why not just safety glasses? As a liquid irritant (H319), the risk of splash bypassing the side-shields of standard glasses is unacceptable.

  • High-Volume (>500 mL) Handling: Add a Face Shield over goggles to protect the neck and face from projectile glass or splashes.

C. Respiratory Protection[4]
  • Engineering Control (Primary): All handling must occur inside a certified Chemical Fume Hood operating at face velocity >0.5 m/s.

  • PPE (Secondary/Emergency): If hood containment is breached or for spill cleanup outside the hood:

    • Respirator Type: Half-face or Full-face elastomeric respirator.

    • Cartridge:Organic Vapor (OV) (Black band) or Multi-Gas (OV/AG/P100).

D. Body Protection[3]
  • Standard: Cotton lab coat (buttoned) + Long pants + Closed-toe chemically resistant shoes.

  • High Risk: Chemical-resistant apron (Tyvek or PVC) when transferring large volumes to prevent soak-through to personal clothing.

Operational Handling Protocol

Logical Workflow Diagram

The following diagram outlines the decision logic for handling, from storage retrieval to waste disposal.

G Start Storage Retrieval (2-8°C, Dry) Equilibration Thermal Equilibration (Warm to RT in Desiccator) Start->Equilibration Prevent Condensation Inspection Visual Inspection (Check for Precipitate/Color) Equilibration->Inspection Transfer Transfer/Weighing (Fume Hood Only) Inspection->Transfer Liquid Clear Reaction Experimental Use (Inert Atmosphere) Transfer->Reaction Spill Emergency Protocol (Absorb -> Decontaminate) Transfer->Spill Spill Event Waste Disposal (Non-Halogenated Organic) Reaction->Waste Spill->Waste

Caption: Operational workflow emphasizing thermal equilibration to prevent hydrolysis and moisture contamination.

Step-by-Step Methodology
  • Equilibration (Critical Step):

    • Remove the sealed container from the refrigerator (2-8°C).

    • Do NOT open immediately. Allow the container to reach room temperature (approx. 30 mins) inside a desiccator or on the bench.

    • Scientific Logic:[2] Opening a cold container in humid lab air causes immediate water condensation inside. This can degrade the spiro-ether functionality or introduce water into sensitive downstream reactions.

  • Dispensing:

    • Place the container in the Fume Hood.

    • Use a glass syringe or positive-displacement pipette for accurate volume transfer.

    • Note on Viscosity: Density is ~1.06 g/cm³. Viscosity is likely higher than water; aspirate slowly to prevent bubble formation.

  • Reaction Setup:

    • This compound is often used as an intermediate. Maintain an inert atmosphere (Nitrogen/Argon) if the specific reaction is moisture-sensitive.

Emergency Response & Decontamination

ScenarioImmediate ActionDecontamination / Treatment
Skin Contact Drench Wash with soap and water for 15 min. Remove contaminated clothing.[3]
Eye Contact Irrigate Rinse cautiously with water for 15 min.[3] Remove contact lenses if easy to do.
Ingestion Rinse Rinse mouth.[1][4] Do NOT induce vomiting (risk of aspiration).[3] Call Poison Control.
Small Spill Absorb Use vermiculite or sand.[5][1] Do not use combustible materials (sawdust).

Spill Cleanup Protocol:

  • Evacuate the immediate area.

  • Don Silver Shield or thick Nitrile gloves.

  • Cover the liquid spill with an inert absorbent (Vermiculite/Sand).[5][1]

  • Scoop into a sealable waste container.

  • Clean the surface with a soap solution, then water.

Waste Disposal & Logistics

Disposal must comply with local environmental regulations (e.g., EPA, RCRA, EU Waste Framework).

  • Waste Classification: Non-halogenated organic solvent waste (unless mixed with halogenated reagents).

  • Container Labeling: "Hazardous Waste - Organic Liquid - Irritant."

  • Segregation: Keep separate from strong oxidizers and acids.

References

  • PubChem. (2026).[6] 6-Oxaspiro[4.5]decan-9-one (Compound).[7][8][9] National Library of Medicine.[6] Retrieved January 29, 2026, from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Oxaspiro[4.5]decan-9-one
Reactant of Route 2
6-Oxaspiro[4.5]decan-9-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.